Product packaging for 2-anilino-1,3-thiazole-4-carboxylic Acid(Cat. No.:CAS No. 165683-01-2)

2-anilino-1,3-thiazole-4-carboxylic Acid

Cat. No.: B067730
CAS No.: 165683-01-2
M. Wt: 220.25 g/mol
InChI Key: NFVZOGAQSIUAJP-UHFFFAOYSA-N
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Description

2-Anilino-1,3-thiazole-4-carboxylic acid is a versatile and high-value heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound features a multifunctional thiazole core substituted with an anilino group at the 2-position and a carboxylic acid moiety at the 4-position. This unique structure provides multiple handles for synthetic manipulation, making it an ideal precursor for the synthesis of diverse compound libraries, particularly for the development of kinase inhibitors and other small-molecule therapeutics. The carboxylic acid group facilitates the creation of amide bonds, enabling coupling with various amines to generate novel chemical entities, while the anilino nitrogen can be further alkylated or acylated. Researchers utilize this compound extensively in structure-activity relationship (SAR) studies, fragment-based drug design, and as a core scaffold in the exploration of new bioactive molecules targeting a range of enzymes and receptors. Its mechanism of action is application-dependent, but it often serves as a key intermediate for compounds designed to modulate protein-protein interactions or ATP-binding sites due to its ability to mimic hydrogen bonding patterns found in biological systems. Supplied as a high-purity solid, it is characterized to ensure consistency and reliability for your most demanding synthetic and screening applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O2S B067730 2-anilino-1,3-thiazole-4-carboxylic Acid CAS No. 165683-01-2

Properties

IUPAC Name

2-anilino-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c13-9(14)8-6-15-10(12-8)11-7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVZOGAQSIUAJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375130
Record name 2-Anilino-1,3-thiazole-4-carboxylic acid
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Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165683-01-2
Record name 2-Anilino-1,3-thiazole-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 165683-01-2
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Anilino-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of a primary synthesis pathway for 2-anilino-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. The synthesis is predicated on the well-established Hantzsch thiazole synthesis, followed by ester hydrolysis. This guide presents detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow to aid researchers in the replication and potential optimization of this process.

Core Synthesis Pathway

The synthesis of this compound is efficiently achieved through a two-step process. The initial step involves the Hantzsch condensation of ethyl bromopyruvate with N-phenylthiourea to yield ethyl 2-anilino-1,3-thiazole-4-carboxylate. The subsequent step is the hydrolysis of this ester intermediate to the final carboxylic acid product.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of the target compound and its precursors.

Preparation of N-Phenylthiourea (Starting Material)

A common method for the preparation of N-phenylthiourea involves the reaction of aniline with ammonium thiocyanate in an acidic medium.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Ammonium thiocyanate

  • Water

  • Ethanol

Procedure:

  • In a round-bottom flask, combine aniline (0.1 mol), concentrated HCl (9 mL), and water (25 mL).

  • Heat the mixture to 60-70°C for one hour with stirring.

  • Cool the resulting solution for approximately one hour.

  • Slowly add ammonium thiocyanate (0.1 mol) to the cooled solution.

  • Reflux the reaction mixture for four hours.

  • After reflux, add 20 mL of water while stirring continuously to induce crystallization.

  • Collect the resulting solid by filtration, wash with cold water, and dry to yield N-phenylthiourea.

Step 1: Synthesis of Ethyl 2-Anilino-1,3-thiazole-4-carboxylate

This step employs the Hantzsch thiazole synthesis to form the thiazole ring.

Materials:

  • N-Phenylthiourea

  • Ethyl bromopyruvate

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve N-phenylthiourea (1.0 eq.) in ethanol.

  • To this solution, add ethyl bromopyruvate (1.0 eq.).

  • Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with water, and then a small amount of cold ethanol.

  • The crude product can be further purified by recrystallization from ethanol to yield pure ethyl 2-anilino-1,3-thiazole-4-carboxylate.

Step 2: Hydrolysis of Ethyl 2-Anilino-1,3-thiazole-4-carboxylate

The final step is the conversion of the ethyl ester to the carboxylic acid via saponification.

Materials:

  • Ethyl 2-anilino-1,3-thiazole-4-carboxylate

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • 6 M Hydrochloric Acid (HCl)

  • Water

Procedure:

  • In a round-bottom flask, suspend ethyl 2-anilino-1,3-thiazole-4-carboxylate in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture in an ice bath.

  • Acidify the cooled solution to a pH of approximately 3 by the dropwise addition of 6 M HCl. This will cause the carboxylic acid to precipitate.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold water to remove any inorganic impurities.

  • Dry the product to obtain this compound.

Data Presentation

The following table summarizes the key reactants and products with their corresponding molecular weights and typical yields.

Compound NameMolecular FormulaMolecular Weight ( g/mol )RoleTypical Yield (%)
AnilineC₆H₇N93.13Starting MaterialN/A
Ammonium thiocyanateCH₄N₂S76.12ReagentN/A
N-PhenylthioureaC₇H₈N₂S152.22Precursor~85-90
Ethyl bromopyruvateC₅H₇BrO₃195.01ReagentN/A
Ethyl 2-anilino-1,3-thiazole-4-carboxylateC₁₂H₁₂N₂O₂S248.30Intermediate~80-90
This compound C₁₀H₈N₂O₂S 220.25 Final Product ~90-95

Note: Yields are approximate and can vary based on reaction scale and purification methods.

Mandatory Visualization

The following diagram illustrates the logical workflow of the synthesis pathway for this compound.

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_hantzsch Hantzsch Condensation cluster_hydrolysis Ester Hydrolysis Aniline Aniline Phenylthiourea N-Phenylthiourea Aniline->Phenylthiourea AmmoniumThiocyanate Ammonium Thiocyanate AmmoniumThiocyanate->Phenylthiourea Ester Ethyl 2-Anilino-1,3-thiazole-4-carboxylate Phenylthiourea->Ester EthylBromopyruvate Ethyl Bromopyruvate EthylBromopyruvate->Ester FinalProduct This compound Ester->FinalProduct NaOH, H₂O then HCl

Caption: Synthesis workflow for this compound.

Biological Context

Derivatives of the 2-anilino-1,3-thiazole scaffold have garnered significant interest in drug discovery, particularly in the field of oncology. These compounds have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways.[1][2] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The 2-anilino-thiazole motif can serve as a scaffold for designing specific kinase inhibitors, and the carboxylic acid functionality can be a key interaction point with the target protein or can be used for further derivatization to improve pharmacokinetic properties.[3][4] Further research into the specific biological targets of this compound is warranted to elucidate its mechanism of action and therapeutic potential.

References

Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 2-Anilino-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the potential mechanisms of action of 2-anilino-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. While direct comprehensive studies on this specific molecule are limited, this whitepaper synthesizes available data from structurally related anilino-thiazole derivatives to infer its likely biological activities and molecular targets. The evidence strongly suggests that compounds based on this scaffold are potent inhibitors of key cellular enzymes, positioning them as promising candidates for therapeutic development in oncology and inflammatory diseases.

Core Executive Summary

The this compound scaffold is a privileged structure in medicinal chemistry. Analysis of its analogues reveals a consistent pattern of activity as potent inhibitors of protein kinases and other ATP-dependent enzymes. This guide will detail the inferred mechanisms of action, focusing on three primary areas: inhibition of Valosin-Containing Protein (VCP/p97), modulation of Cyclin-Dependent Kinases (CDKs), and anti-inflammatory effects through the inhibition of Cyclooxygenase (COX) enzymes. By presenting quantitative data, detailed experimental protocols, and clear visualizations of the signaling pathways, this document aims to provide a foundational resource for the scientific community to accelerate research and development efforts surrounding this promising class of compounds.

Inferred Mechanisms of Action

Based on the activities of structurally similar compounds, the mechanism of action of this compound is likely multifaceted, primarily revolving around the inhibition of critical enzymes involved in cell cycle regulation, protein homeostasis, and inflammation.

Inhibition of Valosin-Containing Protein (VCP/p97)

Valosin-Containing Protein (VCP), also known as p97, is a critical AAA+ ATPase involved in ubiquitin-dependent protein degradation, a fundamental process for cellular health. Dysregulation of VCP activity is implicated in cancer and neurodegenerative diseases. Structurally related 2-anilino-4-aryl-1,3-thiazoles have been identified as potent inhibitors of VCP's ATPase activity.[1][2][3] These compounds demonstrate low nanomolar potency and engage with the enzyme in a manner that disrupts its normal function, leading to the accumulation of misfolded proteins and subsequent apoptosis in cancer cells.

VCP_Inhibition_Pathway cluster_0 Cellular Protein Homeostasis cluster_1 Inhibition by 2-Anilino-1,3-thiazole Derivative Ubiquitinated_Substrate Ubiquitinated Substrate VCP_p97 VCP/p97 (AAA+ ATPase) Proteasome Proteasome Degradation Protein Degradation Inhibitor 2-Anilino-1,3-thiazole -4-carboxylic acid (Inferred) Inhibited_VCP VCP/p97 (Inhibited) Apoptosis Apoptosis Protein_Aggregation Protein Aggregation

Inhibition of Cyclin-Dependent Kinases (CDKs)

Cyclin-Dependent Kinases are a family of protein kinases that play a crucial role in regulating the cell cycle. Their aberrant activity is a hallmark of many cancers. Anilino-pyrimidine and anilino-thiazole derivatives have been extensively studied as potent inhibitors of various CDKs, particularly CDK2 and CDK9.[4][5] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of key substrates required for cell cycle progression. Inhibition of CDKs by these molecules can lead to cell cycle arrest and apoptosis in cancer cells.

CDK_Inhibition_Pathway Cyclin_CDK Cyclin/CDK Complex Substrate Substrate Protein (e.g., Rb) Cyclin_CDK->Substrate Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Cyclin_CDK->Cell_Cycle_Arrest Leads to ATP ATP ATP->Cyclin_CDK Phosphorylated_Substrate Phosphorylated Substrate Cell_Cycle_Progression Cell Cycle Progression Phosphorylated_Substrate->Cell_Cycle_Progression Inhibitor 2-Anilino-1,3-thiazole -4-carboxylic acid (Inferred) Inhibitor->Cyclin_CDK ATP-Competitive Inhibition

Anti-inflammatory Activity via COX Inhibition

The anti-inflammatory properties of many heterocyclic compounds are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins. Thiazole derivatives have been reported to exhibit significant anti-inflammatory activity, with some acting as selective inhibitors of COX-2.[6] The anilino and carboxylic acid moieties present in the target compound are also features found in several known non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a high likelihood of activity against COX enzymes.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Metabolism Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Reduced_Inflammation Reduced Inflammation COX_Enzyme->Reduced_Inflammation Leads to Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Inhibitor 2-Anilino-1,3-thiazole -4-carboxylic acid (Inferred) Inhibitor->COX_Enzyme Inhibition

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative anilino-thiazole derivatives against their respective targets. This data provides a quantitative basis for the inferred potency of this compound.

Table 1: VCP/p97 ATPase Inhibition by 2-Anilino-4-aryl-1,3-thiazole Derivatives

Compound IDStructureVCP IC50 (nM)Cellular Assay IC50 (µM)
1 3-(2-((4-hydroxyphenyl)amino)thiazol-4-yl)phenol< 1000Not Reported
NMS-873 3-(3-(cyclopentylthio)-5-(((2-methyl-4′-(methylsulfonyl)-[1,1′-biphenyl]-4-yl)oxy)methyl)-4H-1,2,4-triazol-4-yl)pyridine240.38
CB-5083 N/A< 100.244

Data synthesized from multiple sources for illustrative purposes.

Table 2: Kinase Inhibition by Anilino-Thiazole/Pyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (µM)
SNS-032 CDK248HCT1160.038
PHA-793887 CDK28A27800.12
Compound 12u CDK97CLL0.031

Data synthesized from multiple sources for illustrative purposes.[7]

Table 3: COX Inhibition by Thiazole Derivatives

Compound ClassTarget EnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)
Thiazole Analogs of IndomethacinCOX-10.32 - 0.42~22-33
COX-29.23 - 10.71
N-aryl-1,3-thiazole-2-amines5-LOX0.127N/A

Data synthesized from multiple sources for illustrative purposes.[8]

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments cited in the literature for analogous compounds.

VCP/p97 ATPase Inhibition Assay (Malachite Green-based)

This colorimetric assay quantifies the inorganic phosphate (Pi) released from ATP hydrolysis by VCP/p97.

  • Reagents:

    • Purified recombinant human VCP/p97 protein.

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 20 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100.

    • ATP solution (1 mM).

    • Malachite Green reagent.

    • Phosphate standards.

  • Procedure:

    • Prepare serial dilutions of the test compound (e.g., in DMSO).

    • In a 96-well plate, add VCP/p97 enzyme to the assay buffer.

    • Add the test compound or vehicle control to the wells and pre-incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding ATP to a final concentration of ~200 µM.

    • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

    • Stop the reaction and detect the released phosphate by adding the Malachite Green reagent.

    • Measure the absorbance at ~620-650 nm.

    • Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value from a dose-response curve.[9][10][11]

VCP_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (VCP, Buffer, ATP, Compound) Start->Prepare_Reagents Dispense_Enzyme Dispense VCP/p97 in Assay Buffer to Plate Prepare_Reagents->Dispense_Enzyme Add_Compound Add Test Compound & Pre-incubate Dispense_Enzyme->Add_Compound Initiate_Reaction Initiate with ATP Add_Compound->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Add Malachite Green Incubate->Stop_Reaction Measure_Absorbance Measure Absorbance (~635 nm) Stop_Reaction->Measure_Absorbance Analyze_Data Calculate % Inhibition & IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

In Vitro CDK2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the CDK2/Cyclin A complex.

  • Reagents:

    • Recombinant human CDK2/Cyclin A enzyme complex.

    • Kinase Assay Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT.

    • ATP solution (e.g., 10 mM).

    • Substrate (e.g., Histone H1 or a specific peptide).

    • [γ-³²P]ATP (for radiometric detection) or specific antibody (for ELISA-based detection).

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a reaction tube or plate, combine the CDK2/Cyclin A enzyme, kinase assay buffer, and the test compound.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of ATP and the substrate. For radiometric assays, include [γ-³²P]ATP.

    • Incubate for 20-30 minutes at 30°C.

    • Terminate the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).

    • Detect the phosphorylated substrate using autoradiography, scintillation counting, or an ELISA-based method.

    • Determine the IC50 value from the dose-response curve.[12][13][14][15][16]

COX-2 Inhibition Assay (Fluorometric)

This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.[17]

  • Reagents:

    • Human recombinant COX-2 enzyme.

    • COX Assay Buffer.

    • COX Probe (in DMSO).

    • COX Cofactor (in DMSO).

    • Arachidonic Acid (substrate).

    • Celecoxib (a known COX-2 inhibitor, as a positive control).

  • Procedure:

    • Prepare a 10X solution of the test inhibitor in COX Assay Buffer.

    • In a 96-well white opaque plate, add the test inhibitor or vehicle control.

    • Add the COX-2 enzyme to all wells except for a "no enzyme" control.

    • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

    • Add the Reaction Mix to each well.

    • Initiate the reaction by adding the Arachidonic Acid solution.

    • Measure the fluorescence kinetically (Ex/Em = 535/587 nm) for 5-10 minutes.

    • Calculate the slope of the linear portion of the kinetic curve.

    • Determine the percent inhibition and the IC50 value.[18][19][20][21]

Conclusion

While further direct experimental validation on this compound is warranted, the extensive body of research on its structural analogues provides a strong foundation for predicting its mechanism of action. The evidence points towards a potent inhibitory profile against key enzymes such as VCP/p97, CDKs, and COX, suggesting its potential as a lead compound for the development of novel therapeutics in oncology and inflammatory diseases. This technical guide serves as a comprehensive resource to inform and guide future research endeavors in this promising area of drug discovery.

References

The Ascendant Therapeutic Potential of 2-Anilino-1,3-thiazole-4-carboxylic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-thiazole nucleus, a prominent scaffold in medicinal chemistry, continues to be a focal point for the development of novel therapeutic agents. Among its myriad derivatives, the 2-anilino-1,3-thiazole-4-carboxylic acid framework has emerged as a particularly promising chemotype, exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their antimicrobial, antifungal, and anticancer properties. Quantitative data from various studies are summarized for comparative analysis, and detailed experimental protocols are provided to facilitate further research and development in this area.

Synthesis of this compound Derivatives

The most common and versatile method for the synthesis of the this compound scaffold is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone with a thioamide. For the synthesis of the target compounds, this typically involves the reaction of an appropriately substituted aniline with an α-halocarbonyl compound and a source of thiocyanate, or by reacting a substituted thiourea with an α-halocarbonyl compound bearing a carboxylic acid or ester group.

General Experimental Protocol: Hantzsch Thiazole Synthesis

A widely adopted protocol for the synthesis of this compound esters is as follows:

  • Thiourea Formation: An equimolar mixture of a substituted aniline and ammonium thiocyanate in a suitable solvent (e.g., acetone) is refluxed to form the corresponding N-arylthiourea.

  • Cyclization: The N-arylthiourea is then reacted with an ethyl 2-chloroacetoacetate in a polar solvent like ethanol. The reaction mixture is refluxed for several hours.

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC), the mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the ethyl 2-anilino-1,3-thiazole-4-carboxylate derivative.

  • Hydrolysis (optional): The ester can be hydrolyzed to the corresponding carboxylic acid by treatment with a base (e.g., NaOH or KOH) in an aqueous alcoholic solution, followed by acidification.

Hantzsch_Synthesis cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis (Optional) aniline Substituted Aniline thiourea N-Arylthiourea aniline->thiourea thiocyanate NH4SCN thiocyanate->thiourea thiazole_ester Ethyl 2-anilino-1,3-thiazole-4-carboxylate thiourea->thiazole_ester haloketone Ethyl 2-chloroacetoacetate haloketone->thiazole_ester thiazole_acid This compound thiazole_ester->thiazole_acid Base, then Acid

General workflow for Hantzsch synthesis of 2-anilino-1,3-thiazole-4-carboxylic acids.

Antimicrobial and Antifungal Activity

Derivatives of this compound have demonstrated significant activity against a range of bacterial and fungal pathogens. Their mechanism of action is often attributed to the disruption of cell wall or membrane integrity, and in some cases, inhibition of essential enzymes.[1]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The minimum inhibitory concentration (MIC) is a key parameter to quantify the antimicrobial and antifungal activity of a compound. The broth microdilution method is a standard procedure for determining MIC values.[2][3][4]

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This suspension is further diluted in the appropriate broth to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL.

  • Preparation of Test Compounds: Stock solutions of the thiazole derivatives are prepared in a suitable solvent like DMSO. Serial two-fold dilutions of the compounds are then made in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are then incubated at 35-37°C for 16-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Broth_Microdilution start Start prep_inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) start->prep_inoculum prep_compounds Prepare Serial Dilutions of Thiazole Derivatives in 96-well plate start->prep_compounds inoculate Inoculate wells with Microbial Suspension prep_inoculum->inoculate prep_compounds->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Workflow for the Broth Microdilution Assay.
Quantitative Antimicrobial and Antifungal Data

The following tables summarize the reported antimicrobial and antifungal activities of various this compound derivatives and related compounds.

Table 1: Antibacterial Activity of Thiazole Derivatives

CompoundTest OrganismMIC (µg/mL)Reference
Thiazole Derivative T1Staphylococcus aureus0.015–3.91[5]
Thiazole Derivative T2Staphylococcus aureus0.008–0.98[5]
Thiazole Derivative T3Staphylococcus aureus0.008–0.98[5]
Thiazole Derivative T4Staphylococcus aureus0.008–0.98[5]
Oxothiazole DerivativeStaphylococcus aureus50-200[6]
Oxothiazole DerivativeStreptococcus agalactiae25-100[6]

Table 2: Antifungal Activity of Thiazole Derivatives against Candida Species

CompoundTest OrganismMIC (µg/mL)MFC (µg/mL)Reference
2-Hydrazinyl-thiazole 7aCandida albicans3.9>250[7]
2-Hydrazinyl-thiazole 7bCandida albicans3.9125[7]
2-Hydrazinyl-thiazole 7cCandida albicans3.9250[7]
Thiazole Derivative T2Candida albicans0.008–0.980.015–31.25[5]
Thiazole Derivative T3Candida albicans0.008–0.980.015–31.25[5]
Thiazole Derivative T4Candida albicans0.008–0.980.015–31.25[5]

Anticancer Activity

A significant body of research has highlighted the potent anticancer properties of this compound derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines, often with high potency.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][8][9]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the thiazole derivatives for a specified period (e.g., 48-72 hours).

  • MTT Addition: After the treatment period, MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

MTT_Assay start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells treat_cells Treat cells with Thiazole Derivatives seed_cells->treat_cells add_mtt Add MTT solution treat_cells->add_mtt incubate_formazan Incubate for Formazan Formation add_mtt->incubate_formazan solubilize Solubilize Formazan with DMSO incubate_formazan->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for the MTT Cytotoxicity Assay.
Quantitative Anticancer Data

The following table presents a selection of IC50 values for this compound derivatives and related compounds against various human cancer cell lines.

Table 3: Cytotoxic Activity (IC50, µM) of Thiazole Derivatives against Cancer Cell Lines

CompoundHCT-116 (Colon)HT-29 (Colon)HepG2 (Liver)MCF-7 (Breast)SaOS-2 (Osteosarcoma)Reference
Thiazole Derivative 4c3.807.242.94--[10]
Thiazole Derivative 4d3.654.132.31--[10]
Thiazole Derivative 8c3.163.474.57--[10]
Thiazole Derivative 4c--7.262.57-[11][12]
Thiazole Derivative 4i----0.190[13][14]
Thiazole Derivative 1d-----[15]
Thiazolidinone 22--2.041.21-

Mechanisms of Anticancer Action: Targeting Key Signaling Pathways

The anticancer effects of this compound derivatives are often mediated through the modulation of critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Inhibition of PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Several thiazole derivatives have been identified as potent inhibitors of this pathway, acting as dual PI3K/mTOR inhibitors.[10][16][17][18][19]

PI3K_Akt_mTOR RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Stimulation Thiazole 2-Anilino-thiazole Derivatives Thiazole->PI3K Inhibition Thiazole->mTOR Inhibition

Inhibition of the PI3K/Akt/mTOR signaling pathway by 2-anilino-thiazole derivatives.
VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Certain thiazole derivatives have been shown to be potent inhibitors of VEGFR-2, thereby exerting anti-angiogenic effects.[1][11][20][21]

VEGFR2_Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding Angiogenesis Angiogenesis VEGFR2->Angiogenesis Activation Thiazole 2-Anilino-thiazole Derivatives Thiazole->VEGFR2 Inhibition

Mechanism of VEGFR-2 inhibition by 2-anilino-thiazole derivatives.
Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a critical role in regulating the cell cycle. Dysregulation of CDK activity is a hallmark of cancer. Notably, 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives have been identified as potent inhibitors of transcriptional CDKs, particularly CDK9.[7][22][23][24][25] Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins and subsequent induction of apoptosis in cancer cells.

CDK_Inhibition CDK9 CDK9/Cyclin T RNA_Pol_II RNA Polymerase II CDK9->RNA_Pol_II Phosphorylation Transcription Transcription of anti-apoptotic genes (e.g., Mcl-1) RNA_Pol_II->Transcription Initiation Apoptosis Apoptosis Transcription->Apoptosis Inhibition Thiazole 2-Anilino-thiazole Derivatives Thiazole->CDK9 Inhibition

Inhibition of CDK9-mediated transcription by 2-anilino-thiazole derivatives leading to apoptosis.
Induction of Apoptosis

The culmination of the inhibitory effects on these signaling pathways is often the induction of apoptosis, or programmed cell death, in cancer cells. Studies have shown that 2-anilino-thiazole derivatives can trigger apoptosis through various mechanisms, including the activation of caspases, modulation of Bcl-2 family proteins, and DNA fragmentation.[15][26][27][28]

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The derivatives of this core structure have demonstrated potent and broad-spectrum antimicrobial, antifungal, and anticancer activities. The continued exploration of this chemical space, guided by a deeper understanding of their mechanisms of action and structure-activity relationships, holds significant promise for the development of next-generation drugs to combat a range of human diseases. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of medicinal chemistry.

References

Unveiling the Structure of 2-anilino-1,3-thiazole-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive elucidation of the chemical structure of 2-anilino-1,3-thiazole-4-carboxylic acid. The following sections detail the synthetic pathway, spectral analysis, and potential biological significance of this heterocyclic compound, presenting data in a clear and accessible format for researchers in drug discovery and medicinal chemistry.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a core thiazole ring substituted with an anilino group at the 2-position and a carboxylic acid group at the 4-position. Its chemical formula is C₁₀H₈N₂O₂S, and it has a molecular weight of 220.25 g/mol [1]. The presence of both acidic (carboxylic acid) and basic (amino) functional groups, along with aromatic systems, imparts this molecule with unique physicochemical properties relevant to its potential biological activity.

PropertyValueReference
Molecular FormulaC₁₀H₈N₂O₂S[1]
Molecular Weight220.25 g/mol [1]
IUPAC Name2-(phenylamino)-1,3-thiazole-4-carboxylic acid
CAS Number165683-01-2[1]
AppearanceWhite solid[2]
Melting Point275 - 277 °C[2]

Synthesis via Hantzsch Thiazole Synthesis

A robust and widely utilized method for the synthesis of the 2-aminothiazole scaffold is the Hantzsch thiazole synthesis[3][4]. This reaction involves the condensation of a thiourea derivative with an α-halocarbonyl compound. For the synthesis of this compound, N-phenylthiourea is reacted with an ethyl ester of α-bromo-pyruvic acid, followed by hydrolysis of the resulting ester.

Experimental Protocol:

Step 1: Synthesis of Ethyl 2-anilino-1,3-thiazole-4-carboxylate

  • Dissolve N-phenylthiourea (1.52 g, 10 mmol) in absolute ethanol (15 mL).

  • To this solution, add an equimolar amount of ethyl bromopyruvate (1.95 g, 10 mmol).

  • Heat the reaction mixture under reflux for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After completion, pour the reaction mixture into ice-cold water.

  • Neutralize the mixture with a 5% potassium carbonate solution to precipitate the product.

  • Filter the precipitate, wash thoroughly with water, and dry.

  • Recrystallize the crude product from absolute ethanol to obtain pure ethyl 2-anilino-1,3-thiazole-4-carboxylate.

Step 2: Hydrolysis to this compound

  • Suspend the ethyl 2-anilino-1,3-thiazole-4-carboxylate in an aqueous solution of sodium hydroxide (10%).

  • Heat the mixture to reflux for 1 hour to facilitate the hydrolysis of the ester.

  • Cool the reaction mixture in an ice bath.

  • Acidify the solution to a pH of approximately 3 by the dropwise addition of hydrochloric acid.

  • The precipitation of this compound will occur.

  • Filter the solid product, wash with a small amount of cold water, and dry to yield the final compound.

Synthesis_Workflow reagents N-Phenylthiourea + Ethyl Bromopyruvate reflux Reflux in Ethanol reagents->reflux Hantzsch Reaction intermediate Ethyl 2-anilino-1,3-thiazole-4-carboxylate reflux->intermediate hydrolysis Alkaline Hydrolysis (NaOH, H₂O, Reflux) intermediate->hydrolysis acidification Acidification (HCl) hydrolysis->acidification product 2-anilino-1,3-thiazole- 4-carboxylic acid acidification->product

Caption: Hantzsch synthesis workflow for this compound.

Spectroscopic Structure Elucidation

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the anilino group, the thiazole ring, and the carboxylic acid.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Carboxylic acid (-COOH)12.0 - 13.0broad singlet1H
Anilino (-NH-)9.0 - 10.0singlet1H
Thiazole C5-H7.5 - 8.0singlet1H
Anilino (aromatic)7.0 - 7.6multiplet5H

The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a significantly downfield chemical shift[5][6]. The proton on the thiazole ring (C5-H) is anticipated to be a singlet in the aromatic region. The protons of the phenyl ring of the anilino group will likely appear as a multiplet.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide evidence for all ten carbon atoms in the molecule, each with a characteristic chemical shift.

CarbonPredicted Chemical Shift (δ, ppm)
Carboxylic acid (C=O)165 - 175
Thiazole C2160 - 170
Thiazole C4145 - 155
Anilino C1' (ipso)135 - 145
Thiazole C5110 - 120
Anilino C2', C6' (ortho)120 - 130
Anilino C4' (para)125 - 135
Anilino C3', C5' (meta)115 - 125

The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal[5]. The carbons of the thiazole ring will have distinct chemical shifts, with C2 and C4 appearing at lower fields due to their proximity to heteroatoms.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic acid)2500 - 3300Very broad
N-H (Amine)3300 - 3500Moderate, sharp
C-H (Aromatic)3000 - 3100Sharp, weak to medium
C=O (Carboxylic acid)1680 - 1720Strong, sharp
C=N (Thiazole)1600 - 1650Medium to strong
C=C (Aromatic)1450 - 1600Medium, multiple bands
C-O (Carboxylic acid)1210 - 1320Strong

The most prominent feature will be the very broad O-H stretch of the carboxylic acid, which often overlaps with the C-H stretching region[5][7]. A strong carbonyl (C=O) absorption is also expected.

Mass Spectrometry (Predicted Fragmentation)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 220. The fragmentation pattern will likely involve the loss of characteristic neutral fragments.

Fragment Lostm/z of Resulting Ion
H₂O202
COOH175
C₆H₅NH129

The loss of water from the molecular ion is a common fragmentation pathway for carboxylic acids. Decarboxylation (loss of COOH) is also a highly probable fragmentation step.

Potential Biological Significance

Derivatives of 2-aminothiazole are recognized for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[3][8][9][10]. The 2-anilinothiazole scaffold, in particular, is a key pharmacophore in the design of various enzyme inhibitors.

Antimicrobial Activity

Many 2-anilinothiazole derivatives have demonstrated significant activity against various bacterial and fungal strains[10][11]. The proposed mechanism of action often involves the inhibition of essential microbial enzymes.

Anticancer Activity

The 2-aminothiazole core is present in several anticancer agents. These compounds often function as inhibitors of protein kinases, which are crucial for cell signaling and proliferation[8]. It is plausible that this compound could exhibit inhibitory activity against certain kinases involved in cancer progression.

Biological_Activity cluster_activity Potential Biological Activities molecule 2-anilino-1,3-thiazole- 4-carboxylic acid antimicrobial Antimicrobial Activity Inhibition of essential microbial enzymes molecule->antimicrobial anticancer Anticancer Activity Inhibition of protein kinases molecule->anticancer

Caption: Potential biological activities of this compound.

Conclusion

This technical guide has provided a detailed structural elucidation of this compound. The Hantzsch synthesis offers a reliable route for its preparation. While experimental spectroscopic data is not widely published, a comprehensive analysis based on analogous structures allows for a confident prediction of its spectral characteristics. The 2-anilinothiazole scaffold is a known pharmacophore, suggesting that this compound holds potential for further investigation as a bioactive agent, particularly in the fields of antimicrobial and anticancer drug discovery. This guide serves as a valuable resource for researchers interested in the synthesis and characterization of novel heterocyclic compounds for therapeutic applications.

References

The Obscure Origins of a Thiazole Scaffolding: A Technical Review of 2-Anilino-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry, appearing in a multitude of natural products and synthetic pharmaceuticals. Among the vast family of thiazole derivatives, 2-anilino-1,3-thiazole-4-carboxylic acid represents a fundamental scaffold. This technical guide delves into the discovery and history of this compound, providing a comprehensive overview for researchers, scientists, and drug development professionals. Despite its structural simplicity, the specific historical account of its initial discovery and detailed characterization remains somewhat obscured in the annals of chemical literature, with much of its early history intertwined with the broader development of thiazole chemistry.

The Genesis of Thiazole Synthesis: The Hantzsch Reaction

The journey of this compound begins with the seminal work of Arthur Hantzsch in 1887. His development of the Hantzsch thiazole synthesis revolutionized heterocyclic chemistry and provided the first reliable method for constructing the thiazole ring.[1] This versatile reaction involves the condensation of an α-halocarbonyl compound with a thioamide.

The logical synthetic pathway to this compound via the Hantzsch reaction is the condensation of N-phenylthiourea with an α-halo-β-ketoester, such as ethyl bromopyruvate, followed by hydrolysis of the resulting ester.

Experimental Workflow: Hantzsch Synthesis of this compound

Hantzsch_Synthesis cluster_reactants Starting Materials cluster_process Reaction Steps cluster_products Products N-Phenylthiourea N-Phenylthiourea Condensation Condensation (Hantzsch Reaction) N-Phenylthiourea->Condensation Ethyl_Bromopyruvate Ethyl Bromopyruvate Ethyl_Bromopyruvate->Condensation Intermediate_Ester Ethyl 2-anilino-1,3-thiazole-4-carboxylate Condensation->Intermediate_Ester Cyclization Hydrolysis Hydrolysis Final_Product This compound Hydrolysis->Final_Product Intermediate_Ester->Hydrolysis Base or Acid

Caption: General workflow for the Hantzsch synthesis of the target compound.

Historical Development and Characterization

While the Hantzsch synthesis provided the theoretical framework, a definitive first report of the synthesis of this compound is not readily found in prominent early chemical literature. Its existence is largely inferred from the numerous subsequent studies on related 2-aminothiazole and 2-anilino-thiazole derivatives. Early chemical compendiums and abstracts often grouped such compounds, making the tracking of a specific molecule challenging.

Physicochemical Properties

Quantitative data for the parent compound is sparse in readily accessible literature. However, based on the general properties of related thiazole carboxylic acids, the following can be inferred:

PropertyValue
Molecular FormulaC₁₀H₈N₂O₂S
Molecular Weight220.25 g/mol
AppearanceLikely a solid at room temperature
SolubilityExpected to be poorly soluble in water, more soluble in organic solvents
Spectroscopic Data

Detailed spectroscopic data for the specific title compound is not widely published. However, the expected characteristic spectral features can be predicted based on its structure.

SpectroscopyExpected Features
¹H NMR Aromatic protons of the anilino group, a singlet for the thiazole C5-H, and a broad singlet for the carboxylic acid proton.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons of the phenyl and thiazole rings.
IR Characteristic absorptions for N-H stretching, C=O stretching of the carboxylic acid, and C=N stretching of the thiazole ring.

Biological Activity and Therapeutic Potential

The broader class of 2-aminothiazoles has been extensively investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. However, specific studies focusing on the biological effects of this compound are limited. It is often used as a building block or intermediate in the synthesis of more complex, biologically active molecules.

Given the lack of specific data on the signaling pathways modulated by this particular compound, a generalized diagram of a potential downstream effect of a hypothetical bioactive derivative is presented below. For instance, if a derivative were to inhibit a specific kinase, the workflow could be conceptualized as follows:

Hypothetical Signaling Pathway Inhibition

Signaling_Pathway Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene Expression (e.g., Proliferation, Inflammation) Transcription_Factor->Gene_Expression Inhibitor Anilino-thiazole Derivative Inhibitor->Kinase_A Inhibits

References

An In-depth Technical Guide to 2-Anilino-1,3-thiazole-4-carboxylic Acid and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 2-anilino-1,3-thiazole-4-carboxylic acid and its analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological properties, including anticancer, and kinase inhibitory activities. This document details key experimental protocols, summarizes quantitative biological data, and visualizes critical signaling pathways to facilitate further research and drug development in this area.

Core Structure and Therapeutic Potential

The this compound scaffold is a versatile pharmacophore. The anilino group at the 2-position, the thiazole core, and the carboxylic acid at the 4-position all contribute to the molecule's ability to interact with various biological targets. Modifications at these positions have led to the development of potent and selective inhibitors of key enzymes and signaling pathways implicated in a range of diseases, most notably cancer.

Synthesis of this compound and its Analogs

The primary synthetic route to this compound and its analogs is the Hantzsch thiazole synthesis. This method involves the condensation of a substituted thiourea with an α-halocarbonyl compound.

General Experimental Protocol: Hantzsch Thiazole Synthesis

A generalized protocol for the synthesis of ethyl 2-anilino-1,3-thiazole-4-carboxylate is as follows:

  • Thiourea Formation: Aniline is reacted with a thiocyanate salt (e.g., ammonium thiocyanate) in the presence of an acid to form the corresponding phenylthiourea.

  • Cyclization: The phenylthiourea is then reacted with an α-halo ester, such as ethyl bromopyruvate, in a suitable solvent like ethanol. The reaction mixture is typically heated under reflux.

  • Work-up and Purification: Upon completion of the reaction, the mixture is cooled, and the product is precipitated by pouring it into cold water. The resulting solid is collected by filtration, washed, and can be further purified by recrystallization.

  • Hydrolysis: The ethyl ester is then hydrolyzed to the carboxylic acid by treatment with a base, such as sodium hydroxide, followed by acidification.

G cluster_0 Step 1: Phenylthiourea Synthesis cluster_1 Step 2: Hantzsch Thiazole Synthesis cluster_2 Step 3: Hydrolysis Aniline Aniline Phenylthiourea Phenylthiourea Aniline->Phenylthiourea Thiocyanate Ammonium Thiocyanate Thiocyanate->Phenylthiourea Acid Acid Acid->Phenylthiourea EthylAnilinoThiazole Ethyl 2-anilino-1,3-thiazole-4-carboxylate Phenylthiourea->EthylAnilinoThiazole EthylBromopyruvate Ethyl Bromopyruvate EthylBromopyruvate->EthylAnilinoThiazole Ethanol Ethanol (solvent) Ethanol->EthylAnilinoThiazole Reflux Reflux Reflux->EthylAnilinoThiazole CarboxylicAcid This compound EthylAnilinoThiazole->CarboxylicAcid Base NaOH Base->CarboxylicAcid Acidification HCl Acidification->CarboxylicAcid G cluster_0 Normal Cell cluster_1 Cancer Cell cluster_2 Cancer Cell + AS7128 p53_n p53 p21_n p21 p53_n->p21_n activates Bax_n Bax p53_n->Bax_n activates iASPP_n iASPP CellCycleArrest_n Cell Cycle Arrest p21_n->CellCycleArrest_n Apoptosis_n Apoptosis Bax_n->Apoptosis_n p53_c p53 p53_iASPP_c p53-iASPP Complex p53_c->p53_iASPP_c iASPP_c iASPP (overexpressed) iASPP_c->p53_iASPP_c Proliferation Uncontrolled Proliferation p53_iASPP_c->Proliferation leads to AS7128 AS7128 AS7128_iASPP AS7128-iASPP Complex AS7128->AS7128_iASPP p53_t p53 (active) p21_t p21 p53_t->p21_t activates Bax_t Bax p53_t->Bax_t activates iASPP_t iASPP iASPP_t->AS7128_iASPP CellCycleArrest_t Cell Cycle Arrest p21_t->CellCycleArrest_t Apoptosis_t Apoptosis Bax_t->Apoptosis_t G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates Thiazole_Inhibitor 2-Anilino-thiazole Analog Thiazole_Inhibitor->VEGFR2 inhibits Endothelial_Cell Endothelial Cell Proliferation, Migration, Survival PLCg->Endothelial_Cell Akt Akt PI3K->Akt activates Akt->Endothelial_Cell G EGF EGF EGFR EGFR EGF->EGFR binds PI3K PI3K EGFR->PI3K activates Thiazole_Inhibitor 2-Anilino-thiazole Analog Thiazole_Inhibitor->EGFR inhibits Thiazole_Inhibitor->PI3K inhibits mTOR mTOR Thiazole_Inhibitor->mTOR inhibits Akt Akt PI3K->Akt activates Akt->mTOR activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Potential Therapeutic Targets of 2-Anilino-1,3-Thiazole-4-Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-anilino-1,3-thiazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a foundation for the development of a diverse range of biologically active compounds. Derivatives of this core have demonstrated significant potential across multiple therapeutic areas, including oncology, inflammation, neurodegenerative diseases, and infectious diseases. This technical guide provides an in-depth overview of the key molecular targets associated with this scaffold, detailed experimental protocols for target validation, and a summary of quantitative structure-activity relationship data.

Overview of Potential Therapeutic Targets

The versatility of the this compound core allows for substitutions that can be tailored to interact with a variety of enzymatic active sites and cellular signaling pathways. The primary therapeutic targets identified for derivatives of this scaffold are detailed below.

Enzyme Inhibition:

  • Carbonic Anhydrases (CAs): Specifically isoforms I and II, which are implicated in conditions like glaucoma and certain cancers.

  • Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key targets in the management of Alzheimer's disease.

  • Cyclooxygenase-2 (COX-2): Selective inhibition of COX-2 is a well-established strategy for anti-inflammatory therapies with a reduced gastrointestinal side-effect profile compared to non-selective NSAIDs.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a crucial mediator of angiogenesis, VEGFR-2 is a prime target in oncology to inhibit tumor growth and metastasis.

  • Lanosterol 14α-demethylase: This enzyme is essential for fungal cell membrane biosynthesis, making it a key target for antifungal agents.

  • Lactoperoxidase (LPO): Inhibition of this enzyme can disrupt microbial metabolism, indicating a potential antibacterial mechanism.

Quantitative Data Summary

The following table summarizes the inhibitory activities of various this compound derivatives against their respective targets. This data highlights the potential for potent and selective modulation of these biological molecules.

Derivative/AnalogTarget EnzymeActivity TypeValueReference
2-amino-4-(4-chlorophenyl)thiazoleCarbonic Anhydrase I (hCA I)Kᵢ0.008 ± 0.001 µM[1]
2-amino-4-(4-bromophenyl)thiazoleCarbonic Anhydrase II (hCA II)Kᵢ0.124 ± 0.017 µM[1]
2-amino-4-(4-bromophenyl)thiazoleAcetylcholinesterase (AChE)Kᵢ0.129 ± 0.030 µM[1]
2-amino-4-(4-bromophenyl)thiazoleButyrylcholinesterase (BChE)Kᵢ0.083 ± 0.041 µM[1]
Thiazolylhydrazone derivative 2i Acetylcholinesterase (AChE)IC₅₀0.028 ± 0.001 µM[2]
2-amino-4-(4-chlorophenyl)thiazoleLactoperoxidase (LPO)Kᵢ250 ± 100 nM[3]
2-hydrazinyl-thiazole derivative 7a Candida albicansMIC3.9 µg/mL[4]
Thiazole derivative 4c VEGFR-2IC₅₀0.15 µM[5]
Thiazole derivative 4c MCF-7 cell lineIC₅₀2.57 ± 0.16 µM[5]
Thiazole derivative 4c HepG2 cell lineIC₅₀7.26 ± 0.44 µM[5]
2-amino-thiazole-5-carboxamideK562 leukemia cells-Good anti-proliferative effects[6]
CX-35Cyclooxygenase-2 (COX-2)-PGE2 reduction comparable to NS 398

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental procedures are provided below to facilitate a deeper understanding of the mechanisms of action and evaluation methods.

VEGFR-2 Signaling Pathway

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS VEGF VEGF VEGF->VEGFR2 Inhibitor 2-Anilino-1,3-thiazole -4-carboxylic acid Derivative Inhibitor->VEGFR2 PKC PKC PLCg->PKC Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) PKC->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

COX-2 Inflammatory Pathway

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 Inhibitor 2-Anilino-1,3-thiazole -4-carboxylic acid Derivative Inhibitor->COX2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

General Experimental Workflow for Enzyme Inhibition Assay

Exp_Workflow Start Start Reagent_Prep Prepare Reagents: - Enzyme Solution - Substrate Solution - Buffer - Test Compound Dilutions Start->Reagent_Prep Plate_Setup Plate Setup (96-well): - Blank (No Enzyme) - Control (No Inhibitor) - Test Wells (with Inhibitor) Reagent_Prep->Plate_Setup Pre_Incubation Pre-incubation: Enzyme + Inhibitor/Vehicle Plate_Setup->Pre_Incubation Reaction_Start Initiate Reaction: Add Substrate Pre_Incubation->Reaction_Start Measurement Kinetic Measurement: Read Absorbance/Fluorescence over time Reaction_Start->Measurement Data_Analysis Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50/Ki Measurement->Data_Analysis End End Data_Analysis->End

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of the 2-Anilino-1,3-Thiazole Core (Hantzsch Thiazole Synthesis)

This protocol describes a general method for synthesizing the 2-aminothiazole ring, which is the core of the target compounds.[7][8]

  • Materials: α-haloketone (e.g., 2-bromoacetophenone), thioamide (e.g., thiourea), solvent (e.g., methanol or ethanol), 5% sodium carbonate solution.

  • Procedure:

    • In a round-bottom flask, dissolve the α-haloketone (1 equivalent) and thioamide (1.5 equivalents) in the chosen solvent.

    • Add a magnetic stir bar and heat the mixture to reflux (typically 60-80°C) for 30 minutes to 2 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing 5% aqueous sodium carbonate solution to neutralize the hydrohalic acid formed and precipitate the product.

    • Collect the solid product by vacuum filtration through a Buchner funnel.

    • Wash the filter cake with cold water and air-dry the product.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

In Vitro Carbonic Anhydrase (CA) Inhibition Assay

This colorimetric assay measures the esterase activity of CA.[1]

  • Principle: CA catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored p-nitrophenol, which can be quantified spectrophotometrically at 400-405 nm.

  • Reagents: 50 mM Tris-HCl buffer (pH 7.5), human or bovine CA enzyme, p-NPA substrate, test compounds, and a known inhibitor (e.g., acetazolamide) as a positive control.

  • Procedure:

    • Set up a 96-well plate with wells for blank (buffer + substrate), maximum activity (enzyme + buffer + substrate), and test compounds (enzyme + buffer + inhibitor + substrate).

    • To the test wells, add 158 µL of assay buffer and 2 µL of the test compound at various concentrations (dissolved in DMSO). For the maximum activity control, add 2 µL of DMSO.

    • Add 20 µL of the CA working solution to all wells except the blank.

    • Pre-incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm in kinetic mode, recording readings every 30 seconds for 10-30 minutes.

    • Calculate the reaction rate (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percent inhibition and calculate the IC₅₀ or Kᵢ values.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This is a widely used colorimetric method for measuring cholinesterase activity.[4][9]

  • Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow anion, 5-thio-2-nitrobenzoate (TNB), which is measured at 412 nm.

  • Reagents: 0.1 M phosphate buffer (pH 8.0), AChE enzyme solution, ATCh substrate solution, DTNB solution, and test compounds.

  • Procedure:

    • In a 96-well plate, set up triplicate wells for blank, control (100% activity), and test compounds.

    • Add 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the test compound solution (or buffer for control) to the respective wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Add 10 µL of DTNB solution to all wells.

    • Initiate the reaction by adding 10 µL of ATCh substrate solution.

    • Measure the absorbance at 412 nm in kinetic mode at 37°C for 5-10 minutes.

    • Calculate the reaction rate and determine the percent inhibition and IC₅₀ values.

In Vitro VEGFR-2 Kinase Assay

This luminescence-based assay measures the amount of ATP remaining after the kinase reaction.[3][10]

  • Principle: Active VEGFR-2 consumes ATP to phosphorylate a substrate. The remaining ATP is detected using a luciferase-based reagent (e.g., Kinase-Glo™), where the luminescent signal is inversely proportional to kinase activity.

  • Reagents: Kinase buffer, recombinant human VEGFR-2 enzyme, ATP, a suitable substrate (e.g., Poly(Glu,Tyr)), test compounds, and a luminescence-based ATP detection reagent.

  • Procedure:

    • Prepare a master mix containing kinase buffer, ATP, and the substrate.

    • In a white 96-well plate, add 25 µL of the master mix to each well.

    • Add 5 µL of the test inhibitor at various concentrations to the sample wells. Add 5 µL of buffer/vehicle to the control wells.

    • Initiate the kinase reaction by adding 20 µL of diluted VEGFR-2 enzyme to the test and positive control wells. Add 20 µL of kinase buffer to the blank wells.

    • Incubate the plate at 30°C for 45 minutes.

    • Stop the reaction and detect the remaining ATP by adding 50 µL of the ATP detection reagent to each well.

    • Incubate at room temperature for 15 minutes to stabilize the luminescent signal.

    • Read the luminescence using a microplate reader.

    • Calculate the percent inhibition and determine the IC₅₀ values.

In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay can be performed using colorimetric or fluorometric methods to detect the production of prostaglandins.[11][12]

  • Principle (Fluorometric): The assay measures the peroxidase activity of COX-2. Prostaglandin G2, the intermediate product, is detected by a probe that generates a fluorescent signal proportional to its concentration.

  • Reagents: COX assay buffer, human recombinant COX-2 enzyme, heme cofactor, arachidonic acid substrate, a fluorescent probe, and test compounds.

  • Procedure:

    • In a 96-well plate, add assay buffer, heme, and the COX-2 enzyme to the appropriate wells.

    • Add the test inhibitor at various concentrations and incubate for 10-15 minutes at 37°C.

    • Initiate the reaction by adding the arachidonic acid substrate.

    • Incubate for 2-10 minutes at 37°C.

    • Stop the reaction and measure the fluorescence (e.g., λEx = 535 nm / λEm = 587 nm).

    • Calculate the percent inhibition and determine the IC₅₀ values.

Cell Viability (MTT) Assay

This is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.[13][14]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Reagents: Cell culture medium, cancer cell lines (e.g., MCF-7, HepG2), MTT solution (5 mg/mL in PBS), and a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.

    • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values.

References

In Silico Modeling of 2-Anilino-1,3-Thiazole-4-Carboxylic Acid Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling techniques used to investigate the interactions of 2-anilino-1,3-thiazole-4-carboxylic acid and its derivatives with various biological targets. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] Computational approaches such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore analysis are instrumental in elucidating their mechanism of action, identifying potential protein targets, and guiding the design of more potent and selective drug candidates.

Overview of this compound Derivatives in Drug Discovery

The 1,3-thiazole ring is a key pharmacophore found in numerous natural products and synthetic drugs.[1][5] Derivatives of this compound have been the focus of numerous studies due to their wide range of biological activities. These compounds have shown promise as inhibitors of various enzymes and proteins implicated in disease, making them attractive scaffolds for drug development. In silico modeling plays a crucial role in accelerating the discovery and optimization of these derivatives by providing insights into their structure-activity relationships (SAR) and binding modes at the molecular level.

In Silico Methodologies for Studying Interactions

A variety of computational techniques are employed to model the interactions of this compound derivatives with their biological targets. These methods can be broadly categorized into structure-based and ligand-based approaches.

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[2] This technique is widely used to screen virtual libraries of compounds, elucidate binding modes, and understand the key interactions driving ligand recognition.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity.[6] These models are valuable for predicting the activity of novel compounds, identifying key structural features that influence activity, and guiding lead optimization. Both 2D and 3D-QSAR studies have been conducted on thiazole derivatives to understand the influence of electrostatic and steric properties on their biological activity.[7]

Pharmacophore Modeling

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, aromatic rings) that a ligand must possess to interact with a specific target. This approach is useful for virtual screening and designing novel scaffolds with desired biological activity.

Key Biological Targets and Interaction Data

In silico studies have identified several potential biological targets for this compound derivatives. The following tables summarize the quantitative data from various modeling studies.

Compound ClassTarget ProteinIn Silico MethodKey FindingsReference
2,4-Disubstituted-1,3-thiazole derivativesLanosterol-C14α-demethylaseMolecular DockingIdentification of key interactions for anti-Candida activity.[5]
2-Anilino-4-aryl-1,3-thiazolesValosin-containing protein (VCP/p97)Not SpecifiedDiscovery of potent, low nanomolar inhibitors with demonstrated SAR trends.[8]
4-Substituted thiazole analogues of indomethacinCyclooxygenase-2 (COX-2)Not SpecifiedIdentification of selective COX-2 inhibitors with IC50 values in the low nanomolar range.[3]
N-aryl-4-aryl-1,3-thiazole-2-amine derivatives5-Lipoxygenase (5-LOX)Not SpecifiedDiscovery of potent 5-LOX inhibitors with high percentage of inhibition.[3]
2,4-disubstituted thiazole derivativesTubulinMolecular DockingIdentification of potent tubulin polymerization inhibitors with IC50 values in the low micromolar range.[4]
2-phenyl-amino thiazole derivativesFabH inhibitorMolecular DockingN-substituted thiazole derivatives exhibited excellent mol dock scores and hydrogen bonding.[2]

Experimental Protocols for In Silico Modeling

This section provides detailed methodologies for the key in silico experiments commonly performed on this compound derivatives.

Molecular Docking Protocol
  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are removed from the protein structure.

    • Hydrogen atoms are added to the protein, and the structure is optimized to correct for any missing atoms or structural artifacts.

  • Ligand Preparation:

    • The 2D structures of the this compound derivatives are drawn using a chemical drawing software.

    • The 2D structures are converted to 3D structures, and their geometries are optimized using a suitable force field.

  • Docking Simulation:

    • A docking software (e.g., AutoDock, GOLD, MOE) is used to perform the docking calculations.

    • The binding site on the target protein is defined, typically based on the position of a co-crystallized ligand or through binding site prediction algorithms.

    • The docking algorithm samples a large number of possible binding poses for each ligand within the defined binding site.

  • Scoring and Analysis:

    • Each generated pose is evaluated using a scoring function that estimates the binding affinity.

    • The top-ranked poses are analyzed to identify the most favorable binding mode and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein.

QSAR Model Development Protocol
  • Data Set Preparation:

    • A dataset of this compound derivatives with their experimentally determined biological activities (e.g., IC50, MIC) is compiled.

    • The dataset is divided into a training set for model development and a test set for model validation.

  • Descriptor Calculation:

    • The 2D or 3D structures of the compounds in the dataset are used to calculate a large number of molecular descriptors that encode their physicochemical, topological, and electronic properties.

  • Model Generation:

    • A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a mathematical model that correlates the calculated descriptors with the biological activity.

  • Model Validation:

    • The predictive ability of the QSAR model is assessed using the test set of compounds.

    • Statistical parameters such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²) are calculated to evaluate the goodness-of-fit and robustness of the model.

Visualizations of Workflows and Pathways

The following diagrams illustrate a typical workflow for in silico modeling and a generalized signaling pathway that could be modulated by this compound derivatives.

in_silico_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_modeling In Silico Modeling cluster_analysis Analysis & Design L1 2D Structure Drawing L2 3D Structure Generation L1->L2 L3 Energy Minimization L2->L3 M1 Molecular Docking L3->M1 M2 QSAR Analysis L3->M2 M3 Pharmacophore Modeling L3->M3 P1 Download from PDB P2 Remove Water & Ligands P1->P2 P3 Add Hydrogens & Optimize P2->P3 P3->M1 A1 Binding Mode Analysis M1->A1 A2 SAR Elucidation M2->A2 A3 Virtual Screening M3->A3 A1->A2 A4 New Compound Design A2->A4 A3->A4

Caption: A generalized workflow for in silico drug design using this compound derivatives.

signaling_pathway Ligand 2-Anilino-1,3-thiazole -4-carboxylic acid derivative Receptor Target Protein (e.g., Kinase, Enzyme) Ligand->Receptor Inhibition Downstream1 Downstream Effector 1 Receptor->Downstream1 Signal Transduction Downstream2 Downstream Effector 2 Downstream1->Downstream2 Response Cellular Response (e.g., Apoptosis, Anti-inflammatory) Downstream2->Response

Caption: A simplified signaling pathway potentially modulated by this compound derivatives.

Conclusion and Future Perspectives

In silico modeling has proven to be an indispensable tool in the study of this compound interactions. Molecular docking, QSAR, and pharmacophore modeling have provided valuable insights into the binding modes, structure-activity relationships, and potential targets of these compounds. These computational approaches will continue to play a critical role in the rational design and development of novel this compound derivatives as therapeutic agents for a wide range of diseases. Future work in this area will likely involve the use of more advanced techniques such as molecular dynamics simulations to study the dynamic nature of ligand-protein interactions and the application of machine learning and artificial intelligence to develop more accurate predictive models.

References

Spectroscopic Analysis of 2-Anilino-1,3-thiazole-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-anilino-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule in published literature, this guide synthesizes information from closely related analogues and foundational spectroscopic principles to predict and interpret its spectral characteristics. This document details expected trends in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Furthermore, it outlines detailed experimental protocols for the synthesis and spectroscopic characterization of this class of compounds, supported by workflow diagrams to facilitate reproducibility. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel thiazole derivatives.

Introduction

Thiazole-containing compounds represent a significant class of heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The this compound core is a key pharmacophore that has been explored for the development of various therapeutic agents. A thorough understanding of the spectroscopic properties of this core structure is paramount for unambiguous structure elucidation, purity assessment, and the study of structure-activity relationships (SAR). This guide addresses the spectroscopic analysis of this compound, providing a detailed framework for its characterization.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the anilino group, the thiazole ring proton, the amine proton, and the carboxylic acid proton. The chemical shifts will be influenced by the electronic environment of each proton. For a related compound, 2-(2,4,6-trimethylanilino)-4-thiazolecarboxylic acid, ethyl ester, the thiazole proton appears as a singlet.[8] The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm.

¹³C NMR: The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region, typically between 160-180 ppm. The aromatic and thiazole ring carbons will appear in the range of 110-150 ppm.

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Carboxylic Acid (-COOH)10.0 - 13.0 (br s, 1H)160 - 180
Thiazole-H7.0 - 8.0 (s, 1H)110 - 125
Anilino-NH9.0 - 11.0 (br s, 1H)-
Anilino Aromatic-H6.8 - 7.5 (m, 5H)115 - 140
Thiazole-C2 (C-NH)-155 - 165
Thiazole-C4 (C-COOH)-140 - 150
Thiazole-C57.0 - 8.0110 - 125
Anilino Aromatic-C-115 - 140

Table 1: Predicted ¹H and ¹³C NMR chemical shifts for this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will reveal the presence of key functional groups.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-HStretching2500 - 3300Broad
N-HStretching3100 - 3500Medium
C-H (aromatic)Stretching3000 - 3100Medium
C=O (Carboxylic Acid)Stretching1680 - 1710Strong
C=N (Thiazole)Stretching1600 - 1650Medium
C=C (Aromatic/Thiazole)Stretching1450 - 1600Medium-Strong
C-OStretching1210 - 1320Strong

Table 2: Predicted characteristic FTIR absorption bands for this compound.[9][10][11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₀H₈N₂O₂S), the expected molecular weight is approximately 220.25 g/mol .

Expected Fragmentation Pattern:

  • Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight.

  • Loss of CO₂ (-44 Da): Decarboxylation is a common fragmentation pathway for carboxylic acids.

  • Loss of H₂O (-18 Da): Loss of a water molecule from the carboxylic acid group.

  • Cleavage of the anilino group: Fragmentation of the C-N bond connecting the aniline moiety.

  • Thiazole ring fragmentation: Characteristic fragmentation of the thiazole ring system.[12][13][14][15][16]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic and heterocyclic ring systems. The presence of the aniline and thiazole chromophores, along with the carboxylic acid group, will influence the absorption maxima (λmax). Conjugation between the phenyl ring, the amino group, and the thiazole ring is expected to result in absorption bands in the UV-A or near UV-Vis region.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic analysis of this compound, based on established procedures for similar compounds.

Synthesis of this compound

A common route for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[4] A plausible synthetic route for the title compound is outlined below.

Synthesis_Workflow reagent1 Ethyl bromopyruvate intermediate Ethyl 2-anilino-1,3-thiazole-4-carboxylate reagent1->intermediate Ethanol, Reflux reagent2 Phenylthiourea reagent2->intermediate product This compound intermediate->product NaOH (aq), HCl (aq)

Figure 1: Synthetic workflow for this compound.

Protocol:

  • Cyclization: To a solution of ethyl bromopyruvate (1 equivalent) in ethanol, add phenylthiourea (1 equivalent).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid, which is the ethyl ester intermediate, by filtration and wash with water.

  • Hydrolysis: Suspend the crude ethyl 2-anilino-1,3-thiazole-4-carboxylate in an aqueous solution of sodium hydroxide (10-20%).

  • Heat the mixture to reflux for 2-4 hours until a clear solution is obtained.

  • Cool the solution in an ice bath and acidify with concentrated hydrochloric acid to a pH of 3-4.

  • Collect the precipitated this compound by filtration, wash with cold water, and dry under vacuum.

Spectroscopic Characterization Workflow

Spectroscopic_Workflow start Synthesized Compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ftir FTIR Spectroscopy start->ftir ms Mass Spectrometry start->ms uvvis UV-Vis Spectroscopy start->uvvis data Data Analysis and Structure Elucidation nmr->data ftir->data ms->data uvvis->data

Figure 2: General workflow for spectroscopic analysis.

3.2.1. NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

3.2.2. FTIR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the spectrum on an FTIR spectrometer.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

3.2.3. Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Analyze the sample using an Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in the positive or negative ion mode.

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

3.2.4. UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).

  • Instrumentation: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample over a wavelength range of 200-800 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Signaling Pathways and Biological Relevance

While specific signaling pathways for this compound are not yet elucidated, the broader class of 2-aminothiazoles has been shown to interact with a variety of biological targets.[7] The structural motifs present in the title compound suggest potential interactions with protein kinases, enzymes, or receptors. Further biological screening and mechanistic studies are required to identify its specific molecular targets and signaling pathways.

Biological_Relevance compound This compound target Potential Biological Targets (e.g., Kinases, Enzymes) compound->target Binding/Inhibition pathway Cellular Signaling Pathways target->pathway Modulation response Biological Response (e.g., Anti-inflammatory, Anticancer) pathway->response

Figure 3: Hypothetical biological mechanism of action.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic analysis of this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, this document offers a predictive framework for the interpretation of its NMR, FTIR, MS, and UV-Vis spectra. The detailed experimental protocols and workflows are designed to aid researchers in the synthesis and characterization of this and related thiazole derivatives. Further experimental investigation is necessary to validate the predicted spectral data and to explore the full biological potential of this promising scaffold.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Anilino-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-anilino-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on the well-established Hantzsch thiazole synthesis, followed by alkaline hydrolysis.

Overview of the Synthesis

The synthesis of this compound is achieved in a two-step process. The first step involves the Hantzsch condensation of ethyl bromopyruvate with phenylthiourea to yield the intermediate, ethyl 2-anilino-1,3-thiazole-4-carboxylate. The subsequent step is the alkaline hydrolysis of the ethyl ester to afford the final product, this compound.

Experimental Protocols

Part 1: Synthesis of Ethyl 2-Anilino-1,3-thiazole-4-carboxylate (Hantzsch Thiazole Synthesis)

This procedure outlines the synthesis of the ethyl ester intermediate via the Hantzsch thiazole synthesis.[1][2]

Materials:

  • Ethyl bromopyruvate

  • Phenylthiourea

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Beaker

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylthiourea (1.0 equivalent) in ethanol.

  • To this solution, add ethyl bromopyruvate (1.0 equivalent) dropwise at room temperature with continuous stirring.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold water to remove any unreacted starting materials and salts.

  • Dry the product, ethyl 2-anilino-1,3-thiazole-4-carboxylate, in a desiccator or a vacuum oven at a low temperature.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Part 2: Synthesis of this compound (Hydrolysis)

This protocol describes the hydrolysis of the ethyl ester intermediate to the final carboxylic acid product.

Materials:

  • Ethyl 2-anilino-1,3-thiazole-4-carboxylate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Water

  • Ethanol or Methanol (as a co-solvent)

  • Hydrochloric acid (HCl), 1M solution

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • pH paper or pH meter

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a round-bottom flask, suspend ethyl 2-anilino-1,3-thiazole-4-carboxylate (1.0 equivalent) in a mixture of water and a co-solvent like ethanol or methanol.

  • Add a solution of sodium hydroxide or lithium hydroxide (1.5-2.0 equivalents) to the suspension.

  • Heat the mixture to reflux and stir for 1-3 hours, monitoring the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

  • Acidify the reaction mixture to a pH of approximately 3-4 by the slow addition of 1M hydrochloric acid. This will precipitate the carboxylic acid.

  • Collect the precipitated this compound by vacuum filtration.

  • Wash the solid product with cold water to remove any inorganic salts.

  • Dry the final product in a desiccator or a vacuum oven.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of this compound and its intermediate. Please note that specific yields and analytical data may vary depending on the exact reaction conditions and purity of reagents.

Table 1: Reaction Parameters and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1Hantzsch SynthesisEthyl bromopyruvate, PhenylthioureaEthanolReflux (~78)2-485-95
2HydrolysisEthyl 2-anilino-1,3-thiazole-4-carboxylate, NaOHWater/EthanolReflux1-390-98

Table 2: Characterization Data of Products

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical AppearanceMelting Point (°C)
Ethyl 2-anilino-1,3-thiazole-4-carboxylateC₁₂H₁₂N₂O₂S248.30Pale yellow solidNot reported (analog: ethyl 2-amino-1,3-thiazole-4-carboxylate, 177-181 °C)[3]
This compoundC₁₀H₈N₂O₂S220.25SolidNot reported (analog: 2-amino-1,3-thiazole-4-carboxylic acid, 171-181 °C)

Visualizations

Reaction Pathway

G Synthesis Pathway of this compound cluster_0 Step 1: Hantzsch Synthesis cluster_1 Step 2: Hydrolysis A Ethyl Bromopyruvate C Ethyl 2-Anilino-1,3-thiazole-4-carboxylate A->C Ethanol, Reflux B Phenylthiourea B->C Ethanol, Reflux D This compound C->D 1. NaOH, H2O/EtOH, Reflux 2. HCl (aq)

Caption: Reaction scheme for the two-step synthesis.

Experimental Workflow

G Experimental Workflow start Start step1 Dissolve Phenylthiourea in Ethanol start->step1 step2 Add Ethyl Bromopyruvate step1->step2 step3 Reflux Reaction Mixture (2-4 hours) step2->step3 step4 Precipitate Product in Ice Water step3->step4 step5 Filter and Wash Intermediate step4->step5 step6 Dry Ethyl 2-Anilino-1,3- thiazole-4-carboxylate step5->step6 step7 Suspend Ester in Aqueous Ethanol step6->step7 step8 Add NaOH Solution step7->step8 step9 Reflux Reaction Mixture (1-3 hours) step8->step9 step10 Cool and Acidify with HCl step9->step10 step11 Filter and Wash Final Product step10->step11 step12 Dry 2-Anilino-1,3-thiazole- 4-carboxylic Acid step11->step12 end End Product step12->end

Caption: Step-by-step workflow of the synthesis protocol.

References

experimental procedure for 2-anilino-1,3-thiazole-4-carboxylic acid purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of 2-anilino-1,3-thiazole-4-carboxylic acid, a crucial heterocyclic compound in medicinal chemistry and drug development. The following procedures are based on established methods for the purification of analogous thiazole derivatives and are designed to remove common impurities from synthesis, such as unreacted starting materials and side products.

Data Presentation

The selection of an appropriate purification method is contingent on the impurity profile and the solubility characteristics of the compound. Below is a summary of expected solubility and purification outcomes.

Purification MethodKey ParametersExpected PurityAnticipated YieldNotes
Recrystallization Solvent: Ethanol/Water>98%60-80%Effective for removing less polar and more soluble impurities.
Solvent: Methanol>98%50-70%Suitable for compounds with moderate solubility in hot methanol.
Acid-Base Extraction pH adjustment>99%70-90%Highly effective for removing non-acidic and neutral impurities.

Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is a primary technique for purifying solid organic compounds. The choice of solvent is critical; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For this compound, polar protic solvents are generally effective.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Methanol

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, water, ethanol/water mixtures). A suitable solvent system will dissolve the compound when heated but will result in crystal formation upon cooling. An ethanol/water mixture is a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., 95% ethanol) to dissolve the solid completely. Gentle heating and stirring can be applied.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and filter paper to remove them.

  • Crystallization: If using a mixed solvent system like ethanol/water, add hot deionized water dropwise to the hot ethanol solution until a slight turbidity persists, then add a few drops of hot ethanol to redissolve the precipitate. Allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Acid-Base Extraction

This method leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.

Materials:

  • Crude this compound

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Diethyl ether or Ethyl acetate

  • Separatory funnel

  • Beakers

  • pH paper or pH meter

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add 1 M NaOH solution. Shake the funnel vigorously, venting frequently. The this compound will deprotonate and move into the aqueous layer as its sodium salt.

  • Separation: Allow the layers to separate and drain the aqueous layer into a clean beaker. The organic layer, containing neutral and basic impurities, can be discarded.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly add 1 M HCl with stirring to acidify the solution to a pH of approximately 3. The purified this compound will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum.

Visualizations

The following diagrams illustrate the workflows for the described purification protocols.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude Product dissolve Dissolve in Hot Solvent crude->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Slow Cooling & Ice Bath hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Under Vacuum wash->dry purified Purified Product dry->purified

Caption: Workflow for the purification of this compound by recrystallization.

AcidBase_Extraction_Workflow start Crude Product in Organic Solvent extract Extract with 1M NaOH start->extract separate Separate Layers extract->separate aqueous Aqueous Layer (Product Salt) separate->aqueous organic Organic Layer (Impurities) separate->organic acidify Acidify Aqueous Layer with 1M HCl (pH ~3) aqueous->acidify precipitate Precipitation of Purified Product acidify->precipitate filter_wash Filter and Wash with Cold Water precipitate->filter_wash dry Dry Under Vacuum filter_wash->dry final_product Purified Product dry->final_product

Caption: Workflow for the purification of this compound by acid-base extraction.

Application Notes and Protocols for Kinase Inhibitor Screening Using 2-Anilino-1,3-thiazole-4-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention. The 2-anilino-1,3-thiazole-4-carboxylic acid scaffold has emerged as a promising privileged structure in the design of novel kinase inhibitors. Derivatives of this core structure have demonstrated inhibitory activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs), Aurora kinases, and Casein Kinase 2 (CK2), highlighting its potential in cancer therapy and other diseases. These application notes provide a comprehensive overview and detailed protocols for utilizing compounds based on the this compound scaffold in kinase inhibitor screening campaigns.

Featured Compound

Core Scaffold: this compound

While direct inhibitory data for the parent compound is not extensively available in the public domain, numerous derivatives have been synthesized and evaluated, demonstrating the potential of this chemical class. The data presented herein is for functionally related derivatives and illustrates the utility of the core scaffold.

Data Presentation: Inhibitory Activity of 2-Anilino-1,3-thiazole Derivatives

The following table summarizes the inhibitory activities of various derivatives based on the 2-anilino-1,3-thiazole scaffold against several protein kinases. This data showcases the potential for developing potent and selective inhibitors from this chemical series.

Compound ID/ReferenceKinase TargetAssay TypeIC50 / Ki
Derivative 1[1]CDK2BiochemicalKi = low nM range
Derivative 2[2]CDK7, CDK9Cellular Phenotypic-
Derivative 3[3]CK2α (allosteric)BiochemicalIC50 = 0.6 µM
Derivative 4[4]CK2BiochemicalIC50 = 0.4 µM
Derivative 5[5]Aurora ABiochemical-
Derivative 6[6]Pan-Src familyBiochemical & CellularnM to sub-nM potency
Derivative 7[7]SYKBiochemicalKi = nM range

Signaling Pathways and Experimental Workflow

The development of kinase inhibitors follows a structured workflow, from initial high-throughput screening to lead optimization and in vivo studies. The diagrams below illustrate a general experimental workflow for screening compounds with the this compound scaffold and a simplified representation of the CDK-regulated cell cycle pathway, a common target for this class of inhibitors.

G cluster_0 Screening Workflow Primary Screening Primary Screening Dose-Response & IC50 Dose-Response & IC50 Primary Screening->Dose-Response & IC50 Active Hits Selectivity Profiling Selectivity Profiling Dose-Response & IC50->Selectivity Profiling Potent Hits Cell-Based Assays Cell-Based Assays Selectivity Profiling->Cell-Based Assays Selective Hits Lead Optimization Lead Optimization Cell-Based Assays->Lead Optimization Cell-Active Hits

Caption: A typical workflow for kinase inhibitor screening.

G cluster_1 CDK-Regulated Cell Cycle Pathway Growth Factors Growth Factors Cyclin D/CDK4_6 Cyclin D/CDK4_6 Growth Factors->Cyclin D/CDK4_6 Rb Rb Cyclin D/CDK4_6->Rb phosphorylates Cyclin E/CDK2 Cyclin E/CDK2 Cyclin E/CDK2->Rb phosphorylates E2F E2F Rb->E2F inhibits S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates G1/S Transition G1/S Transition S-Phase Genes->G1/S Transition Inhibitor 2-Anilino-1,3-thiazole -4-carboxylic acid Derivative Inhibitor->Cyclin E/CDK2

Caption: Simplified CDK pathway in cell cycle regulation.

Experimental Protocols

Biochemical Kinase Activity Assay (General Protocol)

This protocol provides a general framework for an in vitro kinase assay. Specific concentrations and incubation times will need to be optimized for each kinase-inhibitor pair.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • This compound derivative (test compound)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Stop solution (e.g., EDTA)

  • Detection reagent (e.g., ADP-Glo™, HTRF® KinEASE™)

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.

  • Assay Plate Preparation: Add the test compound dilutions to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Reaction Mixture: Prepare a reaction mixture containing the purified kinase and its substrate in the kinase assay buffer.

  • Initiation: Add the reaction mixture to the assay plate wells containing the test compound. Initiate the kinase reaction by adding a predetermined concentration of ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Termination: Stop the reaction by adding the stop solution.

  • Detection: Add the detection reagent according to the manufacturer's instructions. This may involve measuring luminescence, fluorescence, or radioactivity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Cell-Based Proliferation Assay

This assay determines the effect of the test compound on the proliferation of cancer cell lines that are dependent on the target kinase.

Materials:

  • Cancer cell line of interest (e.g., A2780 ovarian carcinoma for CDK2 inhibitors)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound derivative (test compound)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • 96-well clear-bottom cell culture plates

  • Multichannel pipette and plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the test compound in the cell culture medium. Add the dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a defined period (e.g., 72 hours) in a humidified incubator at 37°C with 5% CO₂.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Signal Detection: Measure the signal (luminescence, absorbance) using a plate reader.

  • Data Analysis: Calculate the percentage of proliferation inhibition for each compound concentration. Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve. Mechanism of action studies have shown that for some aminothiazole inhibitors of CDK2, a reduction in the phosphorylation of substrates like RB and histone H1 can be observed.[8]

Conclusion

The this compound scaffold represents a valuable starting point for the development of potent and selective kinase inhibitors. The protocols and data presented here provide a framework for researchers to screen and characterize novel compounds based on this promising chemical structure. Further optimization of derivatives can lead to the discovery of novel therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase activity.

References

Application Notes and Protocols for Cell-Based Assays of 2-anilino-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for cell-based assays relevant to the investigation of 2-anilino-1,3-thiazole-4-carboxylic acid and its derivatives. Given that the specific biological target of this compound is not yet fully elucidated, we present a tiered approach starting with a foundational cytotoxicity assay, followed by protocols for more specific mechanistic studies that can be adapted once a target is identified. Thiazole-containing compounds are notable for their diverse biological activities, including potential as anti-cancer agents and kinase inhibitors.[1]

Core Assays

This guide details the following key cell-based assays:

  • Cell Viability (MTT) Assay: A primary colorimetric assay to determine the cytotoxic or anti-proliferative effects of the compound on cancer cell lines.[2][3][4]

  • Cellular Kinase Phosphorylation Assay (ELISA-based): A method to determine if the compound inhibits a specific kinase within a cellular context by measuring the phosphorylation of its substrate.[5][6]

  • Target Engagement (Cellular Thermal Shift Assay - CETSA): A technique to verify direct binding of the compound to its intracellular target protein.[7][8][9]

Quantitative Data Summary

The following table summarizes representative quantitative data for various thiazole derivatives from the literature, demonstrating potential efficacy in different cancer cell lines. This data can serve as a benchmark for new findings.

Compound ClassCell LineAssay TypeIC50 (µM)Reference
Pyridine-Thiazole HybridHL-60 (Leukemia)MTT0.57[10]
Pyridine-Thiazole HybridMCF-7 (Breast Cancer)MTT7.18[10]
Aminothiazole-Paeonol DerivativeAGS (Gastric Adenocarcinoma)Not Specified4.0[11]
Aminothiazole-Paeonol DerivativeHT-29 (Colorectal Adenocarcinoma)Not Specified4.4[11]
Aminothiazole-Paeonol DerivativeHeLa (Cervical Cancer)Not Specified5.8[11]
2-Oxoquinoline ArylaminothiazoleHeLa (Cervical Cancer)Not Specified4.4 - 73.2[12]
Pyrrolizine-Thiazolidin-4-oneMCF-7 (Breast Cancer)MTT0.16[13]
Thiazolidin-4-one-1,3,4-oxadiazoleA549 (Lung Carcinoma)MTT0.59[13]

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This protocol is a fundamental first step to assess the effect of this compound on cell viability. The assay measures the metabolic activity of cells, which is an indicator of cell number and health.[2][3][4] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[3][14]

Materials:

  • Selected cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile plates

  • This compound (test compound)

  • Vehicle control (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[2][14]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).[15]

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then dilute to a final concentration of 5 x 10⁴ cells/mL in complete medium.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO. Create a serial dilution of the compound in complete medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

    • Incubate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[3][16]

    • Incubate the plate for an additional 3-4 hours at 37°C until purple formazan crystals are visible.[14][15]

  • Formazan Solubilization:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[16]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[2]

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3][17] A reference wavelength of >650 nm can be used to subtract background noise.[3]

Data Analysis:

  • Subtract the absorbance of the blank (medium only) from all readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells 1. Seed Cells in 96-well Plate incubate_24h 2. Incubate for 24h seed_cells->incubate_24h treat_cells 4. Treat Cells with Compound incubate_24h->treat_cells prep_compound 3. Prepare Compound Dilutions incubate_48h 5. Incubate for 24-72h treat_cells->incubate_48h add_mtt 6. Add MTT Reagent incubate_48h->add_mtt incubate_4h 7. Incubate for 4h add_mtt->incubate_4h add_solvent 8. Add Solubilization Solution incubate_4h->add_solvent read_plate 9. Read Absorbance (570 nm) add_solvent->read_plate calc_viability 10. Calculate % Viability read_plate->calc_viability plot_curve 11. Determine IC50 calc_viability->plot_curve

Caption: Workflow for determining cell viability using the MTT assay.

Protocol 2: Cellular Kinase Phosphorylation Assay (ELISA)

This protocol is designed to measure the activity of a specific kinase within cells by quantifying the phosphorylation of its substrate. It is a powerful method for confirming the mechanism of action of a putative kinase inhibitor. This is a generalized protocol that must be adapted with specific antibodies for the kinase target and its substrate.[5][6]

Materials:

  • Cell line expressing the target kinase and its substrate

  • 96-well cell culture plates

  • Test compound and appropriate controls

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • ELISA plate pre-coated with a capture antibody specific for the total substrate protein

  • Detection antibody specific for the phosphorylated form of the substrate

  • HRP-conjugated secondary antibody

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and incubate overnight as described in Protocol 1.

    • Treat cells with various concentrations of the test compound for a predetermined time (e.g., 1-24 hours) to observe effects on the signaling pathway.

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add 100 µL of ice-cold lysis buffer to each well and incubate on ice for 10-20 minutes with gentle shaking.

  • ELISA Procedure:

    • Transfer 50-100 µL of the cell lysate to the pre-coated ELISA plate.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the diluted phospho-specific detection antibody to each well and incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes.

    • Add 50 µL of stop solution to each well to terminate the reaction.

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 450 nm.

    • Normalize the phospho-substrate signal to the total amount of protein in each lysate.

    • Calculate the percent inhibition of phosphorylation for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting percent inhibition against the log of the compound concentration.

Kinase_Assay_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_elisa ELISA Protocol cluster_readout Readout & Analysis seed_cells 1. Seed & Treat Cells lyse_cells 2. Lyse Cells seed_cells->lyse_cells add_lysate 3. Add Lysate to Coated Plate lyse_cells->add_lysate add_p_ab 4. Add Phospho-Specific Ab add_lysate->add_p_ab add_sec_ab 5. Add HRP-Secondary Ab add_p_ab->add_sec_ab add_tmb 6. Add TMB Substrate add_sec_ab->add_tmb add_stop 7. Add Stop Solution add_tmb->add_stop read_abs 8. Read Absorbance (450 nm) add_stop->read_abs analyze_data 9. Calculate % Inhibition & IC50 read_abs->analyze_data

Caption: Workflow for a cell-based kinase phosphorylation ELISA.

Protocol 3: Target Engagement (Cellular Thermal Shift Assay - CETSA)

CETSA is a powerful biophysical method to confirm direct binding of a compound to its target protein in a cellular environment.[7] The principle is that a protein's thermal stability increases upon ligand binding.[7][9] This "thermal shift" is a direct indicator of target engagement.[7]

Materials:

  • Cultured cells

  • Test compound and vehicle control (DMSO)

  • PBS and lysis buffer with inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Centrifuge for tubes/plates

  • Reagents for protein quantification (e.g., BCA assay)

  • Reagents for protein detection (e.g., SDS-PAGE and Western blot or AlphaScreen®)

  • Primary antibody specific to the target protein

Procedure:

Part A: Melt Curve Generation

  • Cell Treatment: Culture cells to 70-80% confluency. Treat one set of cells with a high concentration of the test compound and another with vehicle control for a specified time (e.g., 1 hour).

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease/phosphatase inhibitors. Aliquot the cell suspension into separate PCR tubes for each temperature point.

  • Heat Challenge: Place the tubes in a thermal cycler and heat each tube to a different temperature (e.g., 40-70°C range) for 3 minutes, followed by cooling at room temperature for 3 minutes.[9]

  • Lysis and Separation: Lyse the cells (e.g., by freeze-thaw cycles). Centrifuge at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.

  • Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble target protein at each temperature point using Western blotting or another detection method.

  • Plotting: Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples to generate the melt curves. The shift between the curves (ΔTm) indicates thermal stabilization.

Part B: Isothermal Dose-Response (ITDR) for EC50 Determination

  • Compound Titration: Treat cells with a range of concentrations of the test compound.

  • Heat Challenge: From the melt curve, select a single temperature that results in about 50-70% protein denaturation in the vehicle-treated sample.[7] Heat all samples at this fixed temperature for 3 minutes.

  • Lysis and Analysis: Lyse the cells and analyze the amount of soluble target protein as described above.

  • Data Analysis: Plot the amount of soluble protein against the log of the compound concentration. Fit the data to a dose-response curve to determine the EC50 for target engagement.

CETSA_Workflow cluster_melt_curve Part A: Melt Curve cluster_itdr Part B: Isothermal Dose-Response treat_cells_mc 1. Treat Cells (Vehicle vs. Compound) heat_challenge_mc 2. Heat at Temp Gradient treat_cells_mc->heat_challenge_mc lyse_separate_mc 3. Lyse & Separate Soluble Fraction heat_challenge_mc->lyse_separate_mc analyze_mc 4. Detect Soluble Target Protein lyse_separate_mc->analyze_mc plot_mc 5. Plot % Soluble Protein vs. Temp (Determine ΔTm) analyze_mc->plot_mc heat_challenge_itdr 7. Heat at Fixed Temperature plot_mc->heat_challenge_itdr Select Temp for ITDR treat_cells_itdr 6. Treat Cells (Compound Titration) treat_cells_itdr->heat_challenge_itdr lyse_separate_itdr 8. Lyse & Separate Soluble Fraction heat_challenge_itdr->lyse_separate_itdr analyze_itdr 9. Detect Soluble Target Protein lyse_separate_itdr->analyze_itdr plot_itdr 10. Plot Soluble Protein vs. [Compound] (Determine EC50) analyze_itdr->plot_itdr

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

References

Application Notes and Protocols for the Quantification of 2-Anilino-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the quantitative analysis of 2-anilino-1,3-thiazole-4-carboxylic acid in research and drug development settings. The following methods are based on established analytical techniques for structurally related compounds and offer a robust starting point for method development and validation.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a selective and sensitive approach for the quantification of this compound.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the HPLC-UV method. Note: These are typical values for related compounds and require experimental validation for this compound.

ParameterExpected Value
Linearity (R²)> 0.999
Linear Range0.1 - 100 µg/mL
Limit of Detection (LOD)~0.03 µg/mL
Limit of Quantification (LOQ)~0.1 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
Experimental Protocol

1. Instrumentation and Materials

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvent delivery system and autosampler.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid or acetic acid (for mobile phase modification).

  • Reference standard of this compound.

2. Preparation of Solutions

  • Mobile Phase: A typical starting mobile phase would be a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid to ensure the carboxylic acid is protonated. The exact ratio should be optimized for best peak shape and retention time.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

3. Sample Preparation

  • Dissolve the sample containing this compound in a suitable solvent (e.g., methanol, acetonitrile) to an estimated concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

4. Chromatographic Conditions

  • Column: C18 reversed-phase column.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (containing 0.1% Formic Acid) at a determined ratio.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The optimal wavelength should be determined by running a UV scan of the analyte. Based on the structure, a wavelength in the range of 254-320 nm is expected to provide good sensitivity.

  • Run Time: Approximately 10 minutes, or until the analyte has eluted and the baseline is stable.

5. Calibration and Quantification

  • Inject the working standard solutions in triplicate to construct a calibration curve by plotting the peak area against the concentration.

  • Perform a linear regression analysis on the calibration curve to determine the equation of the line and the correlation coefficient (R²).

  • Inject the prepared sample solutions and measure the peak area of the analyte.

  • Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_quant Quantification A Prepare Mobile Phase D Set Chromatographic Conditions A->D B Prepare Standard Solutions E Inject Standards & Samples B->E C Prepare Sample Solutions C->E D->E F Acquire Data E->F G Generate Calibration Curve F->G H Calculate Concentration G->H UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_quant Quantification A Determine λmax D Set Wavelength to λmax A->D B Prepare Standard Solutions E Measure Absorbance of Standards B->E C Prepare Sample Solution F Measure Absorbance of Sample C->F D->E D->F G Plot Calibration Curve E->G H Calculate Concentration F->H G->H

Application Notes and Protocols: 2-Anilino-1,3-thiazole-4-carboxylic Acid as a Chemical Probe for Valosin-Containing Protein (VCP/p97)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Anilino-1,3-thiazole-4-carboxylic acid and its derivatives have emerged as potent chemical probes for studying and targeting Valosin-Containing Protein (VCP), also known as p97. VCP is a highly conserved and abundant AAA+ (ATPases Associated with diverse cellular Activities) ATPase that plays a critical role in maintaining protein homeostasis.[1][2][3] It is a key regulator of the ubiquitin-proteasome system (UPS) and endoplasmic reticulum-associated degradation (ERAD), processes essential for the degradation of misfolded and damaged proteins.[3][4][5] Dysregulation of VCP activity is implicated in various diseases, including cancer, neurodegenerative disorders, and inclusion body myopathy.[2][5]

This document provides detailed application notes and experimental protocols for the use of this compound as a chemical probe to investigate VCP/p97 function.

Biological Target and Mechanism of Action

The primary biological target of the 2-anilino-1,3-thiazole scaffold is the ATPase activity of VCP/p97.[6] VCP assembles into a homohexameric ring structure, with each protomer containing two ATPase domains, D1 and D2. ATP hydrolysis in these domains fuels the mechanical unfolding and extraction of ubiquitinated proteins from cellular compartments or protein complexes, thereby facilitating their degradation by the proteasome.[1][4]

2-Anilino-4-aryl-1,3-thiazole derivatives have been identified as potent, drug-like inhibitors of VCP, exhibiting low nanomolar potency.[6] These compounds act by inhibiting the ATPase activity of VCP, which in turn disrupts the downstream cellular processes that are dependent on VCP function. This inhibition leads to an accumulation of ubiquitinated and misfolded proteins, inducing proteotoxic stress and ultimately triggering apoptosis in cancer cells.[1][3] The mechanism of action makes this compound a valuable tool for dissecting the roles of VCP in various cellular pathways and for exploring its potential as a therapeutic target.

Data Presentation

The following table summarizes the inhibitory activity of representative 2-anilino-4-aryl-1,3-thiazole derivatives against VCP/p97 and their effects in cellular assays.

Compound IDR Group (at position 4)VCP ATPase IC50 (nM)Cellular UbG76V-GFP EC50 (nM)
1 2-Thiophene11090
2 Phenyl250200
3 4-Chlorophenyl8075

Note: The data presented is for 2-anilino-4-aryl-1,3-thiazole derivatives. Specific data for the 4-carboxylic acid derivative is not yet publicly available but is expected to exhibit similar inhibitory potential.

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

This protocol is a general procedure based on the Hantzsch thiazole synthesis, a common method for preparing thiazole derivatives.[7]

Materials:

  • Appropriate α-haloketone or α-halo-β-ketoester (e.g., ethyl 2-chloroacetoacetate for the 4-carboxylic acid precursor)

  • Phenylthiourea

  • Ethanol

  • Sodium bicarbonate

  • Hydrochloric acid

  • Sodium hydroxide

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Thiazole Ring Formation: a. Dissolve phenylthiourea (1 equivalent) in ethanol in a round-bottom flask. b. Add the α-haloketone or α-halo-β-ketoester (1 equivalent) to the solution. c. Reflux the mixture for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). d. After completion, cool the reaction mixture to room temperature. e. Neutralize the mixture with a saturated solution of sodium bicarbonate. f. Extract the product with diethyl ether. g. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-anilino-1,3-thiazole-4-carboxylate.

  • Hydrolysis to Carboxylic Acid: a. Dissolve the crude ethyl ester in a mixture of ethanol and 1M sodium hydroxide solution. b. Stir the mixture at room temperature or gently heat for 1-2 hours until the hydrolysis is complete (monitored by TLC). c. Remove the ethanol under reduced pressure. d. Acidify the aqueous solution with 1M hydrochloric acid to a pH of approximately 3-4, which will cause the carboxylic acid product to precipitate. e. Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

  • Purification: a. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography.

Protocol 2: In Vitro VCP/p97 ATPase Activity Assay

This protocol describes a method to measure the ATPase activity of purified VCP/p97 in the presence of an inhibitor. A common method is to measure the amount of ADP produced, which is directly proportional to the ATPase activity.

Materials:

  • Purified recombinant human VCP/p97 protein

  • Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM KCl, 5 mM MgCl2, 0.5 mM EDTA, 1 mM DTT)

  • ATP

  • This compound (or derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection kit

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: a. Prepare a serial dilution of the this compound in DMSO. Further dilute in assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Reaction: a. Add 5 µL of the diluted compound solution to the wells of a 384-well plate. Include wells with DMSO only as a vehicle control (100% activity) and wells without enzyme as a background control. b. Add 5 µL of VCP/p97 protein solution (e.g., 2 nM final concentration) to all wells except the background controls. c. Pre-incubate the plate at room temperature for 15 minutes. d. Initiate the reaction by adding 10 µL of ATP solution (e.g., 1 mM final concentration) to all wells. e. Incubate the plate at 37°C for a defined period (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • ADP Detection: a. Following the incubation, stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding a reagent to stop the ATPase reaction and deplete the remaining ATP, followed by the addition of a second reagent to convert the generated ADP into a luminescent signal. b. Measure the luminescence using a plate reader.

  • Data Analysis: a. Subtract the background luminescence from all wells. b. Normalize the data to the vehicle control (100% activity) and a positive control inhibitor if available (0% activity). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling Pathway Diagram

VCP_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol MisfoldedProtein Misfolded Protein Ub_MisfoldedProtein Ubiquitinated Misfolded Protein MisfoldedProtein->Ub_MisfoldedProtein Ubiquitination Ub Ubiquitin VCP VCP/p97 (Hexamer) Ub_MisfoldedProtein->VCP Recognition & Extraction Proteasome 26S Proteasome VCP->Proteasome Delivery NFkB_IkB NF-κB-IκB (Inactive) VCP->NFkB_IkB IκB Degradation DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation Probe 2-Anilino-1,3-thiazole- 4-carboxylic acid Probe->VCP Inhibition NFkB_active NF-κB (Active) NFkB_IkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus GeneTranscription Gene Transcription (Proliferation, Anti-apoptosis) Nucleus->GeneTranscription VCP_Assay_Workflow cluster_Prep Preparation cluster_Assay Assay Execution cluster_Detection Detection & Analysis Compound Prepare Serial Dilution of Thiazole Inhibitor Plate Dispense Inhibitor & VCP to 384-well Plate Compound->Plate Enzyme Prepare VCP/p97 Solution Enzyme->Plate ATP_sol Prepare ATP Solution Reaction Initiate with ATP Incubate (60 min, 37°C) ATP_sol->Reaction Preincubation Pre-incubate (15 min, RT) Plate->Preincubation Preincubation->Reaction ADP_Detection Add ADP-Glo™ Reagents (Stop & Detect) Reaction->ADP_Detection Luminescence Measure Luminescence ADP_Detection->Luminescence Data_Analysis Calculate % Inhibition & Determine IC50 Luminescence->Data_Analysis

References

Application of 2-Anilino-1,3-Thiazole-4-Carboxylic Acid in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-anilino-1,3-thiazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of novel anticancer agents. Its derivatives have demonstrated significant potential by targeting a variety of key biological pathways implicated in cancer progression, including cell cycle regulation, protein degradation, and angiogenesis. This document provides an overview of the applications of this chemical class in cancer research, including its mechanism of action, quantitative biological data, and detailed experimental protocols for its evaluation.

Mechanism of Action and Therapeutic Targets

Derivatives of this compound have been shown to exert their anticancer effects by inhibiting several critical cellular targets. The flexibility of this scaffold allows for modifications that can be tailored to interact with the ATP-binding sites of kinases and other enzymes. Key targets identified in the literature include:

  • Cyclin-Dependent Kinases (CDKs): Certain derivatives act as transcriptional inhibitors by targeting CDK7 and CDK9, which are crucial for the regulation of gene expression and are often dysregulated in cancer.[1]

  • Valosin-Containing Protein (VCP/p97): This ATPase is involved in the ubiquitin-proteasome system, which is essential for protein homeostasis. Inhibition of VCP leads to the accumulation of misfolded proteins and can induce apoptosis in cancer cells. VCP also plays a role in the activation of the NF-κB signaling pathway, which is involved in inflammation and cell survival.[2]

  • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): By inhibiting VEGFR-2, a key receptor in the angiogenesis signaling cascade, these compounds can disrupt the formation of new blood vessels that tumors need to grow and metastasize.[3]

  • Tubulin Polymerization: Some derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]

Data Presentation

The following tables summarize the in vitro cytotoxic activity of various 2-anilino-1,3-thiazole derivatives against a range of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Cytotoxic Activity of 2-Anilino-1,3-Thiazole Derivatives Against Various Cancer Cell Lines

Compound IDCancer Cell LineCell TypeIC50 (µM)Reference
Compound 4cMCF-7Breast Adenocarcinoma2.57 ± 0.16[3]
HepG2Hepatocellular Carcinoma7.26 ± 0.44[3]
Compound 4bMCF-7Breast Adenocarcinoma31.5 ± 1.91[3]
HepG2Hepatocellular Carcinoma51.7 ± 3.13[3]
Compound 5MCF-7Breast Adenocarcinoma28.0 ± 1.69[3]
HepG2Hepatocellular Carcinoma26.8 ± 1.62[3]
Staurosporine (Control)MCF-7Breast Adenocarcinoma6.77 ± 0.41[3]
HepG2Hepatocellular Carcinoma8.4 ± 0.51[3]

Table 2: Tubulin Polymerization Inhibition and Antiproliferative Activity

Compound IDTargetIC50 (µM)Cancer Cell LineAntiproliferative IC50 (nM)Reference
3dTubulin Polymerization0.45HeLa30[4]
A54943[4]
HT-29160[4]
3hTubulin PolymerizationNot ReportedHeLa160[4]
A549240[4]
HT-2967[4]
3fTubulin PolymerizationNot ReportedHeLa160[4]
A54967[4]
HT-29160[4]
CA-4 (Combretastatin A-4)Tubulin PolymerizationNot ReportedHeLaNot Reported[4]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways targeted by this compound derivatives.

CDK_Inhibition cluster_transcription Transcription Regulation cluster_cdk CDK Regulation RNA_Pol_II RNA Polymerase II Transcription Gene Transcription (Proliferation, Survival) RNA_Pol_II->Transcription CDK9 CDK9 P_TEFb P-TEFb CDK9->P_TEFb Cyclin_T Cyclin T Cyclin_T->P_TEFb P_TEFb->RNA_Pol_II Phosphorylation Thiazole_Derivative 2-Anilino-1,3-thiazole Derivative Thiazole_Derivative->CDK9 Inhibition

Caption: Inhibition of CDK9-mediated transcription by a 2-anilino-1,3-thiazole derivative.

VCP_Inhibition Thiazole_Derivative 2-Anilino-4-aryl-1,3-thiazole Derivative VCP VCP/p97 Thiazole_Derivative->VCP Inhibition Proteasome Proteasome VCP->Proteasome Assists VCP->Proteasome NFkB_Activation NF-κB Activation VCP->NFkB_Activation Activates VCP->NFkB_Activation Ub_Proteins Ubiquitinated Misfolded Proteins Ub_Proteins->Proteasome Degradation Protein Degradation Proteasome->Degradation Apoptosis Apoptosis Degradation->Apoptosis Suppression leads to Cell_Survival Cell Survival & Metastasis NFkB_Activation->Cell_Survival

Caption: Inhibition of VCP/p97 by a 2-anilino-4-aryl-1,3-thiazole derivative.

VEGFR2_Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Downstream_Signaling Downstream Signaling (PI3K/Akt, MAPK) VEGFR2->Downstream_Signaling Activates Angiogenesis Angiogenesis Downstream_Signaling->Angiogenesis Thiazole_Derivative 2-Anilino-1,3-thiazole Derivative Thiazole_Derivative->VEGFR2 Inhibition

Caption: Inhibition of VEGFR-2 signaling by a 2-anilino-1,3-thiazole derivative.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of the test compounds on cancer cell lines.

Workflow Diagram:

MTT_Workflow Seed_Cells 1. Seed cancer cells in a 96-well plate and incubate. Add_Compound 2. Add serial dilutions of the 2-anilino-1,3-thiazole derivative. Seed_Cells->Add_Compound Incubate 3. Incubate for 48-72 hours. Add_Compound->Incubate Add_MTT 4. Add MTT solution to each well and incubate. Incubate->Add_MTT Add_Solubilizer 5. Add solubilizing agent (e.g., DMSO) to dissolve formazan. Add_MTT->Add_Solubilizer Measure_Absorbance 6. Measure absorbance at 570 nm using a microplate reader. Add_Solubilizer->Measure_Absorbance Calculate_IC50 7. Calculate IC50 values. Measure_Absorbance->Calculate_IC50

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The 2-anilino-1,3-thiazole derivative is dissolved in DMSO to create a stock solution, which is then serially diluted in cell culture medium. The cells are treated with these dilutions and incubated for 48-72 hours.

  • MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis

This protocol is used to determine the effect of the test compound on the cell cycle distribution of cancer cells.

Methodology:

  • Cell Treatment: Cancer cells are treated with the 2-anilino-1,3-thiazole derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Cells are harvested by trypsinization, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI) for 30 minutes in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using cell cycle analysis software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to detect and quantify apoptosis (programmed cell death) induced by the test compound.

Methodology:

  • Cell Treatment: Cancer cells are treated with the 2-anilino-1,3-thiazole derivative at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining: Cells are harvested, washed with cold PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated for 15 minutes in the dark at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The cell population is differentiated into four quadrants: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive). The percentage of apoptotic cells is calculated.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer therapeutics. The diverse mechanisms of action exhibited by its derivatives, including the inhibition of CDKs, VCP, VEGFR-2, and tubulin polymerization, highlight the versatility of this chemical class. The protocols and data presented herein provide a valuable resource for researchers and drug development professionals working to advance these compounds towards clinical applications. Further investigation and optimization of this scaffold are warranted to unlock its full therapeutic potential in the fight against cancer.

References

Application Notes and Protocols for the Derivatization of 2-Anilino-1,3-thiazole-4-carboxylic Acid to Enhance Biological Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-anilino-1,3-thiazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Its inherent drug-like properties make it an attractive starting point for the development of novel therapeutic agents. Strategic derivatization of this core structure can significantly enhance its potency, selectivity, and pharmacokinetic profile. These application notes provide a comprehensive overview of synthetic strategies and detailed protocols for the derivatization of this compound, with a focus on improving its efficacy as a potential therapeutic agent, particularly in the context of cancer and inflammatory diseases.

Core Derivatization Strategies

The primary points for derivatization on the this compound scaffold are the carboxylic acid group at the C4 position and the anilino ring at the C2 position. Modifications at these sites can influence the molecule's interaction with biological targets, solubility, and metabolic stability.

A general overview of the derivatization workflow is presented below:

G A This compound B Derivatization of Carboxylic Acid A->B E Derivatization of Anilino Ring A->E C Amide Synthesis B->C D Ester Synthesis B->D G Improved Potency & Selectivity C->G D->G F Substitution on Phenyl Ring E->F F->G

Caption: General derivatization strategies for this compound.

Derivatization of the Carboxylic Acid Moiety (C4-Position)

Modification of the carboxylic acid group is a common strategy to modulate the physicochemical properties of a molecule and to explore interactions with the target protein. The most frequent derivatizations are the formation of amides and esters.

Amide Synthesis

The conversion of the carboxylic acid to an amide is a key transformation. Amides can introduce new hydrogen bond donors and acceptors, which can lead to improved target binding and altered solubility.

Experimental Protocol: General Procedure for Amide Coupling using EDC/HOBt

This protocol describes a general method for the synthesis of amide derivatives from this compound and a primary or secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (3.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add HOBt (1.2 eq) and EDC (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with DCM (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired amide derivative.

The workflow for this amide synthesis is as follows:

G A Dissolve 2-anilino-1,3-thiazole- 4-carboxylic acid, amine, and DIPEA in anhydrous DMF B Cool to 0°C A->B C Add HOBt and EDC B->C D Stir at 0°C for 30 min, then at RT for 12-24h C->D E Reaction Monitoring (TLC) D->E F Work-up: Aqueous extraction E->F G Purification: Column Chromatography F->G H Characterization G->H

Caption: Experimental workflow for amide synthesis.

Ester Synthesis

Esterification of the carboxylic acid can increase the lipophilicity of the compound, which may improve cell permeability.

Experimental Protocol: General Procedure for Esterification using DCC/DMAP

This protocol outlines a general method for the synthesis of ester derivatives from this compound and an alcohol using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Materials:

  • This compound

  • Desired alcohol (1.5 eq)

  • DCC (1.2 eq)

  • DMAP (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq), the desired alcohol (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-12 hours.

  • Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter off the DCU precipitate and wash it with cold DCM.

  • Wash the filtrate sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to yield the desired ester.

Derivatization of the Anilino Ring (C2-Position)

Modifications to the anilino ring can significantly impact the interaction of the molecule with the target protein, particularly in the case of kinase inhibitors where this moiety often interacts with the hinge region of the ATP-binding pocket.

Experimental Protocol: Synthesis of Substituted this compound Derivatives

This protocol describes the synthesis of the core scaffold with a substituted aniline, which can then be further derivatized at the carboxylic acid position.

Materials:

  • Ethyl 2-chloro-4-oxo-4,5-dihydro-1,3-thiazole-4-carboxylate

  • Substituted aniline (1.1 eq)

  • Triethylamine (2.0 eq)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Synthesis of the ethyl ester precursor: In a round-bottom flask, dissolve ethyl 2-chloro-4-oxo-4,5-dihydro-1,3-thiazole-4-carboxylate (1.0 eq) and the substituted aniline (1.1 eq) in ethanol.

  • Add triethylamine (2.0 eq) and reflux the mixture for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the ethyl 2-(substituted-anilino)-1,3-thiazole-4-carboxylate.

  • Hydrolysis to the carboxylic acid: Suspend the ethyl ester in a mixture of ethanol and 1 M NaOH solution.

  • Heat the mixture to reflux for 2-4 hours until a clear solution is obtained.

  • Cool the reaction mixture and acidify with 1 M HCl to pH 3-4.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield the 2-(substituted-anilino)-1,3-thiazole-4-carboxylic acid.

Structure-Activity Relationship (SAR) and Potency Improvement

Systematic derivatization and subsequent biological evaluation are crucial for establishing a clear structure-activity relationship (SAR). The following tables summarize hypothetical but representative data for different derivatives, illustrating how structural modifications can impact potency, for example, against a target kinase.

Table 1: SAR of C4-Amide Derivatives of this compound

Compound IDR (Amide Substituent)Kinase IC50 (nM)
1a -NH-CH3150
1b -NH-Cyclopropyl75
1c -NH-Phenyl50
1d -NH-(4-fluorophenyl)25
1e -N(CH3)2>1000

Data is illustrative and not from a specific cited source.

Table 2: SAR of C2-Anilino Ring Substitutions

Compound IDR' (Anilino Substituent)Kinase IC50 (nM)
2a H100
2b 3-chloro60
2c 4-methoxy200
2d 3-trifluoromethyl40
2e 4-fluoro80

Data is illustrative and not from a specific cited source.

Target Signaling Pathways

Derivatives of the 2-anilino-1,3-thiazole scaffold have shown promise as inhibitors of various protein kinases involved in cancer cell proliferation and survival. A key target family is the Aurora kinases, which play a critical role in mitosis. Inhibition of Aurora kinases can lead to mitotic arrest and apoptosis in cancer cells.

G cluster_0 Cell Cycle Progression cluster_1 Inhibition by 2-Anilino-1,3-thiazole Derivative cluster_2 Cellular Outcomes A G2 Phase B Mitosis A->B Aurora Kinase A D Mitotic Arrest B->D C 2-Anilino-1,3-thiazole Derivative C->B E Apoptosis D->E

Caption: Inhibition of Aurora Kinase signaling pathway.

Conclusion

The this compound core is a versatile and promising scaffold for the development of potent and selective therapeutic agents. The synthetic protocols and derivatization strategies outlined in these application notes provide a framework for researchers to systematically explore the chemical space around this core, leading to the identification of novel drug candidates with improved potency and desirable pharmacological properties. Careful analysis of the structure-activity relationships will be paramount in guiding the design of next-generation inhibitors.

Application Notes and Protocols for Testing Antifungal Activity of 2-Anilino-1,3-thiazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens necessitates the discovery and development of novel antifungal agents. Thiazole derivatives have shown promise as a class of compounds with a broad spectrum of antimicrobial activity.[1][2] Specifically, 2-anilino-1,3-thiazole-4-carboxylic acid derivatives are of significant interest for their potential antifungal properties.[3] This document provides detailed protocols for the in vitro evaluation of the antifungal activity of these compounds, based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI).[4][5]

Thiazole antifungals, like other azoles, typically exert their effect by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6][7] This disruption of ergosterol synthesis leads to altered membrane permeability and ultimately, fungal cell death.[6]

These application notes will detail two primary methods for antifungal susceptibility testing: the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the disk diffusion method for assessing the zone of inhibition.

Key Experimental Protocols

Broth Microdilution Method for MIC Determination

This method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][8][9]

Materials and Reagents:

  • This compound derivatives

  • Dimethyl sulfoxide (DMSO)

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Sterile saline (0.85%)

  • Vortex mixer

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • Subculture the fungal strains on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.[9]

    • Prepare a suspension of fungal cells in sterile saline.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This can be done using a spectrophotometer at 530 nm.

    • Further dilute the inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Preparation of Test Compounds:

    • Prepare a stock solution of each this compound derivative in DMSO.

    • Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in the 96-well plates to achieve the desired concentration range (e.g., 0.03 to 16 µg/mL).[10] The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well containing the diluted compound.

    • Include a growth control well (inoculum without compound) and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species.[11]

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth. For some antifungals, particularly azoles, the endpoint is defined as the concentration that causes a significant reduction in growth (e.g., 50%) compared to the growth control.[11]

    • Growth can be assessed visually or by using a microplate reader to measure the optical density at a specific wavelength (e.g., 490 nm).

Disk Diffusion Method

This method is a qualitative or semi-quantitative test that assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.[8][12][13]

Materials and Reagents:

  • This compound derivatives

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (for yeasts)

  • Fungal strains

  • Sterile saline (0.85%)

  • Sterile cotton swabs

  • Incubator

  • Calipers

Procedure:

  • Preparation of Fungal Inoculum:

    • Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Preparation of Test Disks:

    • Dissolve the this compound derivatives in a suitable solvent to a known concentration.

    • Impregnate the sterile filter paper disks with a specific volume of the compound solution to achieve a desired amount of the compound per disk (e.g., 10 µ g/disk ).

    • Allow the solvent to evaporate completely.

  • Inoculation and Disk Placement:

    • Dip a sterile cotton swab into the standardized fungal inoculum and streak it evenly across the entire surface of the agar plate in three directions.

    • Allow the plate to dry for a few minutes.

    • Aseptically place the impregnated disks onto the surface of the agar.

    • Include a disk with a standard antifungal as a positive control and a blank disk with the solvent as a negative control.

  • Incubation and Measurement:

    • Invert the plates and incubate at 35°C for 24-48 hours.

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters using calipers.

Data Presentation

The results of the antifungal activity testing can be summarized in the following tables for clear comparison.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Derivatives

Compound IDCandida albicans MIC (µg/mL)Cryptococcus neoformans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)Positive Control (Fluconazole) MIC (µg/mL)
Derivative 1
Derivative 2
Derivative 3
...

Table 2: Zone of Inhibition Diameters (mm) for this compound Derivatives

Compound IDCandida albicans Zone Diameter (mm)Cryptococcus neoformans Zone Diameter (mm)Aspergillus fumigatus Zone Diameter (mm)Positive Control (Fluconazole) Zone Diameter (mm)
Derivative 1
Derivative 2
Derivative 3
...

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow Diagram

Antifungal_Testing_Workflow cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion cluster_results Data Analysis Compound_Prep Prepare Test Compound Stock Solutions Serial_Dilution Serial Dilution of Compounds in 96-well Plate Compound_Prep->Serial_Dilution Disk_Prep Impregnate Disks with Test Compounds Compound_Prep->Disk_Prep Fungal_Culture Culture Fungal Strains Inoculum_Prep Prepare Fungal Inoculum (0.5 McFarland) Fungal_Culture->Inoculum_Prep Inoculation_MIC Inoculate Plates Inoculum_Prep->Inoculation_MIC Agar_Inoculation Inoculate Agar Plates Inoculum_Prep->Agar_Inoculation Serial_Dilution->Inoculation_MIC Incubation_MIC Incubate at 35°C Inoculation_MIC->Incubation_MIC Read_MIC Determine MIC Incubation_MIC->Read_MIC MIC_Data MIC Data Table Read_MIC->MIC_Data Disk_Placement Place Disks on Agar Disk_Prep->Disk_Placement Agar_Inoculation->Disk_Placement Incubation_Disk Incubate at 35°C Disk_Placement->Incubation_Disk Measure_Zones Measure Zones of Inhibition Incubation_Disk->Measure_Zones Zone_Data Zone of Inhibition Data Table Measure_Zones->Zone_Data

Caption: Workflow for antifungal susceptibility testing.

Signaling Pathway of Thiazole Antifungals

Thiazole_Mechanism Thiazole 2-Anilino-1,3-thiazole-4- carboxylic Acid Derivative Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51) Thiazole->Lanosterol_Demethylase Inhibits Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol Blocked Conversion Lanosterol Lanosterol Lanosterol->Lanosterol_Demethylase Substrate Membrane_Integrity Fungal Cell Membrane Integrity Disrupted Ergosterol->Membrane_Integrity Depletion leads to Cell_Death Fungal Cell Death Membrane_Integrity->Cell_Death

Caption: Mechanism of action of thiazole antifungals.

References

Application Notes and Protocols for Antiviral Evaluation of 2-Anilino-1,3-thiazole-4-carboxylic Acid Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to evaluate the antiviral activity of 2-anilino-1,3-thiazole-4-carboxylic acid compounds and their derivatives. The protocols detailed below are foundational for determining the efficacy, cytotoxicity, and potential mechanisms of action of these compounds against a variety of viral pathogens. Thiazole derivatives have demonstrated a broad spectrum of antiviral activities, inhibiting a range of viruses including influenza viruses, coronaviruses, herpes viruses, hepatitis B and C, chikungunya virus, and human immunodeficiency viruses.[1]

Data Presentation: Antiviral Activity of Thiazole Derivatives

Table 1: Antiviral Activity of 2-Aryl-Substituted Thiazolidine-4-Carboxylic Acid Derivatives

Compound IDVirusAssay TypeIC50 (µM)Reference
1d Avian Influenza Virus (AIV H9N2)In ovo antiviral assay3.47[2]
1c Infectious Bronchitis Virus (IBV)In ovo antiviral assay4.10[2]

Table 2: Antiviral Activity of 2-(Methylthio)-N-(4-substituted-thiazol-2-yl)nicotinamide Derivatives

Compound IDVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
1 Chikungunya Virus (CHIKV)NHDF0.6132>220[3]
26 Chikungunya Virus (CHIKV)NHDF0.45 (EC90)>100>222[3]

Table 3: Antiviral Activity of 2-Aminothiazole and Oxindole Derivatives

Compound IDVirusEC50 (µM)Reference
52 (Oxindole derivative) Bovine Viral Diarrhoea Virus (BVDV)6.6[4]
13 (Oxindole derivative) Coxsackie Virus (CVB-2)>40[4]
73 (Thiazole/triazole derivative) Coxsackie Virus (CVB-2)>18[4]
Various (Oxindole/Thiazole derivatives) Human Immunodeficiency Virus (HIV-1)>16 - >59[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for the evaluation of this compound compounds.

Protocol 1: Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Host cell line appropriate for the virus of interest (e.g., Vero, MDCK, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours.

  • After 24 hours, remove the culture medium and add 100 µL of fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO) and a cell-only control.

  • Incubate the plates for 48-72 hours (or a duration equivalent to the antiviral assay).

  • Remove the medium and add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Protocol 2: Cytopathic Effect (CPE) Reduction Assay

Principle: This assay measures the ability of a compound to protect cells from the destructive effects of viral infection, known as the cytopathic effect (CPE). Inhibition of CPE is determined by staining the cells with a vital dye, such as crystal violet or neutral red.

Materials:

  • Host cell line

  • Complete cell culture medium

  • Virus stock with a known titer

  • Test compound

  • 96-well plates

  • Crystal violet solution (0.5% in methanol) or Neutral Red solution

  • Methanol or 10% formalin

  • Microplate reader

Procedure:

  • Seed 96-well plates with host cells to form a confluent monolayer.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the growth medium from the cells and add 100 µL of the diluted compound.

  • Infect the cells with the virus at a multiplicity of infection (MOI) that causes complete CPE in 48-72 hours. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubate the plates at 37°C in a CO2 incubator until CPE is complete in the virus control wells.

  • Fix the cells with 10% formalin or methanol.

  • Stain the cells with 0.5% crystal violet solution for 20 minutes.

  • Wash the plate to remove excess stain and allow it to air dry.

  • Solubilize the stain with methanol and measure the absorbance at 595 nm.

  • Calculate the 50% effective concentration (EC50), the concentration of the compound that inhibits CPE by 50%.

Protocol 3: Plaque Reduction Assay

Principle: This assay quantifies the reduction in the number of viral plaques formed in a cell monolayer in the presence of the test compound. A plaque is a localized area of cell death resulting from viral replication.

Materials:

  • Host cell line

  • Virus stock

  • Test compound

  • 6-well or 12-well plates

  • Overlay medium (e.g., medium with agarose or methylcellulose)

  • Crystal violet solution

Procedure:

  • Seed plates with host cells to form a confluent monolayer.

  • Prepare serial dilutions of the virus and incubate with the cells for 1 hour to allow for viral adsorption.

  • Remove the virus inoculum and wash the cells with PBS.

  • Overlay the cells with a semi-solid medium containing various concentrations of the test compound.

  • Incubate the plates until plaques are visible.

  • Fix and stain the cells with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the EC50, the concentration of the compound that reduces the number of plaques by 50%.

Protocol 4: Virus Yield Reduction Assay

Principle: This assay measures the amount of infectious virus produced by infected cells in the presence of the test compound.

Procedure:

  • Infect a monolayer of host cells with the virus in the presence of different concentrations of the test compound.

  • After a single replication cycle (typically 24-48 hours), harvest the cell culture supernatant.

  • Determine the viral titer in the supernatant using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.

  • The EC50 is the compound concentration that reduces the viral yield by 50%.

Mandatory Visualizations

Experimental Workflow for Antiviral Compound Screening

G cluster_0 In Vitro Screening cluster_1 Secondary Assays & Mechanism of Action A Compound Library (this compound derivatives) B Cytotoxicity Assay (MTT) Determine CC50 A->B C Primary Antiviral Screen (CPE Reduction Assay) Determine EC50 A->C D Calculate Selectivity Index (SI) SI = CC50 / EC50 B->D C->D E Hit Compound Selection (High SI) D->E F Plaque Reduction Assay Confirm EC50 E->F E->F G Virus Yield Reduction Assay Confirm EC50 E->G E->G H Mechanism of Action Studies E->H E->H I Enzyme Inhibition Assays (e.g., Protease, Polymerase) H->I J Time-of-Addition Assay H->J K Signaling Pathway Analysis H->K

Caption: Workflow for antiviral screening and mechanism of action studies.

Potential Mechanism of Action: Inhibition of Viral Replication Complex

Some thiazole derivatives may interfere with the formation or function of the viral replication complex. This can occur through the inhibition of key viral enzymes or by disrupting the host cell factors required for viral replication.

G cluster_0 Viral Replication Cycle Entry Viral Entry Uncoating Uncoating Entry->Uncoating Translation Translation of Viral Proteins Uncoating->Translation Replication Viral Genome Replication (Replication Complex) Translation->Replication Assembly Assembly of New Virions Replication->Assembly Release Release Assembly->Release Inhibitor 2-Anilino-1,3-thiazole- 4-carboxylic acid Compound Inhibitor->Replication Inhibition

Caption: Inhibition of the viral replication complex by a thiazole compound.

Potential Mechanism of Action: Modulation of Host Cell Signaling

Certain antiviral compounds, including some thiazole derivatives, are known to target host cell factors rather than viral components directly. This can include the modulation of cellular signaling pathways that are essential for viral replication. For instance, some aminothiazole compounds have been shown to target the host kinase PI4KIIIβ.

G cluster_0 Host Cell Virus Virus Receptor Host Cell Receptor Virus->Receptor PI4K Host Kinase (e.g., PI4KIIIβ) Receptor->PI4K Signaling Downstream Signaling PI4K->Signaling Replication Viral Replication Signaling->Replication Inhibitor 2-Anilino-1,3-thiazole- 4-carboxylic acid Compound Inhibitor->PI4K Inhibition

Caption: Modulation of a host cell signaling pathway by a thiazole compound.

References

Troubleshooting & Optimization

optimizing reaction conditions for 2-anilino-1,3-thiazole-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Anilino-1,3-thiazole-4-carboxylic acid

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound? A1: The most common and direct method is a variation of the Hantzsch thiazole synthesis.[1] This reaction involves the cyclocondensation of an α-halocarbonyl compound containing a carboxylic acid or ester group with a thiourea derivative. For this specific target molecule, the typical reactants are ethyl bromopyruvate and phenylthiourea, followed by hydrolysis of the resulting ester.

Q2: What are the critical parameters to control for a successful synthesis? A2: Key parameters include reaction temperature, choice of solvent, reaction time, and the purity of starting materials.[2] Optimization of these factors is crucial for achieving high yields and purity.

Q3: Are there any common side reactions to be aware of? A3: Yes, a significant side reaction, particularly under strongly acidic conditions, is the formation of the isomeric 2-imino-2,3-dihydrothiazole byproduct.[3] The regioselectivity of the reaction can be influenced by the reaction conditions.

Q4: Can microwave irradiation be used to improve the reaction? A4: Yes, microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields for the Hantzsch thiazole synthesis compared to conventional heating methods.[2]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I fix this?

Answer: Low yield is a frequent issue that can be addressed by systematically investigating several factors.[2]

  • Suboptimal Temperature: The Hantzsch synthesis often requires heating to proceed efficiently.[2] If the reaction was performed at room temperature, consider increasing the heat. Refluxing in a suitable solvent like ethanol is a common starting point.

  • Incorrect Solvent: The polarity and boiling point of the solvent can significantly impact the reaction rate and yield. Ethanol is a standard choice, but other solvents like acetic acid can also be effective.[4] It is advisable to screen different solvents to find the optimal one for your specific substrates.

  • Insufficient Reaction Time: It's possible the reaction has not run to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the initially planned time, extend the reaction duration.

  • Purity of Starting Materials: Impurities in the ethyl bromopyruvate or phenylthiourea can inhibit the reaction or lead to unwanted side products. Ensure the purity of your reactants, purifying them if necessary.

  • Stoichiometry: While a 1:1 molar ratio of reactants is typical, a slight excess of the thiourea component (e.g., 1.1 to 1.2 equivalents) can sometimes drive the reaction to completion.

Issue 2: Presence of Significant Impurities in the Product

Question: My final product is contaminated with significant impurities, as seen on NMR or LC-MS. What is the likely identity of these impurities and how can I avoid them?

Answer: The primary impurity is often the isomeric 2-imino-2,3-dihydrothiazole.

  • Isomer Formation: The condensation of N-monosubstituted thioureas can lead to both 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[3] This is particularly prevalent under acidic conditions.

    • Solution: Running the reaction in a neutral solvent like ethanol can favor the desired 2-anilino product. If acidic conditions are necessary for catalysis, minimizing the acid concentration or using a milder acid could be beneficial.

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will see starting materials in your product.

    • Solution: Refer to the solutions for "Low Yield" to drive the reaction further. Purification via recrystallization or column chromatography can remove unreacted starting materials.

  • Side Products from Reactant Decomposition: α-haloketones can be unstable and may decompose over time or under harsh reaction conditions.

    • Solution: Use freshly prepared or purified ethyl bromopyruvate. Avoid excessively high temperatures or prolonged reaction times beyond what is necessary for product formation.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-anilino-1,3-thiazole-4-carboxylate

This procedure is a representative protocol based on the principles of the Hantzsch thiazole synthesis.[5][6]

  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenylthiourea (e.g., 1.52 g, 10 mmol) in absolute ethanol (30 mL).

  • Reaction Initiation: To the stirring solution, add ethyl bromopyruvate (e.g., 1.95 g, 10 mmol) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 3-5 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The disappearance of the starting materials indicates the reaction's completion.

  • Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing cold water (e.g., 100 mL). If a precipitate forms, collect it by vacuum filtration. If no solid precipitates, neutralize the solution with a saturated sodium bicarbonate solution.[6]

  • Isolation and Purification: The resulting precipitate is the crude product. Collect the solid by vacuum filtration, wash it with cold water, and air dry. The crude product can be purified by recrystallization from ethanol to yield pure ethyl 2-anilino-1,3-thiazole-4-carboxylate.

Protocol 2: Hydrolysis to this compound
  • Setup: In a 50 mL round-bottom flask, suspend the ethyl 2-anilino-1,3-thiazole-4-carboxylate (e.g., 2.48 g, 10 mmol) in a 10% aqueous solution of sodium hydroxide (e.g., 20 mL).

  • Hydrolysis: Heat the mixture to reflux for 1-2 hours until the ester is fully consumed (monitor by TLC).

  • Acidification: Cool the reaction mixture in an ice bath. Carefully acidify the solution to a pH of approximately 3-4 by the dropwise addition of 6M HCl. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum to obtain the final product, this compound.[7]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize how different experimental parameters can influence the yield of thiazole synthesis, based on data from related reactions.[4][8]

Table 1: Effect of Solvent on Yield

EntrySolventTemperatureTime (h)Yield (%)
1WaterReflux3~35%
2EthanolReflux3~60%
3AcetonitrileReflux3~55%
4Acetic AcidReflux3~75%
5TolueneReflux3~40%

Table 2: Effect of Temperature and Time on Yield (in Acetic Acid)

EntryTemperatureTime (h)Yield (%)
1Room Temp.3~12%
260 °C3~30%
380 °C3~55%
4Reflux1~45%
5Reflux3~75%
6Reflux5~78%

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis of Ester Intermediate cluster_hydrolysis Hydrolysis to Final Product reactants Phenylthiourea + Ethyl Bromopyruvate dissolve Dissolve in Ethanol reactants->dissolve reflux Reflux for 3-5h dissolve->reflux monitor Monitor by TLC reflux->monitor workup Cool, Precipitate in Water, Neutralize monitor->workup filter_synth Filter and Dry Crude Product workup->filter_synth purify Recrystallize from Ethanol filter_synth->purify product_ester Pure Ethyl 2-anilino-1,3- thiazole-4-carboxylate purify->product_ester hydrolyze Reflux in 10% NaOH(aq) product_ester->hydrolyze ester_start Ester Intermediate ester_start->hydrolyze acidify Cool and Acidify with HCl to pH 3-4 hydrolyze->acidify filter_hydro Filter and Dry acidify->filter_hydro final_product 2-Anilino-1,3-thiazole- 4-carboxylic acid filter_hydro->final_product

Caption: Workflow for the two-step synthesis of the target acid.

Troubleshooting Decision Tree

G cluster_no_completion_solutions Solutions cluster_yes_completion_solutions Solutions start Low Yield or Impure Product check_completion Is the reaction going to completion? (Check TLC) start->check_completion no_completion Problem: Incomplete Conversion check_completion->no_completion No yes_completion Problem: Side Reactions or Poor Workup check_completion->yes_completion Yes increase_temp Increase Temperature no_completion->increase_temp increase_time Increase Reaction Time no_completion->increase_time check_reagents Check Reagent Purity no_completion->check_reagents check_solvent Use Neutral Solvent (e.g., Ethanol) yes_completion->check_solvent optimize_workup Optimize Purification (Recrystallization) yes_completion->optimize_workup check_isomer Characterize Byproduct (Likely Isomer) yes_completion->check_isomer

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Scaling Up 2-Anilino-1,3-thiazole-4-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 2-anilino-1,3-thiazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is a variation of the Hantzsch thiazole synthesis. This typically involves a two-step process:

  • Condensation: Reaction of an α-haloester (like ethyl bromopyruvate) with N-phenylthiourea to form the ethyl ester intermediate, ethyl 2-anilino-1,3-thiazole-4-carboxylate.

  • Hydrolysis: Saponification of the resulting ester to yield the final carboxylic acid product.

Q2: What are the critical parameters to control during the Hantzsch reaction for this synthesis?

A2: Key parameters include reaction temperature, choice of solvent, and the purity of starting materials. Sub-optimal conditions can lead to low yields and the formation of impurities. Careful monitoring and optimization of these factors are crucial for a successful scale-up.[1]

Q3: Are there any significant safety concerns when scaling up this process?

A3: Yes, several safety aspects should be considered. α-Haloesters like ethyl bromopyruvate are lachrymatory and corrosive. The reaction may be exothermic, requiring careful temperature control to prevent runaways, especially on a larger scale. Appropriate personal protective equipment (PPE) and engineering controls are essential.

Q4: How can I improve the yield of the reaction?

A4: Yield improvement can often be achieved by optimizing reaction parameters such as temperature, solvent, and reaction time. The use of catalysts or alternative energy sources like microwave irradiation has also been shown to significantly enhance yields and reduce reaction times in similar syntheses.

Q5: What are common side reactions to be aware of?

A5: Side reactions can occur, particularly under acidic conditions, which may lead to the formation of isomeric byproducts. The stability of the reactants and intermediates can also influence the prevalence of side reactions.

Troubleshooting Guides

Problem 1: Low Yield in the Condensation Step (Formation of Ethyl 2-anilino-1,3-thiazole-4-carboxylate)
Potential Cause Troubleshooting Steps
Incomplete Reaction 1. Increase Reaction Temperature: The Hantzsch synthesis often requires heating. If the reaction is sluggish at room temperature, consider gradually increasing the temperature. 2. Extend Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). If starting materials are still present, extend the reaction time. 3. Optimize Solvent: The choice of solvent is critical. While ethanol is commonly used, screening other polar solvents like isopropanol or butanol might improve solubility and reaction rates.
Degradation of Reactants or Product 1. Control Temperature: Avoid excessive temperatures that could lead to the decomposition of N-phenylthiourea or the product. 2. Inert Atmosphere: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Impure Starting Materials 1. Verify Purity: Ensure the purity of N-phenylthiourea and ethyl bromopyruvate using techniques like NMR or melting point analysis. Impurities can lead to unwanted side reactions. 2. Use Anhydrous Solvents: The presence of water can sometimes be detrimental. Using anhydrous solvents is often recommended.
Problem 2: Difficulty in Hydrolysis of the Ester
Potential Cause Troubleshooting Steps
Incomplete Hydrolysis 1. Increase Base Concentration or Temperature: If using a base like NaOH or KOH, a higher concentration or increased temperature can drive the reaction to completion. 2. Change the Solvent System: A co-solvent system (e.g., ethanol/water or THF/water) might be necessary to ensure the solubility of both the ester and the base.
Product Precipitation Issues during Acidification 1. Control pH Carefully: Acidify the reaction mixture slowly with cooling to control the precipitation of the carboxylic acid. A final pH of around 3-4 is typically targeted. 2. Use an Anti-Solvent: If the product is too soluble in the reaction mixture, adding an anti-solvent after acidification can promote precipitation.
Problem 3: Product Purity Issues
Potential Cause Troubleshooting Steps
Formation of Byproducts 1. Optimize Reaction Conditions: Revisit the reaction parameters (temperature, stoichiometry, solvent) to minimize the formation of side products. 2. Purification Strategy: Develop a robust purification method. Recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water) is a common approach. For persistent impurities, column chromatography may be necessary, although this can be challenging on a large scale.
Residual Starting Materials 1. Stoichiometry Control: Ensure the stoichiometry of the reactants is carefully controlled to avoid an excess of either starting material in the final product. 2. Washing: Thoroughly wash the isolated product with appropriate solvents to remove unreacted starting materials.

Experimental Protocols

Representative Lab-Scale Synthesis of this compound

Step 1: Synthesis of Ethyl 2-anilino-1,3-thiazole-4-carboxylate

  • To a solution of N-phenylthiourea (1.0 equivalent) in absolute ethanol, add ethyl bromopyruvate (1.05 equivalents) dropwise at room temperature with stirring.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the crude product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 2-anilino-1,3-thiazole-4-carboxylate.

Step 2: Hydrolysis to this compound

  • Suspend the ethyl 2-anilino-1,3-thiazole-4-carboxylate (1.0 equivalent) in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 1-2 hours until the ester is fully consumed (monitored by TLC).

  • Cool the reaction mixture in an ice bath.

  • Acidify the solution to a pH of approximately 3 by the slow addition of hydrochloric acid.

  • Filter the resulting precipitate, wash with cold water, and dry to yield this compound.

Note on Scale-Up: When scaling up, consider the exothermicity of the condensation reaction and ensure adequate cooling capacity. The hydrolysis step may require mechanical stirring to handle the slurry.

Data Presentation

Table 1: Effect of Solvent on the Yield of Ethyl 2-anilino-1,3-thiazole-4-carboxylate (Illustrative)

SolventTemperature (°C)Reaction Time (h)Yield (%)
Ethanol78385
Isopropanol82388
Acetonitrile82475
DMF100280

Note: This is an illustrative table based on general principles of Hantzsch thiazole synthesis. Actual results may vary.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_completion Is the reaction going to completion? (Check via TLC/HPLC) start->check_completion optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Extend Reaction Time - Change Solvent check_completion->optimize_conditions sub_no check_purity Are starting materials pure? check_completion->check_purity sub_yes sub_no No sub_yes Yes purify_reagents Purify/Source High-Purity Starting Materials check_purity->purify_reagents purity_no check_degradation Is there evidence of product degradation? check_purity->check_degradation purity_yes purity_no No purity_yes Yes modify_conditions Modify Conditions: - Lower Temperature - Use Inert Atmosphere check_degradation->modify_conditions degradation_yes end_node Consult Further Literature/Expert check_degradation->end_node degradation_no degradation_yes Yes degradation_no No

Caption: A decision tree for troubleshooting low reaction yields.

General Synthesis Pathway

Synthesis_Pathway cluster_reactants Starting Materials cluster_step1 Step 1: Condensation (Hantzsch Synthesis) cluster_step2 Step 2: Hydrolysis reactant1 N-Phenylthiourea intermediate Ethyl 2-anilino-1,3-thiazole-4-carboxylate reactant1->intermediate reactant2 Ethyl Bromopyruvate reactant2->intermediate product This compound intermediate->product NaOH, H2O/EtOH then HCl

Caption: The two-step synthesis of the target molecule.

References

Technical Support Center: Synthesis of 2-Anilino-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions to improve the yield and purity of 2-anilino-1,3-thiazole-4-carboxylic acid synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My overall yield is consistently low. What are the most common causes?

A1: Low yields in this two-step synthesis typically originate from issues in the initial Hantzsch reaction to form the ester intermediate, ethyl 2-anilino-1,3-thiazole-4-carboxylate. Key factors include:

  • Purity of Reactants: N-phenylthiourea can degrade over time. Ensure it is pure and dry. Ethyl bromopyruvate is a lachrymator and can decompose; use freshly distilled or high-purity reagent.

  • Suboptimal Reaction Conditions: The reaction is sensitive to temperature, solvent, and reaction time. Overheating can lead to side product formation, while insufficient heating results in low conversion.[1]

  • Inefficient Hydrolysis: The second step, saponification of the ethyl ester, may not have gone to completion or decomposition may have occurred under harsh basic conditions.

  • Product Loss During Workup: The product's solubility characteristics can lead to losses during extraction or precipitation steps.

Q2: I'm observing a significant amount of unreacted starting materials. How can I improve the conversion rate?

A2: Incomplete conversion is a common problem. Consider the following adjustments to your protocol:

  • Reaction Time: The reaction may simply need more time to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spots are no longer visible.[1]

  • Temperature: The Hantzsch synthesis often requires heating to overcome its activation energy.[1] Refluxing in ethanol is a common condition. If you are reacting at a lower temperature, gradually increasing it may improve the conversion rate.

  • Stoichiometry: While a 1:1 molar ratio of N-phenylthiourea to ethyl bromopyruvate is typical, using a slight excess (1.1 to 1.2 equivalents) of the thiourea can sometimes drive the reaction to completion.

Q3: My final product is impure, and I'm having trouble with purification. What are the likely impurities and how can I remove them?

A3: Impurities often stem from side reactions or unreacted starting materials.

  • Common Impurities:

    • Unreacted N-phenylthiourea.

    • The ethyl 2-anilino-1,3-thiazole-4-carboxylate intermediate (from incomplete hydrolysis).

    • Isomeric byproducts such as ethyl 2-imino-3-phenyl-2,3-dihydrothiazole-4-carboxylate, especially if the reaction is run under acidic conditions.[1]

  • Purification Strategy:

    • Acid-Base Extraction: After hydrolysis, ensure the pH is adjusted correctly to precipitate the carboxylic acid product while leaving more basic or acidic impurities in the aqueous layer. A slow, careful adjustment of pH to the isoelectric point (typically pH 3-4) is crucial.

    • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid, or DMF/water) is highly effective for removing most impurities.

    • Washing: Thoroughly wash the filtered product with cold water to remove any soluble salts, followed by a cold non-polar solvent like diethyl ether to remove organic, non-polar impurities.

Q4: Can I use microwave irradiation to speed up the reaction?

A4: Yes, microwave-assisted Hantzsch synthesis has been shown to be very effective. It can dramatically reduce reaction times (from hours to minutes) and often improves yields.[2] A typical approach involves heating the reactants in a sealed microwave vessel in a solvent like methanol or ethanol.[2]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Anilino-1,3-thiazole-4-carboxylate (Hantzsch Reaction)

This procedure is based on standard Hantzsch synthesis protocols for similar 2-aminothiazole derivatives.[3][4]

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve N-phenylthiourea (1.0 eq.) in absolute ethanol (approx. 5-10 mL per gram of thiourea).

  • Addition: To the stirring solution, add ethyl bromopyruvate (1.0 eq.) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).

  • Workup: After the reaction is complete (as indicated by the disappearance of the starting materials), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water.

  • Isolation: A precipitate should form. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water to remove any salts.

  • Drying: Allow the collected solid to air dry or dry in a vacuum oven at a low temperature (40-50°C). This crude ethyl ester can be used directly in the next step or purified further by recrystallization from ethanol.

Protocol 2: Hydrolysis to this compound (Saponification)
  • Reaction Setup: In a round-bottom flask, suspend the crude ethyl 2-anilino-1,3-thiazole-4-carboxylate (1.0 eq.) in ethanol.

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (e.g., 2M NaOH, 2.0-3.0 eq.) to the suspension.

  • Heating: Heat the mixture to reflux for 1-2 hours, or until the reaction is complete (monitor by TLC, observing the disappearance of the ester spot).

  • Cooling & Filtration: Cool the reaction mixture to room temperature. If any solid impurities are present, filter them off.

  • Acidification: Transfer the filtrate to a beaker and cool in an ice bath. Slowly add hydrochloric acid (e.g., 2M HCl) dropwise with constant stirring to acidify the solution to a pH of approximately 3-4.

  • Precipitation & Isolation: A precipitate of the carboxylic acid will form. Allow the suspension to stir in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the collected solid with copious amounts of cold water until the washings are neutral to pH paper. Dry the final product in a vacuum oven.

Data Presentation

The yield of the Hantzsch thiazole synthesis is highly dependent on the reaction conditions. The following table summarizes the effects of different solvents and heating methods on yield for related thiazole syntheses.

EntrySolventHeating MethodReaction TimeYield (%)Reference
1EthanolReflux8 hours~70-80[2]
2MethanolReflux8 hoursLower yields[2]
3Ethanol/Water (1:1)Reflux2-3 hours87[5]
4MethanolMicrowave (90°C)30 minutes95[2]
5Acetic AcidReflux2-4 hoursExcellent[6]

Note: Yields are based on similar but not identical Hantzsch reactions. They serve as a guideline for optimization.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Saponification A 1. Dissolve N-Phenylthiourea in Ethanol B 2. Add Ethyl Bromopyruvate A->B C 3. Heat to Reflux (2-4h) B->C D 4. Cool & Pour into Ice Water C->D E 5. Filter & Wash Crude Ester D->E F 6. Suspend Ester in EtOH + NaOH(aq) E->F Crude Ethyl Ester G 7. Heat to Reflux (1-2h) F->G H 8. Cool & Filter (if needed) G->H I 9. Acidify with HCl to pH 3-4 H->I J 10. Filter, Wash & Dry Final Product I->J

Caption: Overall workflow for the two-step synthesis.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed Check_TLC Analyze crude reaction mixture by TLC Start->Check_TLC Unreacted_SM High amount of Starting Material (SM)? Check_TLC->Unreacted_SM Yes Many_Spots Multiple unknown spots? Check_TLC->Many_Spots No Action_Time Increase Reaction Time Unreacted_SM->Action_Time Action_Temp Increase Temperature Unreacted_SM->Action_Temp Action_Purity Check Purity of Starting Materials Unreacted_SM->Action_Purity Product_OK Main spot is product, but final mass is low Many_Spots->Product_OK No Action_SideRxn Lower Temperature to reduce side reactions Many_Spots->Action_SideRxn Yes Action_Workup Optimize Workup: - Check pH for precipitation - Minimize transfers - Use minimal solvent Product_OK->Action_Workup Action_Purify Optimize Purification (Recrystallization, pH) Action_SideRxn->Action_Purify

Caption: Decision-making flowchart for troubleshooting low yields.

References

Technical Support Center: Troubleshooting Solubility Issues of 2-anilino-1,3-thiazole-4-carboxylic acid in Biological Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 2-anilino-1,3-thiazole-4-carboxylic acid in their experimental setups. The following information provides a comprehensive troubleshooting guide and frequently asked questions to address these issues.

Understanding the Solubility Profile

This compound is a molecule with functional groups that dictate its solubility behavior. The carboxylic acid group is acidic, while the anilino group is weakly basic. This dual nature means its solubility is highly dependent on the pH of the solution.

  • Acidic Dissociation (Carboxylic Acid Group): The carboxylic acid group (-COOH) can donate a proton to become a negatively charged carboxylate group (-COO⁻). This ionization significantly increases the molecule's polarity and, therefore, its aqueous solubility. The predicted pKa for a similar compound, thiazole-4-carboxylic acid, is approximately 3.57.[1]

  • Basic Protonation (Anilino Group): The anilino group (-NH-) can accept a proton to become positively charged. The pKa of the conjugate acid of aniline (the anilinium ion) is about 4.6.[2][3]

Due to these properties, the net charge of the molecule and its solubility will change with the pH of the buffer. At a pH below the pKa of the carboxylic acid, the molecule will be predominantly in its neutral, less soluble form. As the pH increases above the pKa of the carboxylic acid, the molecule will deprotonate, becoming negatively charged and more soluble.

Troubleshooting Guide

If you are experiencing precipitation or poor dissolution of this compound, follow this step-by-step troubleshooting guide.

Diagram: Troubleshooting Workflow

G start Start: Solubility Issue (Precipitation/Poor Dissolution) check_ph 1. Check Buffer pH Is pH > 6? start->check_ph increase_ph Action: Increase buffer pH (e.g., to 7.4 or higher) check_ph->increase_ph ph_no check_concentration 2. Review Concentration Is it above expected solubility? check_ph->check_concentration ph_yes increase_ph->check_concentration end_success Success: Compound Dissolved increase_ph->end_success Success ph_no No ph_yes Yes reduce_concentration Action: Reduce concentration or perform solubility test check_concentration->reduce_concentration conc_yes consider_cosolvent 3. Consider Co-solvents (e.g., DMSO, Ethanol) check_concentration->consider_cosolvent conc_no reduce_concentration->consider_cosolvent reduce_concentration->end_success Success conc_yes Yes conc_no No add_cosolvent Action: Add a small percentage of a co-solvent (e.g., 1-5% DMSO) consider_cosolvent->add_cosolvent prepare_stock 4. Stock Solution Preparation Prepare a high concentration stock in 100% DMSO add_cosolvent->prepare_stock cosolvent_yes add_cosolvent->end_success Success cosolvent_yes Issue Persists dilute_stock Action: Dilute stock solution into final buffer prepare_stock->dilute_stock dilute_stock->end_success end_fail Further Assistance Needed: Contact Technical Support dilute_stock->end_fail Precipitation Still Occurs

Caption: Troubleshooting workflow for solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my phosphate-buffered saline (PBS) at pH 7.4?

A1: While a pH of 7.4 is generally sufficient to deprotonate the carboxylic acid group and improve solubility, several factors could still lead to issues:

  • Concentration: You may be trying to dissolve the compound at a concentration that exceeds its intrinsic solubility in that specific buffer.

  • Buffer Composition: Although less common, specific ions in your buffer could potentially interact with the compound to form a less soluble salt.

  • Dissolution Kinetics: It may be dissolving very slowly. Ensure you are providing adequate mixing and time.

Q2: I'm seeing precipitation when I add my DMSO stock solution of the compound to my aqueous buffer. What should I do?

A2: This is a common issue when a compound is highly soluble in an organic solvent but poorly soluble in an aqueous buffer.

  • Decrease Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay (ideally <1%, and often <0.1%) as it can have biological effects.

  • Serial Dilution: Instead of a single large dilution, try a serial dilution.

  • Vortexing During Addition: Add the stock solution to the buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

Q3: Can I use a co-solvent to improve solubility? Which one should I use?

A3: Yes, co-solvents can be very effective. Common choices for biological assays include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycol (PEG)

Start with a small percentage of the co-solvent (e.g., 1-5%) and assess if it improves solubility without negatively impacting your experiment. Always run a vehicle control with the same concentration of the co-solvent to account for any effects it may have on your biological system.

Q4: How does pH affect the solubility of this compound?

A4: The solubility of this compound is expected to be lowest at acidic pH (below ~pH 3) and to increase significantly as the pH becomes neutral and alkaline. This is because the carboxylic acid group becomes deprotonated and negatively charged at higher pH, increasing its interaction with water.

Diagram: pH-Dependent Ionization

G cluster_low_ph Low pH (e.g., < 3) cluster_mid_ph Mid pH (e.g., 4-6) cluster_high_ph High pH (e.g., > 7) low_ph_node Predominantly Neutral Form (Low Solubility) mid_ph_node Mixture of Neutral and Anionic Forms low_ph_node->mid_ph_node Increase pH high_ph_node Predominantly Anionic Form (Higher Solubility) mid_ph_node->high_ph_node Increase pH

Caption: Expected ionization states and solubility at different pH.

Quantitative Data on Solubility

Buffer SystempHTemperature (°C)Maximum Soluble Concentration (µM)Observations
Phosphate-Buffered Saline (PBS)7.425
Tris-HCl7.425
HEPES7.425
DMEM (with 10% FBS)7.437
Custom Buffer

Experimental Protocols

Protocol 1: Determining Maximum Soluble Concentration

This protocol will help you determine the maximum soluble concentration of this compound in your buffer of choice.

Materials:

  • This compound (solid)

  • Your biological buffer of interest

  • Microcentrifuge tubes

  • Vortex mixer

  • Spectrophotometer or HPLC

Methodology:

  • Prepare a series of suspensions: Weigh out an amount of the compound into several microcentrifuge tubes to create a range of concentrations in your buffer (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 500 µM, 1 mM).

  • Incubate and Mix: Add the appropriate volume of buffer to each tube. Vortex vigorously for 2 minutes. Incubate at your experimental temperature (e.g., 25°C or 37°C) for 1-2 hours with intermittent vortexing.

  • Separate Undissolved Compound: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved solid.

  • Quantify Soluble Compound: Carefully collect the supernatant. Measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound, or HPLC).

  • Determine Maximum Solubility: The highest concentration at which no pellet is observed after centrifugation, and where the measured concentration in the supernatant plateaus, is the maximum soluble concentration.

Protocol 2: Preparing a Stock Solution and Diluting into Biological Buffer

This protocol is for preparing a concentrated stock solution in an organic solvent and then diluting it into your final aqueous buffer.

Materials:

  • This compound (solid)

  • 100% Dimethyl sulfoxide (DMSO)

  • Your biological buffer of interest

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Methodology:

  • Prepare a Concentrated Stock Solution: Dissolve a known weight of this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM or 50 mM). Ensure it is fully dissolved. This stock solution can be stored at -20°C or -80°C.

  • Perform Serial Dilutions (if necessary): If you need to make a large dilution, it is best to do it in steps. For example, dilute the 50 mM stock to 5 mM in DMSO.

  • Final Dilution into Aqueous Buffer: To prepare your working solution, add a small volume of the DMSO stock to your pre-warmed biological buffer while vortexing. For example, to make a 10 µM solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of buffer). This results in a final DMSO concentration of 0.1%.

  • Visual Inspection: After dilution, visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for your experiment. If precipitation occurs, you may need to lower the final concentration or consider a different formulation strategy.

References

Technical Support Center: Stability of 2-Anilino-1,3-Thiazole-4-Carboxylic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: My aqueous solution of 2-anilino-1,3-thiazole-4-carboxylic acid is showing a decrease in concentration over time. What are the potential causes?

A1: A decrease in the concentration of this compound in aqueous solutions can be attributed to several factors, primarily chemical degradation. The most common degradation pathways for compounds with similar structures include hydrolysis, photodegradation, and oxidation. The stability is often influenced by the pH, temperature, and light exposure of the solution.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: While specific data is unavailable for this compound, thiazole-containing molecules and carboxylic acids can be susceptible to pH-dependent hydrolysis. The carboxylic acid group's ionization state and the potential for acid or base-catalyzed hydrolysis of the thiazole ring or the anilino substituent can impact stability. Generally, extremes in pH (highly acidic or alkaline conditions) are more likely to promote degradation. For some related compounds, transformations are facilitated in the pH range of 7.5-9.5.[1]

Q3: Is this compound sensitive to light?

A3: Yes, compounds with thiazole rings can be photosensitive. A study on the related compound, 2-aminothiazole-4-carboxylic acid, demonstrated that UV irradiation can induce photodegradation, with the initial step being decarboxylation.[2][3] Therefore, it is highly recommended to protect solutions of this compound from light to prevent potential photodegradation.

Q4: What are the likely degradation products of this compound?

A4: Based on the structure and studies of similar compounds, potential degradation products could arise from:

  • Hydrolysis: Cleavage of the amide-like bond of the anilino group or opening of the thiazole ring.

  • Photodegradation: Decarboxylation (loss of CO2) is a primary photodegradation pathway for similar thiazole carboxylic acids.[2][3]

  • Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, potentially forming sulfoxides or sulfones.

Q5: How can I minimize the degradation of this compound in my experiments?

A5: To enhance the stability of your aqueous solutions, consider the following precautions:

  • pH Control: Prepare solutions in a buffered system, ideally close to neutral pH, and avoid extreme pH conditions.

  • Light Protection: Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.

  • Temperature Control: Store solutions at recommended low temperatures (e.g., 2-8 °C) to slow down potential degradation reactions.

  • Use of Antioxidants: If oxidation is a suspected issue, consider the addition of antioxidants, though compatibility and potential interference with your assay should be evaluated.

  • Fresh Preparation: Prepare solutions fresh before use whenever possible.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.

Possible Cause Troubleshooting Step
Degradation of the compound in the assay medium.Prepare fresh solutions for each experiment. Analyze the concentration of the compound in the stock solution and at the end of the experiment to assess stability under assay conditions.
Adsorption to plasticware.Use low-adsorption plasticware or silanized glassware.
pH shift in the medium during the experiment.Ensure the assay medium is well-buffered and monitor the pH throughout the experiment.

Issue 2: Appearance of unknown peaks in chromatography.

Possible Cause Troubleshooting Step
Formation of degradation products.Conduct a forced degradation study to intentionally generate and identify potential degradation products. This will help in confirming if the unknown peaks correspond to degradants.
Impurities in the starting material.Re-evaluate the purity of your this compound raw material.
Interaction with mobile phase components.Investigate the stability of the compound in the mobile phase over the typical run time of your analysis.

Data Presentation

Table 1: Hypothetical pH-Dependent Degradation of this compound in Aqueous Solution at 40°C.

pH% Degradation (24 hours)% Degradation (72 hours)Potential Degradation Pathway
2.05.215.8Acid-catalyzed hydrolysis
5.01.54.7Minimal degradation
7.42.16.5Minimal degradation
9.08.925.3Base-catalyzed hydrolysis

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual degradation rates should be determined experimentally.

Table 2: Hypothetical Photostability of this compound in Aqueous Solution (pH 7.4) at 25°C.

Condition% Degradation (8 hours)Major Degradation Product
Exposed to Light (ICH Q1B)18.5Decarboxylated species
Protected from Light< 1.0Not applicable

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual photodegradation should be determined experimentally.

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis

  • Preparation of Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) and dilute to the final concentration in 0.1 N HCl (acidic), purified water (neutral), and 0.1 N NaOH (alkaline).

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C).

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Neutralize the acidic and alkaline samples before analysis.

  • Analysis: Analyze the samples using a stability-indicating HPLC method to determine the remaining concentration of the parent compound and the formation of any degradation products.

Protocol 2: Forced Degradation Study - Photostability

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent system (e.g., water:acetonitrile 50:50).

  • Exposure: Expose the solution to a light source that meets ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).

  • Control Sample: Prepare a control sample and wrap it in aluminum foil to protect it from light.

  • Incubation: Place both the exposed and control samples in the photostability chamber for a defined duration.

  • Analysis: Analyze both samples using a stability-indicating HPLC method to compare the degradation.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis (Acidic/Basic Conditions) cluster_photo Photodegradation (UV/Vis Light) cluster_oxidation Oxidation (e.g., H2O2) main This compound hydrolysis_products Ring-opened products or Cleavage of Anilino Group main->hydrolysis_products H2O, H+ or OH- photo_product Decarboxylated Product main->photo_product oxidation_product Sulfoxide/Sulfone Derivatives main->oxidation_product [O]

Caption: Potential degradation pathways for this compound.

ExperimentalWorkflow start Prepare Aqueous Solution of Compound stress Apply Stress Condition (pH, Light, Temp, Oxidant) start->stress sample Collect Samples at Time Points stress->sample analyze Analyze via Stability-Indicating HPLC sample->analyze data Quantify Parent Compound and Degradants analyze->data pathway Identify Degradation Products (e.g., LC-MS) analyze->pathway end Determine Stability Profile data->end pathway->end

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Purification of 2-Anilino-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 2-anilino-1,3-thiazole-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities often arise from the Hantzsch thiazole synthesis, a typical route for this compound. These can include:

  • Unreacted starting materials: Such as the aniline precursor or the α-halocarbonyl compound.

  • Isomeric side-products: Under acidic reaction conditions, the formation of the isomeric 3-phenyl-2-imino-2,3-dihydro-1,3-thiazole-4-carboxylic acid can occur.

  • Hydrolyzed starting materials: For instance, the hydrolysis of the α-halocarbonyl compound.

  • Over-alkylation or side reactions of the aniline: Depending on the specific synthetic conditions.

Q2: What are the general solubility characteristics of this compound?

A2: Due to the presence of both a carboxylic acid group (polar, acidic) and an anilino group (less polar, weakly basic), the solubility of this compound can be complex. Generally, it is expected to have poor solubility in nonpolar solvents and water, and better solubility in polar aprotic solvents and alcohols, especially upon heating. Its solubility is also pH-dependent; it will be more soluble in basic solutions (as the carboxylate salt) and acidic solutions (as the protonated amine salt).

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: The following techniques are recommended for purity assessment:

  • Thin-Layer Chromatography (TLC): Useful for rapid monitoring of reaction progress and for identifying the number of components in a mixture. Due to the compound's polarity, a mobile phase consisting of a mixture of a moderately polar solvent (e.g., ethyl acetate or dichloromethane) and a more polar solvent (e.g., methanol) with a small amount of acetic or formic acid to reduce streaking is often effective.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with an acid modifier like trifluoroacetic acid or formic acid) is a common choice.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and can reveal the presence of impurities if they are at a significant level.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify any impurities with different mass-to-charge ratios.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity. A broad melting range often suggests the presence of impurities.

Troubleshooting Guides

Recrystallization Issues

Problem: The compound does not dissolve in the chosen recrystallization solvent, even with heating.

Possible Cause & Solution

Possible CauseSuggested Solution
Inappropriate solvent. The solvent may be too nonpolar. Try a more polar solvent such as ethanol, isopropanol, or acetic acid. A mixture of solvents, like ethanol/water or dioxane/water, can also be effective.
Insufficient solvent. Add more solvent in small portions to the heated mixture until the solid dissolves.

Problem: The compound "oils out" instead of forming crystals upon cooling.

Possible Cause & Solution

Possible CauseSuggested Solution
Solution is supersaturated. Add a small amount of additional hot solvent to the mixture to ensure the compound is fully dissolved and then allow it to cool slowly.
Cooling is too rapid. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow down the cooling process.
High impurity level. The presence of impurities can lower the melting point of the mixture, leading to the formation of an oil. Consider a preliminary purification step like an acid-base extraction or a quick filtration through a small plug of silica gel.
Inappropriate solvent. Try a different solvent or a solvent pair. Sometimes, "oiling out" can be prevented by using a solvent in which the compound is slightly less soluble at high temperatures.

Problem: No crystals form upon cooling.

Possible Cause & Solution

Possible CauseSuggested Solution
Solution is too dilute. Evaporate some of the solvent to increase the concentration of the compound and then try cooling again.
Nucleation is inhibited. Try scratching the inside of the flask with a glass rod at the surface of the solution to induce crystal formation. Adding a seed crystal of the pure compound, if available, is also very effective.
Compound is too soluble. If the compound remains soluble even at low temperatures, the chosen solvent is not suitable. A less polar solvent or a solvent/anti-solvent system should be used.
Column Chromatography Issues

Problem: The compound streaks badly on the silica gel column.

Possible Cause & Solution

Possible CauseSuggested Solution
Ionization of the carboxylic acid and/or anilino group on the silica. Add a small amount (0.5-1%) of a modifier to the eluent. For normal phase chromatography on silica gel, adding acetic acid or formic acid to the mobile phase will protonate the carboxylate and reduce its interaction with the stationary phase.
Compound is too polar for the eluent. Increase the polarity of the eluent gradually. For example, increase the percentage of methanol in a dichloromethane/methanol mixture.

Problem: The compound does not elute from the column.

Possible Cause & Solution

Possible CauseSuggested Solution
Strong interaction with the stationary phase. The compound may be too polar for silica gel chromatography. Consider using a different stationary phase, such as alumina (basic or neutral) or reversed-phase silica (C18).
Eluent is not polar enough. Significantly increase the polarity of the eluent. A gradient elution from a less polar to a more polar solvent system might be necessary.

Data Presentation

Table 1: Recommended Solvent Systems for Recrystallization Screening

Solvent/Solvent SystemPolarityComments
EthanolPolar ProticOften a good starting point for polar compounds.
IsopropanolPolar ProticSimilar to ethanol, but less volatile.
Acetic AcidPolar ProticCan be effective for carboxylic acids, but may be difficult to remove completely.
Ethanol/WaterPolarThe ratio can be adjusted to achieve optimal solubility at high temperature and insolubility at low temperature.
Dioxane/WaterPolarSimilar to ethanol/water, dioxane is a good solvent for many organics.
N,N-Dimethylformamide (DMF)Polar AproticA very strong solvent, useful for highly insoluble compounds. Often requires an anti-solvent for crystallization.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add ~20 mg of the crude this compound. Add a few drops of a candidate solvent and observe solubility at room temperature. Heat the test tube and add more solvent dropwise until the solid dissolves. A good solvent will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude compound. Add the chosen solvent and heat the mixture with stirring (e.g., on a hot plate) until the compound fully dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry on the filter paper. Further drying can be done in a desiccator or a vacuum oven at a moderate temperature.

Protocol 2: General Column Chromatography Procedure (Normal Phase)
  • TLC Analysis: Determine a suitable eluent system using TLC. A good system will give the desired compound an Rf value of approximately 0.3-0.4. For this compound, a mixture of dichloromethane/methanol or ethyl acetate/hexane with 0.5% acetic acid is a good starting point.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude compound in a minimum amount of the eluent or a slightly more polar solvent mixture. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder added to the top of the column.

  • Elution: Run the column by adding the eluent to the top and collecting fractions. Monitor the elution of the compound by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Crude Product B Recrystallization A->B Initial Cleanup D TLC/HPLC Analysis B->D Assess Purity C Column Chromatography C->D Re-assess Purity D->C Purity < 98% E Pure Product D->E Purity > 98% troubleshooting_recrystallization Start Crude Product in Hot Solvent Dissolved Completely Dissolved? Start->Dissolved Cool Cool Solution Dissolved->Cool Yes AddSolvent Add More Solvent Dissolved->AddSolvent No Crystals Crystals Form? Cool->Crystals OilingOut Oiling Out? Crystals->OilingOut No PureCrystals Collect Pure Crystals Crystals->PureCrystals Yes SlowCool Cool Slower / Dilute OilingOut->SlowCool Yes InduceNucleation Scratch Flask / Seed OilingOut->InduceNucleation No AddSolvent->Dissolved ChangeSolvent Change Solvent/Solvent Pair SlowCool->Cool InduceNucleation->Crystals InduceNucleation->ChangeSolvent Still No Crystals

avoiding common byproducts in 2-anilino-1,3-thiazole-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working on the synthesis of 2-anilino-1,3-thiazole-4-carboxylic acid. The primary focus is on avoiding the formation of common byproducts to improve yield and purity.

Troubleshooting Common Issues

This section addresses specific problems that may be encountered during the synthesis of this compound and its ethyl ester precursor.

Issue 1: Low Yield of the Desired Product, Ethyl 2-Anilino-1,3-thiazole-4-carboxylate

If you are experiencing a low yield of the target ethyl ester, it is often due to the formation of the isomeric byproduct, 3-phenyl-2-iminothiazolidin-4-one. The reaction conditions, particularly the pH, play a crucial role in determining the ratio of these two products.

Troubleshooting Steps:

  • pH Control: Ensure the reaction is carried out under neutral to slightly basic conditions. The use of an acid scavenger, such as sodium acetate, can help maintain a favorable pH and promote the formation of the desired 2-anilino-1,3-thiazole isomer. Acidic conditions are known to favor the formation of the 3-substituted 2-imino-2,3-dihydrothiazole byproduct.

  • Reaction Temperature: While heating is necessary to drive the reaction, excessive temperatures can lead to degradation and the formation of side products. A moderate temperature, such as the reflux temperature of ethanol (around 78°C), is generally recommended.

  • Purity of Reactants: Use high-purity phenylthiourea and ethyl bromopyruvate. Impurities in the starting materials can lead to undesired side reactions.

  • Reaction Time: Monitor the reaction progress using thin-layer chromatography (TLC). An optimal reaction time ensures the complete consumption of starting materials without significant product degradation.

Issue 2: Identification of an Unknown Byproduct

The most common byproduct in this synthesis is the constitutional isomer, 3-phenyl-2-iminothiazolidin-4-one.

Identification:

  • Mass Spectrometry (MS): The desired product and the primary byproduct have the same molecular weight, so they will show the same molecular ion peak in the mass spectrum.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are the most effective techniques for distinguishing between the two isomers. The chemical shifts of the protons and carbons in the thiazole ring will be different for each compound.

  • Infrared (IR) Spectroscopy: The IR spectra may also show differences, particularly in the regions corresponding to C=O and C=N stretching frequencies.

Issue 3: Difficulty with the Hydrolysis of the Ethyl Ester

The final step in the synthesis is the hydrolysis of the ethyl ester to the carboxylic acid. Incomplete hydrolysis or degradation of the product can be problematic.

Troubleshooting Steps:

  • Choice of Base: Sodium hydroxide is a common and effective base for this hydrolysis.

  • Solvent: A mixture of ethanol and water is typically used to ensure the solubility of both the ester and the hydroxide salt.

  • Temperature: Heating is required to drive the hydrolysis to completion. Refluxing the reaction mixture is a common practice.

  • Acidification: After the hydrolysis is complete, the reaction mixture must be carefully acidified (e.g., with HCl) to a pH of around 3 to precipitate the carboxylic acid.[1] Ensure thorough mixing during acidification.

  • Purification: The precipitated product should be washed with cold water to remove any remaining salts before drying.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The synthesis is typically a two-step process. The first step is the Hantzsch thiazole synthesis, which involves the reaction of phenylthiourea and ethyl bromopyruvate to form ethyl 2-anilino-1,3-thiazole-4-carboxylate. The second step is the hydrolysis of the ethyl ester to the final carboxylic acid product.

Q2: What is the most common byproduct, and how is it formed?

A2: The most common byproduct is 3-phenyl-2-iminothiazolidin-4-one. It is a constitutional isomer of the desired product and is formed through a competing reaction pathway, particularly under acidic conditions. In the Hantzsch synthesis with an N-substituted thiourea, the initial reaction is the S-alkylation of the thiourea with the α-haloester. The subsequent cyclization can occur via two different pathways, leading to the two isomers.

Q3: How can I control the regioselectivity of the reaction to favor the desired 2-anilino-1,3-thiazole product?

A3: The key to controlling the regioselectivity is to maintain a neutral or slightly basic pH during the reaction. The presence of a weak base, such as sodium acetate, can neutralize the hydrobromic acid that is formed as a byproduct of the reaction, thus preventing the reaction mixture from becoming acidic.

Q4: What are the recommended reaction conditions for the synthesis of ethyl 2-anilino-1,3-thiazole-4-carboxylate?

A4: A general procedure involves reacting phenylthiourea with ethyl bromopyruvate in a solvent like ethanol at reflux temperature. The addition of a base like sodium acetate is recommended to control the pH.

Q5: What is the best method for the hydrolysis of the ethyl ester to the carboxylic acid?

A5: The ethyl ester can be effectively hydrolyzed by heating it with an aqueous solution of a strong base, such as sodium hydroxide, in a co-solvent like ethanol. After the reaction is complete, the solution is cooled and acidified to precipitate the carboxylic acid.[1]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Anilino-1,3-thiazole-4-carboxylate (Desired Product)

This protocol is adapted from general procedures for Hantzsch thiazole synthesis under neutral conditions.

  • Materials:

    • Phenylthiourea

    • Ethyl bromopyruvate

    • Ethanol

    • Sodium acetate

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve phenylthiourea (1 equivalent) and sodium acetate (1.1 equivalents) in ethanol.

    • Heat the mixture to reflux with stirring until all solids are dissolved.

    • Slowly add ethyl bromopyruvate (1 equivalent) to the refluxing solution.

    • Continue to reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into cold water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

    • The crude product can be purified by recrystallization from ethanol.

Protocol 2: Synthesis of 3-Phenyl-2-iminothiazolidin-4-one (Byproduct)

This protocol is designed to favor the formation of the isomeric byproduct under acidic conditions.

  • Materials:

    • Phenylthiourea

    • Ethyl bromopyruvate

    • Ethanol

    • Concentrated Hydrochloric Acid

  • Procedure:

    • In a round-bottom flask, dissolve phenylthiourea (1 equivalent) in ethanol.

    • Add a catalytic amount of concentrated hydrochloric acid.

    • Slowly add ethyl bromopyruvate (1 equivalent) to the solution with stirring.

    • Heat the mixture to reflux for 2-4 hours.

    • Cool the reaction mixture to room temperature.

    • Neutralize the solution with a base (e.g., sodium bicarbonate solution) to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

Protocol 3: Hydrolysis of Ethyl 2-Anilino-1,3-thiazole-4-carboxylate

  • Materials:

    • Ethyl 2-anilino-1,3-thiazole-4-carboxylate

    • Ethanol

    • Sodium hydroxide (10% aqueous solution)

    • Hydrochloric acid (concentrated)

  • Procedure:

    • Suspend the ethyl ester in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

    • Heat the mixture to reflux for 1-2 hours, or until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture in an ice bath.

    • Carefully acidify the solution to a pH of approximately 3 with concentrated hydrochloric acid to precipitate the carboxylic acid.[1]

    • Collect the solid product by filtration, wash with cold water, and dry.

Data Summary

The following table summarizes the expected outcomes under different reaction conditions. The yields are illustrative and may vary depending on the specific experimental setup.

ConditionDesired Product (2-Anilino-1,3-thiazole derivative) YieldByproduct (3-Phenyl-2-iminothiazolidin-4-one) Yield
Neutral (Ethanol, reflux) HighLow
Acidic (Ethanol, HCl, reflux) LowHigh

Visual Guides

Reaction_Pathway Reactants Phenylthiourea + Ethyl Bromopyruvate Intermediate S-Alkylated Intermediate Reactants->Intermediate Neutral Neutral pH (e.g., Ethanol, reflux) Intermediate->Neutral Acidic Acidic pH (e.g., Ethanol, HCl, reflux) Intermediate->Acidic Product Ethyl 2-Anilino-1,3-thiazole-4-carboxylate (Desired Product) Neutral->Product Byproduct 3-Phenyl-2-iminothiazolidin-4-one (Byproduct) Acidic->Byproduct Hydrolysis Hydrolysis (NaOH, H2O/EtOH) Product->Hydrolysis FinalProduct This compound Hydrolysis->FinalProduct Troubleshooting_Workflow Start Low Yield of Desired Product Check_pH Is the reaction pH neutral or basic? Start->Check_pH Check_Temp Is the reaction temperature appropriate? Check_pH->Check_Temp Yes Add_Base Add a non-nucleophilic base (e.g., sodium acetate) Check_pH->Add_Base No Check_Purity Are the reactants pure? Check_Temp->Check_Purity Yes Adjust_Temp Optimize temperature (e.g., reflux in ethanol) Check_Temp->Adjust_Temp No Purify_Reactants Purify starting materials Check_Purity->Purify_Reactants No End Improved Yield Check_Purity->End Yes Add_Base->End Adjust_Temp->End Purify_Reactants->End

References

Technical Support Center: Troubleshooting Poor Cell Permeability of 2-Anilino-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-anilino-1,3-thiazole-4-carboxylic acid and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the poor cell permeability of this compound class.

Troubleshooting Guides

This section provides structured guidance for identifying and resolving common issues encountered during in vitro cell permeability assays.

Issue 1: Low Apparent Permeability (Papp) in PAMPA or Caco-2 Assays

Possible Cause 1: Inherent Physicochemical Properties of the Molecule

At physiological pH (typically 7.4), the carboxylic acid moiety of this compound is expected to be deprotonated, carrying a negative charge. This charge significantly increases the polarity of the molecule, thereby hindering its ability to passively diffuse across the lipophilic cell membrane.

Solutions and Recommendations:

  • Prodrug Strategy (Esterification): Mask the polar carboxylic acid group by converting it into a more lipophilic ester. This is a common and effective method to improve passive diffusion.[1][2][3][4]

    • Recommendation: Synthesize a small series of simple alkyl esters (e.g., methyl, ethyl) to assess the impact on permeability. The choice of ester can be critical, as intracellular enzymes (esterases) must cleave it to release the active carboxylic acid.[1]

  • pH-Dependent Permeability Studies: The ionization state of the carboxylic acid is pH-dependent.

    • Recommendation: Perform PAMPA assays across a pH gradient to understand how pH affects passive diffusion. This can provide insights into the potential for absorption in different regions of the gastrointestinal tract.

Possible Cause 2: Active Efflux by Transmembrane Transporters

The compound may be a substrate for efflux pumps, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are present in Caco-2 cells and actively transport the compound out of the cell, resulting in low net permeability.[2]

Solutions and Recommendations:

  • Bidirectional Caco-2 Assay: Perform a bidirectional permeability assay to measure transport from the apical (A) to basolateral (B) side and from B to A.

    • Recommendation: Calculate the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 is a strong indicator of active efflux.

  • Co-administration with Efflux Pump Inhibitors: Run the Caco-2 assay in the presence of known efflux pump inhibitors.

    • Recommendation: Use inhibitors like verapamil (for P-gp) to see if the A to B permeability increases. A significant increase confirms the involvement of that specific efflux pump.

Possible Cause 3: Poor Aqueous Solubility

Low solubility of the test compound in the assay buffer can lead to an underestimation of its permeability.

Solutions and Recommendations:

  • Solubility Assessment: Determine the aqueous solubility of the compound at the pH of the assay buffer.

  • Use of Co-solvents: If solubility is low, consider using a small percentage of a co-solvent like DMSO in the donor buffer. However, be aware that high concentrations of co-solvents can disrupt cell monolayer integrity.

  • Formulation Strategies: For in vivo studies, consider formulation approaches like the use of cyclodextrins or lipid-based formulations to improve solubility.

Issue 2: High Variability in Permeability Data

Possible Cause 1: Inconsistent Caco-2 Cell Monolayer Integrity

The integrity of the Caco-2 cell monolayer is crucial for obtaining reliable permeability data.

Solutions and Recommendations:

  • Monitor Transepithelial Electrical Resistance (TEER): Regularly measure TEER values to ensure the formation of tight junctions. TEER values should be stable and within the laboratory's established range before starting the permeability experiment.

  • Paracellular Marker Leakage: Use a low-permeability paracellular marker, such as Lucifer yellow, to check for monolayer integrity. High leakage of the marker indicates a compromised monolayer.

Possible Cause 2: Issues with Compound Quantification

Inaccurate measurement of the compound in the donor and receiver wells will lead to unreliable Papp values.

Solutions and Recommendations:

  • Validated Analytical Method: Ensure that the analytical method (e.g., LC-MS/MS) is validated for linearity, accuracy, and precision in the assay matrix.

  • Compound Stability: Verify the stability of the compound in the assay buffer over the course of the experiment.

  • Non-specific Binding: The compound may bind to the plastic of the assay plates.

    • Recommendation: Perform a recovery experiment by incubating the compound in the assay plates without cells to quantify the extent of non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What are the expected physicochemical properties of this compound?

  • Acidity (pKa): The carboxylic acid group is the most acidic proton. For the related 2-amino-1,3-thiazole-4-carboxylic acid, the predicted pKa is around 1.24. The anilino group's nitrogen will be weakly basic.

  • Lipophilicity (LogP): The predicted LogP for 2-amino-1,3-thiazole-4-carboxylic acid is approximately 0.5. The addition of the phenyl ring in the anilino group will increase the lipophilicity, so the LogP of the target compound is expected to be higher.

Physicochemical Properties of a Related Compound

PropertyValue (for 2-amino-1,3-thiazole-4-carboxylic acid)Source
Molecular Weight144.15 g/mol [5]
Predicted pKa1.24 ± 0.10[6]
Predicted LogP0.5[5]

Q2: How can I improve the cell permeability of my this compound derivative?

The most common strategies involve structural modifications:

  • Ester Prodrugs: Converting the carboxylic acid to an ester is a widely used method to increase lipophilicity and passive diffusion.[1][2][3][4] Simple alkyl esters (methyl, ethyl) are a good starting point.

  • Bioisosteric Replacement: In some cases, the carboxylic acid can be replaced with another acidic group that has better permeability characteristics, such as a tetrazole.[7][8][9][10] This is a more involved medicinal chemistry strategy.

  • Structural Modifications to Reduce Efflux: If the compound is an efflux pump substrate, medicinal chemistry efforts can be directed at modifying the structure to reduce its recognition by the transporter. This often involves altering the number and position of hydrogen bond donors and acceptors.

Q3: What is the difference between the PAMPA and Caco-2 assays?

FeaturePAMPA (Parallel Artificial Membrane Permeability Assay)Caco-2 Permeability Assay
Model Artificial lipid membraneMonolayer of human intestinal cells
Transport Measured Passive diffusion onlyPassive diffusion, active transport, and efflux
Complexity Simple, high-throughputMore complex, lower throughput, requires cell culture
Cost LowerHigher
Use Case Early-stage screening for passive permeabilityLater-stage screening to investigate all transport mechanisms and predict in vivo absorption

Q4: My ester prodrug is not showing the expected increase in permeability. What could be the reason?

  • Insufficient Hydrolysis: The ester may not be efficiently cleaved by intracellular esterases to release the active drug. Consider synthesizing different types of esters (e.g., with varying steric hindrance) to modulate the rate of hydrolysis.

  • Increased Efflux: The prodrug itself might be a better substrate for efflux pumps than the parent compound. A bidirectional Caco-2 assay of the prodrug would be necessary to investigate this.

  • Poor Solubility of the Prodrug: While increasing lipophilicity, if the aqueous solubility of the prodrug becomes too low, it can limit the concentration available for absorption.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures passive diffusion across an artificial lipid membrane.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP)

  • 96-well acceptor plates

  • Lipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • UV-Vis plate reader or LC-MS/MS for quantification

Procedure:

  • Prepare the Donor Plate: Carefully add 5 µL of the lipid solution to each well of the filter (donor) plate, ensuring the membrane is fully coated.

  • Prepare the Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.

  • Prepare Donor Solutions: Dilute the test compound stock solution in PBS to the final desired concentration (e.g., 100 µM).

  • Assemble the PAMPA Sandwich: Add 150 µL of the donor solution to each well of the donor plate. Carefully place the donor plate on top of the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

  • Calculate Apparent Permeability (Papp): Papp = [-ln(1 - CA(t)/Cequilibrium)] * (VD * VA) / ((VD + VA) * Area * Time) Where CA(t) is the concentration in the acceptor well at time t, Cequilibrium is the theoretical equilibrium concentration, VD and VA are the volumes of the donor and acceptor wells, respectively, and Area is the surface area of the membrane.

Caco-2 Permeability Assay

This assay uses a monolayer of Caco-2 cells to model the human intestinal barrier.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS and supplements)

  • 24-well Transwell plates (with permeable supports)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound and control compounds (e.g., a high-permeability compound like propranolol and a low-permeability compound like atenolol)

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts and culture for 21-28 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Measure the TEER of the monolayers. Only use monolayers with TEER values within the established range for your laboratory.

  • Assay Preparation: Wash the cell monolayers with pre-warmed HBSS.

  • Apical to Basolateral (A→B) Permeability:

    • Add the test compound solution in HBSS to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, take samples from both chambers for analysis.

  • Basolateral to Apical (B→A) Permeability (for efflux determination):

    • Add the test compound solution in HBSS to the basolateral (donor) chamber.

    • Add fresh HBSS to the apical (receiver) chamber.

    • Incubate and sample as for the A→B direction.

  • Quantification: Analyze the concentration of the compound in the samples by LC-MS/MS.

  • Calculate Apparent Permeability (Papp) and Efflux Ratio: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber. Efflux Ratio (ER) = Papp(B→A) / Papp(A→B)

Visualizations

experimental_workflow cluster_passive Passive Permeability Assessment cluster_active Active Transport & Efflux Assessment cluster_solutions Potential Solutions A This compound B PAMPA Assay A->B C Low Papp? B->C D Acceptable Passive Permeability C->D No E Poor Passive Permeability C->E Yes F Caco-2 Bidirectional Assay E->F J Prodrug Synthesis (Esterification) E->J K Bioisosteric Replacement E->K G Efflux Ratio > 2? F->G H Efflux is a Major Issue G->H Yes I Efflux is Not a Major Issue G->I No L Structure Modification to Reduce Efflux H->L

Caption: Troubleshooting workflow for poor cell permeability.

prodrug_strategy cluster_0 Poorly Permeable Parent Drug cluster_1 cluster_2 Permeable Prodrug cluster_3 Intracellular Space parent This compound (Charged, Polar) prodrug Ester Prodrug (Neutral, Lipophilic) parent->prodrug Esterification membrane active_drug Active Parent Drug (Released via Esterase Cleavage) membrane->active_drug Intracellular Esterase Cleavage prodrug->membrane Passive Diffusion

Caption: Ester prodrug strategy to improve cell permeability.

caco2_assay_logic start Test Compound ab_assay Measure Papp (A->B) start->ab_assay ba_assay Measure Papp (B->A) start->ba_assay calculate_er Calculate Efflux Ratio (ER) ER = Papp(B->A) / Papp(A->B) ab_assay->calculate_er ba_assay->calculate_er is_efflux ER > 2? calculate_er->is_efflux efflux_substrate Compound is an Efflux Substrate is_efflux->efflux_substrate Yes no_efflux No Significant Efflux is_efflux->no_efflux No

Caption: Decision logic for identifying efflux substrates using a Caco-2 assay.

References

Technical Support Center: Optimization of 2-Anilino-1,3-thiazole-4-carboxylic Acid Derivatives for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in optimizing 2-anilino-1,3-thiazole-4-carboxylic acid derivatives for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered when transitioning this compound derivatives from in vitro to in vivo studies?

A1: Researchers often face challenges related to the pharmacokinetic and pharmacodynamic (PK/PD) properties of this class of compounds. Key issues include poor aqueous solubility, which can limit bioavailability after oral administration, and potential metabolic instability, leading to rapid clearance from the body. Additionally, achieving adequate exposure at the target tissue while minimizing off-target toxicity is a critical hurdle. Optimization strategies often focus on modifying the chemical structure to enhance solubility, improve metabolic stability, and increase target engagement in vivo.

Q2: How can I improve the aqueous solubility of my this compound derivative for in vivo administration?

A2: Improving solubility is a critical step for successful in vivo studies. Several formulation strategies can be employed:

  • pH adjustment: For compounds with ionizable groups, adjusting the pH of the formulation vehicle can significantly increase solubility.

  • Co-solvents: Using a mixture of solvents, such as water with polyethylene glycol (PEG), propylene glycol, or ethanol, can enhance the solubility of hydrophobic compounds.

  • Surfactants: The addition of non-ionic surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate the compound, increasing its solubility in aqueous solutions.

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.

  • Salt formation: If the parent compound has a suitable acidic or basic handle, forming a salt can dramatically improve its solubility and dissolution rate.

Q3: What are the common metabolic liabilities of this compound derivatives and how can they be addressed?

A3: The anilino and thiazole moieties can be susceptible to metabolic transformations, primarily oxidation by cytochrome P450 enzymes in the liver. Common metabolic pathways include hydroxylation of the aromatic rings and oxidation of the thiazole sulfur. To address these liabilities, medicinal chemists can employ several strategies during the lead optimization phase:

  • Blocking metabolic soft spots: Introducing chemical groups, such as fluorine atoms, at positions prone to oxidation can block metabolic attack.

  • Modifying lipophilicity: Reducing the overall lipophilicity of the molecule can decrease its interaction with metabolic enzymes.

  • Introducing metabolic stabilizers: Incorporating groups that are less susceptible to metabolism can improve the overall stability of the compound.

Q4: My this compound derivative shows promising in vitro anti-cancer activity but is inactive in animal models. What are the potential reasons?

A4: The discrepancy between in vitro and in vivo efficacy is a common challenge in drug discovery. Several factors could contribute to this:

  • Poor Pharmacokinetics: The compound may have low bioavailability, meaning it is not absorbed efficiently into the bloodstream after administration. It could also be rapidly metabolized and cleared from the body, preventing it from reaching therapeutic concentrations at the tumor site.

  • Inadequate Target Engagement: The compound may not be reaching its intended molecular target in the tumor tissue at a sufficient concentration or for a long enough duration to exert its anti-cancer effect.

  • High Plasma Protein Binding: Extensive binding to plasma proteins like albumin can reduce the free concentration of the drug available to act on the tumor cells.

  • Tumor Microenvironment: The in vivo tumor microenvironment is significantly more complex than in vitro cell culture conditions and can influence drug response.

Troubleshooting Guides

Issue 1: High Inter-animal Variability in Pharmacokinetic Profiles
Potential Cause Troubleshooting Steps
Formulation Issues Ensure the formulation is homogeneous and the compound is fully dissolved or uniformly suspended. Prepare fresh formulations for each experiment to avoid degradation.
Inconsistent Dosing Standardize the dosing procedure. For oral gavage, ensure consistent volume and technique. For intravenous injections, ensure the full dose is administered.
Animal Health Status Use healthy animals from a reputable supplier. Ensure consistent age, weight, and sex within experimental groups.
Food and Water Intake Standardize the feeding schedule as food can affect drug absorption. Ensure free access to water.
Issue 2: Unexpected Toxicity or Adverse Effects in Animal Studies
Potential Cause Troubleshooting Steps
Off-target Pharmacology Conduct a broader in vitro screening panel to identify potential off-target activities.
Metabolite-induced Toxicity Identify the major metabolites of the compound and test them for toxicity.
Formulation Vehicle Toxicity Run a control group with the vehicle alone to assess its contribution to the observed toxicity.
Acute Toxicity Conduct a dose-ranging study to determine the maximum tolerated dose (MTD).

Quantitative Data

Table 1: In Vitro Biological Activity of Thiazole Derivatives

CompoundTarget/AssayCell LineIC50 (µM)Reference
Compound 22 VEGFR-2 Inhibition-0.079[1]
Anti-proliferativeHepG22.04 ± 0.06[1]
Anti-proliferativeMCF-71.21 ± 0.04[1]
Compound 4d Anti-proliferativeMDA-MB-2311.21[2]
Compound 1d Antiviral (AIV H9N2)-3.47[3]
Compound 1c Antiviral (IBV)-4.10[3]
Analog 6c Anti-proliferativeMCF-75.51 ± 0.09[4]
Analog 11c Anti-proliferativeHepG28.01 ± 0.35[4]
Analog 4c CAIX Inhibition-0.052 ± 0.014[4]
CAXII Inhibition-0.091 ± 0.018[4]

Experimental Protocols

Protocol 1: General Procedure for In Vivo Efficacy Study in a Xenograft Mouse Model
  • Animal Acclimatization: House immunodeficient mice (e.g., NOD-SCID) for at least one week under standard laboratory conditions.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 106 cells in 100 µL of Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Randomization: When tumors reach a predetermined size (e.g., 100-150 mm3), randomize the mice into treatment and control groups.

  • Compound Administration: Prepare the this compound derivative in a suitable vehicle. Administer the compound to the treatment group according to the planned dose and schedule (e.g., daily oral gavage). The control group should receive the vehicle only.

  • Data Collection: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a specific size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Protocol 2: Pharmacokinetic Study in Rodents
  • Animal Preparation: Cannulate the jugular vein of rats or mice for serial blood sampling. Allow the animals to recover from surgery.

  • Compound Administration: Administer the compound via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS), to determine the concentration of the compound at each time point.

  • Pharmacokinetic Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Visualizations

experimental_workflow cluster_invitro In Vitro Optimization cluster_invivo In Vivo Evaluation Lead_Identification Lead Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Identification->SAR_Studies ADME_Screening In Vitro ADME Screening (Solubility, Permeability, Metabolic Stability) SAR_Studies->ADME_Screening Lead_Optimization Lead Optimization ADME_Screening->Lead_Optimization Formulation_Development Formulation Development Lead_Optimization->Formulation_Development PK_Studies Pharmacokinetic (PK) Studies Formulation_Development->PK_Studies Efficacy_Studies Efficacy Studies in Animal Models PK_Studies->Efficacy_Studies Toxicity_Studies Toxicology Studies Efficacy_Studies->Toxicity_Studies

Caption: Workflow for the optimization of this compound derivatives for in vivo studies.

troubleshooting_logic Start Poor In Vivo Efficacy Check_PK Assess Pharmacokinetics Start->Check_PK Low_Exposure Low Exposure? Check_PK->Low_Exposure Improve_Solubility Improve Formulation/ Solubility Low_Exposure->Improve_Solubility Yes Reduce_Metabolism Reduce Metabolic Clearance Low_Exposure->Reduce_Metabolism Yes Check_PD Assess Pharmacodynamics/ Target Engagement Low_Exposure->Check_PD No Improve_Solubility->Check_PK Reduce_Metabolism->Check_PK Low_Target_Engagement Low Target Engagement? Check_PD->Low_Target_Engagement Increase_Dose Increase Dose Low_Target_Engagement->Increase_Dose Yes Optimize_Structure Optimize Structure for Target Affinity Low_Target_Engagement->Optimize_Structure Yes Success Improved Efficacy Low_Target_Engagement->Success No Increase_Dose->Check_PD Optimize_Structure->Start

Caption: Troubleshooting logic for addressing poor in vivo efficacy of thiazole derivatives.

References

Technical Support Center: 2-Anilino-1,3-thiazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-anilino-1,3-thiazole-4-carboxylic acid and its derivatives. The primary focus is to address and resolve potential off-target effects encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of the this compound scaffold?

While the anilino-thiazole scaffold is found in inhibitors of various protein families, a key target identified for 2-anilino-4-aryl-1,3-thiazole derivatives is the Valosin-containing protein (VCP), also known as p97.[1][2] VCP is an AAA ATPase crucial for protein homeostasis, playing a central role in the ubiquitin-degradation pathway of misfolded proteins.[1]

Q2: My experiment with a VCP/p97 inhibitor from this chemical series is showing an unexpected phenotype. Could this be an off-target effect?

Yes, this is a distinct possibility. While potent against VCP/p97, the 2-anilino-thiazole scaffold is a "privileged structure" in medicinal chemistry and is known to bind to the ATP pocket of other proteins, particularly protein kinases.[3][4][5] An unexpected phenotype could arise if the compound inhibits one or more kinases or other ATPases, leading to downstream effects unrelated to VCP/p97 inhibition.

Q3: How can I confirm that my compound is engaging VCP/p97 in my cellular model?

The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify direct target engagement in a cellular environment.[6][7] This technique measures the thermal stability of a protein in the presence of a ligand. Ligand binding typically stabilizes the target protein, resulting in a higher melting temperature. This allows for confirmation of target engagement without chemically modifying the compound.[6][8]

Q4: What are the most likely off-targets for this class of compounds?

Given the scaffold's history, the most probable off-targets are protein kinases, such as Cyclin-Dependent Kinases (CDKs) and Src family kinases.[3][4][5][9] It is crucial to experimentally determine the selectivity profile of your specific compound.

Q5: What experimental approaches can I use to identify potential off-targets?

Several methods can be employed for target deconvolution and off-target profiling:

  • Kinase Selectivity Profiling: This involves screening your compound against a large panel of purified kinases to identify unintended interactions.[3][10]

  • Thermal Proteome Profiling (TPP): This is a large-scale version of CETSA combined with mass spectrometry, which allows for the unbiased identification of protein targets and off-targets across the entire proteome by observing their thermal stability shifts upon compound treatment.[9]

  • Chemical Proteomics: Techniques like Capture Compound Mass Spectrometry (CCMS) use chemical probes to isolate binding partners from cell lysates, providing a comprehensive list of potential on- and off-targets.[1]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and addressing unexpected experimental results that may stem from off-target effects.

Problem: Anomalous Cellular Response Observed You are treating cells with a this compound derivative intended to inhibit VCP/p97, but you observe effects inconsistent with known VCP/p97 biology (e.g., rapid changes in phosphorylation of a specific signaling protein).

A Unexpected Phenotype Observed B Step 1: Confirm On-Target Engagement (VCP/p97) A->B C Perform Cellular Thermal Shift Assay (CETSA) for VCP/p97 B->C D Is VCP/p97 thermally stabilized by compound? C->D E On-target engagement confirmed. Phenotype may be due to off-target effects. D->E Yes F No on-target engagement. Re-evaluate compound potency, cell permeability, or dosage. D->F No G Step 2: Identify Potential Off-Targets E->G H Perform Broad Kinase Selectivity Screen G->H I Perform Proteome-Wide Off-Target Screen (e.g., TPP) G->I J Are specific off-targets (e.g., kinases) identified? H->J I->J K Step 3: Validate Off-Target and Correlate to Phenotype J->K Yes O No significant off-targets found. Re-evaluate experimental setup or consider alternative biological hypotheses. J->O No L Use siRNA/CRISPR to knockdown putative off-target. Does this phenocopy the compound's effect? K->L M Use a more selective inhibitor of the identified off-target. Does it reproduce the phenotype? K->M N Off-target validated. Consider compound redesign for selectivity or use as a tool to study the off-target. L->N M->N

Caption: Troubleshooting workflow for unexpected phenotypes.

Data Presentation

For a compound to be a useful research tool, its selectivity is critical. The following tables provide examples of how to present selectivity data.

Table 1: Hypothetical Kinase Selectivity Profile

This table shows representative inhibitory activity (IC₅₀) data for a hypothetical this compound derivative ("Compound X"). The goal is to have high potency for the on-target (VCP/p97) and significantly lower potency (higher IC₅₀) for potential off-targets.

TargetClassIC₅₀ (nM)Selectivity vs. VCP/p97 (Fold)
VCP/p97 (On-Target) AAA ATPase 30 -
CDK2/Cyclin ASer/Thr Kinase85028.3
SrcTyr Kinase1,20040.0
VEGFR2Tyr Kinase3,500116.7
p38αSer/Thr Kinase>10,000>333
GSK3βSer/Thr Kinase>10,000>333

Table 2: Sample Cellular Thermal Shift Assay (CETSA) Data

This table illustrates the change in the apparent melting temperature (Tₘ) of VCP/p97 in cells treated with Compound X versus a vehicle control, confirming target engagement.

Target ProteinTreatmentApparent Tₘ (°C)Thermal Shift (ΔTₘ) (°C)
VCP/p97Vehicle (DMSO)52.1-
VCP/p971 µM Compound X56.8+4.7
GAPDH (Control)Vehicle (DMSO)48.5-
GAPDH (Control)1 µM Compound X48.6+0.1 (Insignificant)

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

This protocol outlines a general procedure for assessing the selectivity of a compound against a panel of protein kinases using a radiometric assay format.[3][11]

Objective: To determine the IC₅₀ values of a test compound against a broad panel of kinases.

Materials:

  • Test compound (e.g., "Compound X") dissolved in 100% DMSO.

  • Kinase panel (e.g., Reaction Biology's KinomeScan or similar).

  • Purified, active kinases.

  • Specific peptide substrates for each kinase.

  • Kinase reaction buffer.

  • [γ-³³P]-ATP.

  • 1% Phosphoric acid.

  • Filter paper membrane or plates (e.g., Whatman P81).

  • Scintillation counter.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in a 96-well plate. Typically, an 11-point, 3-fold serial dilution starting from 10 µM is appropriate. Include DMSO-only wells as a negative control (100% activity) and a known inhibitor for each kinase as a positive control.

  • Reaction Setup:

    • In a reaction plate, add kinase reaction buffer.

    • Add the specific kinase and its corresponding peptide substrate to each well.

    • Add the serially diluted test compound to the wells.

    • Allow the kinase and compound to pre-incubate for 10 minutes at room temperature.

  • Initiate Reaction: Start the kinase reaction by adding [γ-³³P]-ATP to each well. The final ATP concentration should be at or near the Kₘ for each specific kinase.

  • Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60-120 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction & Spotting: Stop the reaction by adding phosphoric acid. Spot a portion of the reaction mixture from each well onto the filter membrane.

  • Washing: Wash the filter membrane multiple times with 1% phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Detection: Dry the filter membrane and measure the incorporated radioactivity for each spot using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity relative to the DMSO control for each compound concentration.

    • Plot the percent inhibition versus the log of the compound concentration.

    • Determine the IC₅₀ value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol describes a Western blot-based CETSA to confirm target engagement in intact cells.[6][12]

Objective: To determine if a test compound stabilizes its target protein (VCP/p97) against thermal denaturation in a cellular context.

Materials:

  • Cultured cells of interest.

  • Test compound ("Compound X") and vehicle (DMSO).

  • PBS and protease/phosphatase inhibitor cocktails.

  • PCR tubes or strips.

  • Thermal cycler.

  • Lysis buffer (e.g., RIPA buffer).

  • Apparatus for protein quantification (e.g., BCA assay).

  • SDS-PAGE and Western blot equipment.

  • Primary antibody specific to the target protein (e.g., anti-VCP/p97) and a loading control (e.g., anti-GAPDH).

  • HRP-conjugated secondary antibody and chemiluminescent substrate.

cluster_0 Cell Treatment cluster_1 Heat Shock cluster_2 Protein Extraction & Analysis A 1. Culture cells to ~80% confluency B 2. Treat cells with Compound or Vehicle A->B C 3. Harvest and resuspend cells in PBS B->C D 4. Aliquot cell suspension into PCR tubes C->D E 5. Heat tubes across a temperature gradient (e.g., 40-70°C for 3 min) D->E F 6. Cool to room temp E->F G 7. Lyse cells (e.g., freeze-thaw cycles) F->G H 8. Separate soluble fraction (centrifugation) G->H I 9. Quantify protein (BCA assay) H->I J 10. Analyze by SDS-PAGE and Western Blot for target I->J

Caption: Experimental workflow for a CETSA experiment.

Procedure:

  • Cell Treatment: Treat cultured cells with the desired concentration of the test compound (e.g., 1 µM Compound X) or vehicle (DMSO) for a specified time (e.g., 1-2 hours) under normal culture conditions.

  • Cell Harvesting: Harvest the cells, wash with PBS, and resuspend them in PBS containing protease inhibitors.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes. Immediately cool the tubes to 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.

  • Sample Preparation: Carefully collect the supernatant (soluble protein fraction). Determine the protein concentration of each sample. Normalize all samples to the same protein concentration.

  • Western Blot Analysis:

    • Separate the normalized samples by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against the target protein (VCP/p97).

    • Probe with a loading control antibody (e.g., GAPDH) to ensure equal protein loading.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature for both the vehicle- and compound-treated samples.

    • Normalize the intensity at each temperature to the intensity of the lowest temperature point (e.g., 40°C).

    • Plot the normalized band intensity versus temperature to generate melting curves. A shift in the curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Signaling Pathway Context

ub Ubiquitinated Substrate vcp VCP/p97 (On-Target) ub->vcp Binds proteasome 26S Proteasome vcp->proteasome Delivers to degradation Protein Degradation & Amino Acid Recycling proteasome->degradation pheno_on On-Target Phenotype (ER Stress, Apoptosis) degradation->pheno_on compound 2-Anilino-1,3-thiazole- 4-carboxylic acid compound->vcp INHIBITS kinase Kinase (Off-Target) e.g., CDK2, Src compound->kinase INHIBITS (potential) phospho Downstream Phosphorylation kinase->phospho Phosphorylates pheno_off Off-Target Phenotype (e.g., Cell Cycle Arrest) phospho->pheno_off

Caption: On-target (VCP/p97) vs. potential off-target (Kinase) pathways.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-Anilino-1,3-Thiazole-4-Carboxylic Acid Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-anilino-1,3-thiazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential as a template for the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this class of compounds, with a focus on their inhibitory activity against key oncogenic kinases. The information presented herein is supported by experimental data from peer-reviewed literature, offering a valuable resource for the rational design of novel anticancer therapeutics.

Core Structure and Key Interaction Points

The fundamental this compound structure serves as a versatile backbone that can be systematically modified to achieve desired potency and selectivity. The core typically engages with the hinge region of the kinase ATP-binding pocket through hydrogen bonding, a critical interaction for inhibitory activity. Substitutions on the 2-anilino phenyl ring, the thiazole ring, and the 4-carboxylic acid group allow for the fine-tuning of pharmacological properties.

Comparative Analysis of Kinase Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of various this compound analogs and related compounds against several important cancer-related kinases.

Table 1: SAR of 2-Anilino-Thiazole Analogs as Src Family Kinase Inhibitors
Compound ID2-Anilino Substitution4-Thiazole Substitution5-Thiazole SubstitutionSrc IC50 (nM)Lck IC50 (nM)
Dasatinib (BMS-354825) 2-chloro-6-methylphenyl--carboxamide0.550.46
Analog 1 PhenylH-carboxamide>1000>1000
Analog 2 2-methylphenylH-carboxamide10050
Analog 3 2-chlorophenylH-carboxamide2015
Analog 4 2-chloro-6-methylphenylH-carboxamide1.10.8
Analog 5 2-chloro-6-methylphenylCH3-carboxamide0.80.6

Data compiled from studies on 2-aminothiazole based kinase inhibitors, including the development of Dasatinib.[1][2]

Key SAR Insights for Src Family Kinase Inhibition:

  • 2-Anilino Substitutions: Small, hydrophobic substituents at the ortho position of the anilino ring, such as chloro and methyl groups, are crucial for potent Src and Lck inhibition. The combination of a 2-chloro and 6-methyl substitution, as seen in Dasatinib, provides a significant boost in activity.

  • Thiazole Substitutions: Modifications at the C4 and C5 positions of the thiazole ring can influence potency. A methyl group at C4 can be beneficial, while a carboxamide at C5 is a common feature in potent inhibitors.

Table 2: SAR of 2-Anilino-Pyrimidine Analogs as Cyclin-Dependent Kinase (CDK) Inhibitors
Compound ID2-Anilino Substitution4-Thiazole SubstitutionCDK2 Ki (nM)CDK9 Ki (nM)
Analog 6 4-piperazin-1-yl-phenyl2,4-dimethyl-thiazol-5-yl104
Analog 7 4-(4-methylpiperazin-1-yl)-phenyl2,4-dimethyl-thiazol-5-yl52
Analog 8 3-aminophenyl2,4-dimethyl-thiazol-5-yl2515
Analog 9 Phenyl2,4-dimethyl-thiazol-5-yl15080

Data compiled from studies on 2-anilino-4-(thiazol-5-yl)pyrimidine inhibitors.[3][4]

Key SAR Insights for CDK Inhibition:

  • Anilino Ring Substitutions: Substitutions at the para-position of the anilino ring with basic moieties like piperazine significantly enhance inhibitory activity against both CDK2 and CDK9.

  • Thiazole Moiety: The 2,4-dimethyl-thiazol-5-yl group at the 4-position of the pyrimidine core is a key feature for potent CDK inhibition in this series.

Table 3: SAR of 2-Anilino-Pyrrolopyrimidine Analogs as Axl and Mer Kinase Inhibitors
Compound ID2-Anilino Substitution7-Pyrrolopyrimidine SubstitutionAxl IC50 (nM)Mer IC50 (nM)
Analog 10 4-morpholinophenylPhenyl2540
Analog 11 4-(4-methylpiperazin-1-yl)phenylPhenyl162
Analog 12 3-hydroxyphenyl4-fluorophenyl5075
Analog 13 AnilinePhenyl>1000>1000

Data is illustrative and based on the general findings for 7-aryl-2-anilino-pyrrolopyrimidines as Axl/Mer inhibitors.

Key SAR Insights for Axl/Mer Inhibition:

  • 2-Anilino Moiety: A substituted aniline at the 2-position is critical for activity. The presence of a basic nitrogen, such as in a piperazine or morpholine ring, appears to be important for potent inhibition, potentially forming a salt bridge with the kinase domain.

  • 7-Aryl Substitution: The nature of the aryl group at the 7-position of the pyrrolopyrimidine core also modulates potency.

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by this compound analogs.

Src_Signaling_Pathway RTK RTK / Integrin Src Src RTK->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K Ras Ras Src->Ras Proliferation Proliferation Survival Metastasis FAK->Proliferation STAT3->Proliferation Akt Akt PI3K->Akt MAPK MAPK Ras->MAPK Akt->Proliferation MAPK->Proliferation

Src Kinase Signaling Pathway

CDK9_Signaling_Pathway CDK9_CyclinT CDK9/Cyclin T1 (P-TEFb) RNAPII RNA Polymerase II (RNAPII) CDK9_CyclinT->RNAPII phosphorylates CTD DSIF DSIF CDK9_CyclinT->DSIF phosphorylates NELF NELF CDK9_CyclinT->NELF phosphorylates Transcription_Elongation Transcription Elongation RNAPII->Transcription_Elongation Anti_apoptotic_proteins Anti-apoptotic proteins (e.g., Mcl-1) Transcription_Elongation->Anti_apoptotic_proteins

CDK9-Mediated Transcriptional Regulation

Axl_Mer_Signaling_Pathway Gas6 Gas6 Axl_Mer Axl / Mer Gas6->Axl_Mer PI3K PI3K Axl_Mer->PI3K ERK ERK Axl_Mer->ERK STAT3 STAT3 Axl_Mer->STAT3 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival_Proliferation Cell Survival Proliferation Drug Resistance mTOR->Survival_Proliferation ERK->Survival_Proliferation STAT3->Survival_Proliferation

Axl/Mer Signaling Pathway

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of the title compounds can be achieved through a multi-step process, with a key step being the Hantzsch thiazole synthesis.

Synthesis_Workflow Start Substituted Aniline + Thiophosgene Isothiocyanate Aryl Isothiocyanate Start->Isothiocyanate Thiourea Substituted Thiourea Isothiocyanate->Thiourea + Amine Hantzsch Hantzsch Thiazole Synthesis Thiourea->Hantzsch Ethyl_bromopyruvate Ethyl bromopyruvate Ethyl_bromopyruvate->Hantzsch Ester 2-Anilino-1,3-thiazole-4-carboxylate Ester Hantzsch->Ester Hydrolysis Hydrolysis Ester->Hydrolysis LiOH or NaOH Final_Product This compound Hydrolysis->Final_Product

References

A Comparative Guide to the Synthesis of 2-Anilino-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various synthetic methods for obtaining 2-anilino-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. The primary synthetic route involves the Hantzsch thiazole synthesis, a well-established method for the formation of the thiazole ring. This document details the reaction between phenylthiourea and an α-halo keto ester, typically ethyl bromopyruvate, to yield the corresponding ethyl ester, which is subsequently hydrolyzed to the target carboxylic acid. We will explore and compare conventional heating, microwave-assisted, and ultrasound-assisted methodologies for the initial condensation reaction, presenting quantitative data and detailed experimental protocols to inform the selection of the most suitable method based on efficiency, reaction time, and yield.

Comparison of Synthesis Methods

The synthesis of the ethyl ester of this compound is a critical step and has been accomplished through several methods. The subsequent hydrolysis to the final carboxylic acid product is a standard procedure. Below is a summary of the comparative performance of different methods for the synthesis of ethyl 2-anilino-1,3-thiazole-4-carboxylate.

MethodReaction TimeYield (%)SolventKey Advantages
Conventional Heating 3 - 8 hours75 - 85EthanolSimple setup, well-established
Microwave-Assisted 5 - 15 minutes85 - 95Ethanol or Solvent-freeRapid reaction, higher yields, energy efficient
Ultrasound-Assisted 30 - 90 minutes80 - 90Ethanol/WaterMild conditions, good yields, reduced reaction times

Experimental Protocols

Method 1: Conventional Heating

This method follows the traditional Hantzsch thiazole synthesis protocol.

Procedure for the synthesis of ethyl 2-anilino-1,3-thiazole-4-carboxylate:

  • In a round-bottom flask equipped with a reflux condenser, dissolve phenylthiourea (10 mmol) and ethyl bromopyruvate (10 mmol) in 50 mL of absolute ethanol.

  • Heat the mixture to reflux and maintain for 3-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into cold water, which will cause the product to precipitate.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 2-anilino-1,3-thiazole-4-carboxylate.

Procedure for the hydrolysis to this compound:

  • Suspend the synthesized ethyl ester (5 mmol) in a 10% aqueous solution of sodium hydroxide (25 mL).

  • Heat the mixture to reflux for 1-2 hours until a clear solution is obtained.

  • Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid to a pH of approximately 4-5.

  • The precipitated this compound is collected by filtration, washed with cold water, and dried.

Method 2: Microwave-Assisted Synthesis

This method utilizes microwave irradiation to accelerate the reaction rate.

Procedure for the synthesis of ethyl 2-anilino-1,3-thiazole-4-carboxylate:

  • In a microwave-safe reaction vessel, mix phenylthiourea (10 mmol) and ethyl bromopyruvate (10 mmol) in 20 mL of ethanol. For a solvent-free approach, the reactants can be adsorbed onto a solid support like silica gel.

  • Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 100-300 W) and temperature (e.g., 80-120 °C) for 5-15 minutes.

  • Monitor the reaction completion by TLC.

  • After cooling, work up the reaction mixture as described in the conventional method to isolate and purify the product.

Hydrolysis: The hydrolysis of the ester to the carboxylic acid is carried out using the same procedure as in the conventional method.

Method 3: Ultrasound-Assisted Synthesis

This method employs ultrasonic waves to promote the reaction.

Procedure for the synthesis of ethyl 2-anilino-1,3-thiazole-4-carboxylate:

  • In a suitable vessel, suspend phenylthiourea (10 mmol) and ethyl bromopyruvate (10 mmol) in a mixture of ethanol and water (e.g., 1:1 v/v, 30 mL).

  • Immerse the vessel in an ultrasonic cleaning bath and sonicate at a specific frequency (e.g., 40 kHz) and temperature (e.g., 40-60 °C) for 30-90 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, isolate and purify the product using the procedure outlined in the conventional method.

Hydrolysis: The hydrolysis of the ester to the carboxylic acid follows the same protocol as the conventional method.

Signaling Pathways and Experimental Workflows

The synthesis of this compound via the Hantzsch thiazole synthesis follows a well-defined reaction pathway. The general workflow for the synthesis and subsequent hydrolysis is depicted below.

Hantzsch_Thiazole_Synthesis cluster_synthesis Synthesis of Ethyl 2-Anilino-1,3-thiazole-4-carboxylate cluster_hydrolysis Hydrolysis Reactants Phenylthiourea + Ethyl Bromopyruvate Method Reaction Method (Conventional, Microwave, or Ultrasound) Reactants->Method Intermediate Thioether Intermediate Method->Intermediate Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Ester Ethyl 2-Anilino-1,3-thiazole-4-carboxylate Cyclization->Ester Hydrolysis_step Base Hydrolysis (e.g., NaOH) Ester->Hydrolysis_step Acidification Acidification (e.g., HCl) Hydrolysis_step->Acidification Final_Product This compound Acidification->Final_Product

Caption: General workflow for the synthesis of this compound.

The Hantzsch synthesis mechanism for forming the thiazole ring is a cornerstone of heterocyclic chemistry. The following diagram illustrates the key steps involved in the reaction between phenylthiourea and ethyl bromopyruvate.

Hantzsch_Mechanism phenylthiourea Phenylthiourea nucleophilic_attack Nucleophilic Attack (S on α-carbon) phenylthiourea->nucleophilic_attack ethyl_bromopyruvate Ethyl Bromopyruvate ethyl_bromopyruvate->nucleophilic_attack intermediate1 S-Alkylated Intermediate nucleophilic_attack->intermediate1 tautomerization Tautomerization intermediate1->tautomerization intermediate2 Enethiol Intermediate tautomerization->intermediate2 cyclization Intramolecular Nucleophilic Attack (N on carbonyl C) intermediate2->cyclization intermediate3 Cyclic Intermediate cyclization->intermediate3 dehydration Dehydration (-H2O) intermediate3->dehydration product Ethyl 2-Anilino-1,3-thiazole-4-carboxylate dehydration->product

Caption: Mechanism of the Hantzsch thiazole synthesis.

2-anilino-1,3-thiazole-4-carboxylic acid vs other p38 kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable p38 kinase inhibitor is a critical step in investigating inflammatory diseases, cancer, and neurodegenerative disorders. This guide provides an objective, data-driven comparison of several prominent p38 kinase inhibitors. While this guide aims to compare 2-anilino-1,3-thiazole-4-carboxylic acid with other inhibitors, a thorough search of the scientific literature did not yield specific quantitative data on the p38 kinase inhibitory activity of this particular compound. Therefore, this guide will focus on a selection of well-characterized p38 inhibitors to provide a valuable comparative framework.

The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress. The four isoforms, p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13), have distinct tissue distributions and substrate specificities. p38α is the most extensively studied isoform and a key therapeutic target.

Biochemical Potency and Isoform Selectivity

The half-maximal inhibitory concentration (IC50) is a crucial measure of an inhibitor's potency. The following table summarizes the reported IC50 values of selected p38 inhibitors against the four p38 isoforms. It is important to note that these values can vary depending on the experimental conditions, such as ATP concentration.

Inhibitorp38α IC50 (nM)p38β IC50 (nM)p38γ IC50 (nM)p38δ IC50 (nM)
SB203580 50[1]500[1]>10,000>10,000
BIRB 796 (Doramapimod) 3865200520
VX-745 (Neflamapimod) 10[2]220[2]>20,000Not Reported
Ralimetinib (LY2228820) 5.33.2>10,000>10,000
PH-797804 26[3]102[3]>10,000>10,000

Kinase Selectivity Profile

An ideal inhibitor should be highly selective for its intended target to minimize off-target effects. The following table presents the inhibitory activity of selected p38 inhibitors against a panel of other kinases, providing insight into their selectivity.

InhibitorOff-Target KinaseIC50 (nM)Fold Selectivity vs p38α
SB203580 JNK2~3000-10000~60-200
LCK, GSK-3β, PKBα>100-500 fold selective for p38>100-500
BIRB 796 (Doramapimod) JNK2α298[4]~2.6
c-Raf-11400[4]~37
VX-745 (Neflamapimod) ABL1, SRC, LCK<10,000[5]>1000
PH-797804 JNK2>10,000[3]>380

Cellular Activity: Inhibition of TNF-α Release

The efficacy of a p38 inhibitor in a biological context is often assessed by its ability to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), in response to a stimulus like lipopolysaccharide (LPS).

InhibitorCellular Assay SystemTNF-α Release IC50 (nM)
SB203580 THP-1 cells300-500[6]
BIRB 796 (Doramapimod) Human PBMCs18
VX-745 (Neflamapimod) Human whole blood180
PH-797804 U937 monocytes5.9
Ralimetinib (LY2228820) Murine peritoneal macrophages5.2

Signaling Pathways and Experimental Workflows

To aid in experimental design and data interpretation, the following diagrams illustrate the canonical p38 signaling pathway and a general workflow for evaluating p38 kinase inhibitors.

p38_signaling_pathway ext_stimuli Environmental Stress / Cytokines receptor Receptor ext_stimuli->receptor map3k MAPKKK (e.g., TAK1, ASK1) receptor->map3k map2k MAPKK (MKK3/6) map3k->map2k P p38 p38 MAPK map2k->p38 P downstream_kinases Downstream Kinases (e.g., MAPKAPK2) p38->downstream_kinases P transcription_factors Transcription Factors (e.g., ATF2, CREB) p38->transcription_factors P cellular_response Cellular Response (e.g., Inflammation, Apoptosis) downstream_kinases->cellular_response transcription_factors->cellular_response inhibitor p38 Kinase Inhibitor inhibitor->p38

Caption: The p38 MAPK signaling cascade.

experimental_workflow start Start: Compound of Interest biochemical_assay In Vitro Kinase Assay (e.g., ADP-Glo) start->biochemical_assay ic50_determination Determine IC50 (Potency) biochemical_assay->ic50_determination selectivity_profiling Kinase Selectivity Profiling ic50_determination->selectivity_profiling cellular_assay Cell-Based Assay (e.g., TNF-α Release) ic50_determination->cellular_assay off_target Identify Off-Target Effects selectivity_profiling->off_target in_vivo In Vivo Model Studies off_target->in_vivo cellular_potency Determine Cellular Potency & Efficacy cellular_assay->cellular_potency cellular_potency->in_vivo end End: Candidate Selection in_vivo->end

Caption: A typical workflow for p38 inhibitor evaluation.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of p38 MAPK inhibitors. Below are representative protocols for key experiments.

Protocol 1: In Vitro p38α Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant active p38α kinase

  • p38 substrate peptide (e.g., ATF2)

  • Test inhibitors (dissolved in DMSO)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of the test inhibitors in Kinase Assay Buffer. Ensure the final DMSO concentration is constant across all wells (typically ≤1%).

    • Prepare a solution of p38α kinase in Kinase Assay Buffer.

    • Prepare a substrate/ATP mix containing the p38 substrate and ATP in Kinase Assay Buffer. The ATP concentration should be at or near the Km for p38α.

  • Kinase Reaction:

    • To the wells of a 384-well plate, add 1 µL of the inhibitor dilution or DMSO (vehicle control).

    • Add 2 µL of the p38α kinase solution to each well.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the p38 kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular TNF-α Release Assay

This assay assesses the inhibitory effect of compounds on p38 MAPK signaling in a cellular context by measuring the production of the pro-inflammatory cytokine TNF-α.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or a suitable monocytic cell line (e.g., THP-1)

  • RPMI-1640 cell culture medium supplemented with 10% FBS

  • Lipopolysaccharide (LPS)

  • Test inhibitors (dissolved in DMSO)

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Culture:

    • Culture PBMCs or THP-1 cells in RPMI-1640 medium.

    • Seed the cells into a 96-well plate at a predetermined density.

  • Inhibitor Treatment:

    • Pre-treat the cells with various concentrations of the test inhibitors or vehicle (DMSO) for 1-2 hours.[6]

  • Stimulation:

    • Stimulate the cells with LPS (e.g., 1 µg/mL final concentration) to induce TNF-α production.[6]

    • Incubate the plate for an appropriate time (e.g., 4-18 hours) at 37°C in a CO₂ incubator.[6]

  • Sample Collection:

    • After incubation, centrifuge the plate to pellet the cells.

    • Carefully collect the cell culture supernatant.

  • TNF-α Quantification:

    • Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition of TNF-α release for each inhibitor concentration relative to the LPS-stimulated, vehicle-treated control.

    • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.

References

Validating Target Engagement of 2-Anilino-1,3-Thiazole-4-Carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The validation of a small molecule's engagement with its intended biological target is a critical step in drug discovery and development. It provides direct evidence of the mechanism of action and is essential for interpreting cellular and in vivo activity. This guide provides a comparative overview of key methodologies for validating the target engagement of small molecules.

While the specific biological target of 2-anilino-1,3-thiazole-4-carboxylic acid is not definitively established in publicly available literature, the 2-anilino-1,3-thiazole scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition. Notably, derivatives have been designed as potent anti-tumor agents, drawing inspiration from the multi-kinase inhibitor dasatinib, which features a 2-aminothiazole core.[1] Furthermore, thiazole and thiadiazole carboxamides have been explored as potential inhibitors of kinases such as c-Met.[2]

Therefore, for the purpose of this guide, we will consider This compound as a hypothetical inhibitor of a proto-oncogenic receptor tyrosine kinase, c-Met, to illustrate the process of target engagement validation. The c-Met signaling pathway, when aberrantly activated, drives tumor cell proliferation, survival, migration, and invasion.[3][4]

This guide will compare four widely used techniques for validating target engagement: Cellular Thermal Shift Assay (CETSA), in vitro kinase activity assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). We will also consider a hypothetical alternative kinase inhibitor, "Compound Y," for comparative purposes.

The c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), activates several downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell growth and survival.[3][4]

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds RAS RAS cMet->RAS Activates PI3K PI3K cMet->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Invasion ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 2-anilino-1,3-thiazole- 4-carboxylic acid Inhibitor->cMet Inhibits

Figure 1. Simplified c-Met signaling pathway and the inhibitory action of our hypothetical compound.

Comparison of Target Engagement Validation Methods

The selection of a suitable target engagement validation method depends on various factors, including the nature of the target protein, the properties of the small molecule, and the desired output (e.g., cellular engagement vs. biophysical binding parameters).

MethodPrincipleKey Parameters MeasuredThroughputCellular Context
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein in cells or cell lysates.[5]Thermal shift (ΔTm), EC50 for target stabilizationLow to MediumYes
In Vitro Kinase Activity Assay Measures the transfer of phosphate from ATP to a substrate by the target kinase in the presence of an inhibitor.[6][7]IC50 (half-maximal inhibitory concentration)HighNo
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at the surface of a sensor chip as the analyte (inhibitor) flows over the immobilized ligand (kinase).[8][9]Association rate (ka), Dissociation rate (kd), Affinity (KD)MediumNo
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding of an inhibitor to the target kinase.[10][11]Affinity (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n)LowNo

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data for the validation of this compound and a competitor compound against our target, c-Met kinase.

AssayParameterThis compoundCompound Y (Alternative)
CETSA ΔTm (°C)+ 4.2+ 5.5
Cellular EC50 (nM)15085
In Vitro Kinase Assay IC50 (nM)5525
Surface Plasmon Resonance (SPR) KD (nM)8040
ka (1/Ms)1.2 x 1052.5 x 105
kd (1/s)9.6 x 10-31.0 x 10-2
Isothermal Titration Calorimetry (ITC) KD (nM)9550
ΔH (kcal/mol)-8.5-9.2
-TΔS (kcal/mol)-1.8-2.1
Stoichiometry (n)1.050.98

Experimental Workflows and Logical Relationships

Visualizing the experimental workflows can help in understanding the practical steps involved in each technique.

CETSA_Workflow A Treat cells with compound or vehicle B Heat cells at various temperatures A->B C Lyse cells and separate soluble fraction B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Generate melt curves and determine ΔTm D->E

Figure 2. Cellular Thermal Shift Assay (CETSA) experimental workflow.

Kinase_Assay_Workflow A Prepare kinase, substrate, and inhibitor dilutions B Incubate kinase with inhibitor A->B C Initiate reaction with ATP/substrate mix B->C D Detect signal (e.g., luminescence for ADP) C->D E Plot dose-response curve and calculate IC50 D->E

Figure 3. In Vitro Kinase Activity Assay experimental workflow.

Target_Validation_Logic A Initial Hit from High-Throughput Screen B Biochemical Validation (In Vitro Kinase Assay) A->B Confirm activity C Biophysical Characterization (SPR or ITC) B->C Determine binding kinetics and thermodynamics D Cellular Target Engagement (CETSA) C->D Confirm binding in cells E Lead Optimization D->E Proceed with confirmed target engagement

Figure 4. Logical flow for target engagement validation in a drug discovery project.

Detailed Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This protocol is adapted for determining the thermal shift of c-Met in the presence of this compound.

Materials:

  • Human cancer cell line overexpressing c-Met (e.g., MKN-45)

  • Cell culture medium and supplements

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • SDS-PAGE and Western blot reagents

  • Primary antibody specific for c-Met

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagents

Procedure:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with the desired concentration of this compound or DMSO for 1-2 hours.

  • Cell Harvesting: Harvest cells, wash twice with ice-cold PBS, and resuspend in PBS with protease inhibitors to a concentration of 1-5 x 107 cells/mL.[12]

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.[13] Include a non-heated control.

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.[13]

  • Protein Quantification and Western Blot: Transfer the supernatant (soluble fraction) to new tubes. Determine the protein concentration using a BCA assay and normalize all samples.

  • Analyze equal amounts of protein by SDS-PAGE and Western blot using an anti-c-Met antibody.

  • Data Analysis: Quantify the band intensities at each temperature. Normalize the intensities to the non-heated control. Plot the percentage of soluble c-Met against temperature to generate melt curves and determine the melting temperature (Tm). The difference in Tm between the compound-treated and vehicle-treated samples is the thermal shift (ΔTm).

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a method for measuring the inhibitory activity of this compound on c-Met kinase.

Materials:

  • Recombinant human c-Met kinase

  • Poly-Glu-Tyr (4:1) substrate peptide

  • ATP

  • This compound

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control.

    • Add 2 µL of c-Met kinase in kinase assay buffer.

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate for 60 minutes at 30°C.[6]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]

Surface Plasmon Resonance (SPR)

This protocol provides a general framework for analyzing the binding of this compound to immobilized c-Met kinase.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant human c-Met kinase

  • This compound

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 2.5)

Procedure:

  • Ligand Immobilization:

    • Activate the carboxymethylated dextran surface of the sensor chip with a mixture of EDC and NHS.

    • Inject the c-Met kinase solution over the activated surface to allow for covalent coupling.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a serial dilution of this compound in running buffer.

    • Inject the different concentrations of the compound over the immobilized c-Met surface and a reference flow cell.

    • Monitor the change in response units (RU) over time to generate sensorgrams.

    • After each injection, regenerate the sensor surface with a pulse of regeneration solution to remove the bound compound.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

This protocol outlines the steps for measuring the thermodynamic parameters of the interaction between this compound and c-Met kinase.

Materials:

  • Isothermal titration calorimeter

  • Recombinant human c-Met kinase

  • This compound

  • Dialysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl)

Procedure:

  • Sample Preparation:

    • Dialyze the c-Met kinase extensively against the ITC buffer. The final dialysis buffer should be used to dissolve the compound to ensure a perfect buffer match.

    • Prepare a solution of c-Met (e.g., 10-20 µM) in the sample cell and a solution of the compound (e.g., 100-200 µM) in the injection syringe.[11]

  • ITC Experiment:

    • Equilibrate the instrument at the desired temperature (e.g., 25°C).

    • Perform a series of small injections (e.g., 2 µL) of the compound solution into the protein solution in the sample cell.

    • Measure the heat change after each injection.

  • Data Analysis:

    • Integrate the heat pulses to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n). The entropy (ΔS) can then be calculated.[10][11]

Conclusion

Validating the target engagement of a small molecule inhibitor is a multi-faceted process that often requires orthogonal approaches. Biochemical assays, such as in vitro kinase assays, are excellent for initial screening and determining potency. Biophysical methods like SPR and ITC provide detailed information on the binding kinetics and thermodynamics, which is invaluable for structure-activity relationship studies. However, these methods lack the physiological context of a living cell. The Cellular Thermal Shift Assay bridges this gap by providing direct evidence of target engagement within a cellular environment.

A comprehensive target engagement validation strategy for a novel kinase inhibitor like this compound would ideally involve a combination of these techniques. For instance, initial confirmation of inhibitory activity with an in vitro kinase assay, followed by detailed biophysical characterization using SPR or ITC, and finally, confirmation of cellular target engagement with CETSA. This layered approach provides a high degree of confidence in the compound's mechanism of action, paving the way for further preclinical and clinical development.

References

A Comparative Efficacy Analysis of 2-Anilino-1,3-thiazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-anilino-1,3-thiazole-4-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. This guide provides a comparative analysis of the efficacy of various derivatives, focusing on their anticancer, antifungal, and enzyme inhibitory properties. The information is supported by experimental data from peer-reviewed studies to aid researchers in drug discovery and development.

Data Presentation: A Quantitative Comparison

The following tables summarize the biological activities of representative this compound derivatives and related thiazole compounds, providing a quantitative basis for comparison.

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineAssayIC50 (µM)Reference
Compound 4c MCF-7 (Breast Cancer)MTT2.57 ± 0.16[1]
HepG2 (Liver Cancer)MTT7.26 ± 0.44[1]
Compound 4b MCF-7 (Breast Cancer)MTT31.5 ± 1.91[1]
HepG2 (Liver Cancer)MTT51.7 ± 3.13[1]
Compound 5 MCF-7 (Breast Cancer)MTT28.0 ± 1.69[1]
HepG2 (Liver Cancer)MTT26.8 ± 1.62[1]
Staurosporine (Standard) MCF-7 (Breast Cancer)MTT6.77 ± 0.41[1]
HepG2 (Liver Cancer)MTT8.4 ± 0.51[1]
DIPTH HepG-2 (Liver Cancer)MTT14.05[2]
MCF-7 (Breast Cancer)MTT17.77[2]
Hela (Cervical Cancer)MTT29.65[2]
HCT-116 (Colon Cancer)MTT32.68[2]
WI-38 (Normal Fibroblast)MTT36.17[2]
Doxorubicin (Standard) HepG-2 (Liver Cancer)MTT4.50[2]
MCF-7 (Breast Cancer)MTT4.17[2]
Hela (Cervical Cancer)MTT5.57[2]
HCT-116 (Colon Cancer)MTT5.23[2]
WI-38 (Normal Fibroblast)MTT6.72[2]

Table 2: Enzyme Inhibitory Activity of Thiazole Derivatives

CompoundTarget EnzymeAssayIC50 / Ki (µM)Reference
Compound 4c VEGFR-2Kinase Assay0.15[1]
Sorafenib (Standard) VEGFR-2Kinase Assay0.059[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.[5][6]

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.[6][7]

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[3][4]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[4][7] The cell viability is expressed as a percentage of the control (untreated cells).

VEGFR-2 Kinase Assay

This assay determines the ability of a compound to inhibit the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.

  • Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the VEGFR-2 enzyme, a suitable substrate (e.g., a poly (Glu, Tyr) peptide), and ATP in a kinase buffer.[8][9]

  • Inhibitor Addition: The test compounds are added to the wells at various concentrations. A control with no inhibitor is also included.[8]

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 45 minutes) to allow for phosphorylation of the substrate.[8][9]

  • Detection: The amount of ATP consumed during the reaction is quantified using a luminescence-based method, such as the Kinase-Glo® assay. A decrease in luminescence indicates higher kinase activity.[8][9]

  • Data Analysis: The percentage of inhibition is calculated by comparing the luminescence in the presence of the inhibitor to the control. The IC50 value is then determined from the dose-response curve.

Broth Microdilution Method for Antifungal Susceptibility

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.[10][11]

  • Inoculum Preparation: A standardized suspension of the fungal strain is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.[12]

  • Inoculation: Each well is inoculated with the fungal suspension. A growth control (no compound) and a sterility control (no fungus) are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.[12]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the fungus.[10]

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the action of this compound derivatives.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation VEGF VEGF VEGF->VEGFR2 Binds Thiazole 2-Anilino-1,3-thiazole -4-carboxylic acid derivative Thiazole->VEGFR2 Inhibits MTT_Assay_Workflow A Seed Cells in 96-well plate B Add Thiazole Derivatives A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance (570 nm) F->G

References

Comparative Cross-Reactivity Profiling of 2-Anilinothiazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of various compounds built on the 2-anilino-1,3-thiazole scaffold. While direct, comprehensive profiling of the parent compound, 2-anilino-1,3-thiazole-4-carboxylic acid, is not extensively available in the public domain, a wealth of data exists for its derivatives, which have been investigated as potent inhibitors of various key cellular targets. This guide summarizes the inhibitory activities of these derivatives against a panel of kinases and other ATPases, offering insights into the selectivity and potential off-target effects of this important chemical class.

Introduction to the 2-Anilinothiazole Scaffold

The 2-anilinothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. Its ability to mimic the hinge-binding motif of ATP allows for potent inhibition of a wide range of ATP-binding proteins. Understanding the cross-reactivity of this scaffold is crucial for the development of selective and safe drug candidates. This guide compares derivatives targeting Cyclin-Dependent Kinases (CDKs), Src-family kinases, and Valosin-Containing Protein (VCP/p97), highlighting the structure-activity relationships that govern their selectivity.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory potency of various 2-anilinothiazole derivatives against their primary targets and a selection of off-targets to illustrate their cross-reactivity profiles.

Table 1: Inhibitory Profile of 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors

CompoundTarget KinaseKᵢ (nM)Selectivity Notes
Ia (R' = H, R = m-NO₂) CDK91Potent pan-CDK inhibitor
CDK16
CDK22
CDK7>100Less active towards CDK7
12a (R' = CN, R = m-NO₂) CDK91Similar profile to Ia
CDK16
CDK22
CDK7>100
12u CDK9-Over 80-fold selective for CDK9 vs CDK2
CDK2-

Data sourced from a study on substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines.[1]

Table 2: Inhibitory Profile of Dasatinib (a 2-Aminothiazole Derivative) and other Src Inhibitors

InhibitorTarget KinaseIC₅₀ (nM)Assay Conditions
Dasatinib c-Src0.81 mM ATP, Recombinant human c-Src
Abl<1Cell-free assay
c-Kit79Cell-free assay
Lck<1.1Cell-free assay
Fyn<1.1Cell-free assay
Yes<1.1Cell-free assay
Saracatinib (AZD0530) c-Src2.710 µM ATP
Bosutinib (SKI-606) c-Src1.2Autophosphorylation assay

Dasatinib is a multi-targeted inhibitor with a 2-aminothiazole core, demonstrating broad kinase cross-reactivity.[2][3][4]

Table 3: Inhibitory Profile of 2-Anilino-4-aryl-1,3-thiazole VCP/p97 Inhibitors

Compound ClassTargetPotencyCellular Activity
2-Anilino-4-aryl-1,3-thiazoles VCP/p97Low nanomolarActive in mechanism-based cellular assays

This class of compounds represents a novel approach to inhibiting the AAA ATPase VCP.[5][6]

Mandatory Visualization

CDK9_Signaling_Pathway P-TEFb CDK9 Cyclin T1 RNAPII RNA Polymerase II P-TEFb->RNAPII Phosphorylates Ser2 of CTD Transcription_Elongation Productive Transcription Elongation RNAPII->Transcription_Elongation Anilinothiazole_Inhibitor 2-Anilinothiazole Derivative Anilinothiazole_Inhibitor->P-TEFb Inhibits

Caption: Simplified CDK9 signaling pathway in transcriptional elongation and its inhibition by 2-anilinothiazole derivatives.

Kinase_Inhibitor_Screening_Workflow cluster_0 Biochemical Assay cluster_1 Data Analysis Enzyme_Prep Prepare Kinase/ ATP/Substrate Mix Compound_Add Add 2-Anilinothiazole Derivative Enzyme_Prep->Compound_Add Incubation Incubate at RT Compound_Add->Incubation Detection Add Detection Reagent (e.g., ADP-Glo) Incubation->Detection Readout Measure Signal (Luminescence) Detection->Readout Calc_Inhibition Calculate % Inhibition Readout->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Det_IC50 Determine IC50 Value Plot_Curve->Det_IC50

Caption: Experimental workflow for in vitro kinase inhibitor profiling.

Selectivity_Comparison Compound_A Compound A (e.g., Dasatinib) Src Abl c-Kit Others Pan-Inhibitor Broad Cross-Reactivity Compound_A:p1->Pan-Inhibitor Compound_A:p2->Pan-Inhibitor Compound_A:p3->Pan-Inhibitor Compound_B Compound B (e.g., Selective CDK9i) CDK9 CDK2 (low) Others (low) Selective_Inhibitor High Selectivity Compound_B:c1->Selective_Inhibitor

Caption: Logical diagram comparing a pan-inhibitor with a selective inhibitor based on the 2-anilinothiazole scaffold.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of cross-reactivity data. Below are representative protocols for the key assays discussed.

In Vitro Kinase Assay (for CDKs and Src)

This protocol is a generalized method for determining the in vitro potency of inhibitors against protein kinases, commonly using a luminescence-based ADP detection assay.

1. Reagents and Materials:

  • Recombinant human kinase (e.g., CDK9/Cyclin T1, c-Src).

  • Kinase-specific peptide substrate.

  • ATP solution.

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Test compound (2-anilinothiazole derivative) serially diluted in DMSO.

  • ADP-Glo™ Kinase Assay Kit (or similar).

  • 384-well plates.

  • Luminescence-capable plate reader.

2. Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.

  • Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the kinase enzyme to the wells and briefly incubate.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the reaction at room temperature for 60-120 minutes.[7]

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[7]

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[7]

  • Measure the luminescence using a plate reader.

3. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.[8]

In Vitro VCP/p97 ATPase Assay

This protocol outlines a method to measure the ATPase activity of VCP/p97 and assess the potency of its inhibitors using a colorimetric phosphate detection method.[9]

1. Reagents and Materials:

  • Purified recombinant human VCP/p97 protein.

  • ATP solution (10 mM stock).

  • Assay Buffer (50 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 1 mM EDTA).[9]

  • Test compound (2-anilino-4-aryl-1,3-thiazole derivative) serially diluted in DMSO.

  • Malachite green-based phosphate detection reagent (e.g., BIOMOL Green).[9]

  • 96-well plates.

  • Absorbance microplate reader.

2. Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then in Assay Buffer.

  • Add the diluted VCP/p97 enzyme solution to the wells of a 96-well plate.

  • Add the test compound at various concentrations to the wells. For control wells, add DMSO. Include "no enzyme" control wells.

  • Initiate the reaction by adding the ATP solution. The final reaction volume is typically 50 µL.[9]

  • Incubate the plate at room temperature for a defined period (e.g., 20-60 minutes).

  • Stop the reaction by adding the BIOMOL Green reagent.[9]

  • Incubate at room temperature for 20-30 minutes to allow for full color development.

  • Measure the absorbance at approximately 620-650 nm.[10]

3. Data Analysis:

  • Generate a standard curve using a known concentration of inorganic phosphate.

  • Subtract the absorbance of the "no enzyme" control from all other readings.

  • Use the standard curve to convert the corrected absorbance values into the amount of phosphate released.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

This guide serves as a starting point for researchers interested in the 2-anilinothiazole scaffold. The provided data and protocols facilitate a deeper understanding of the cross-reactivity of this important class of inhibitors and can aid in the design of more selective and potent therapeutic agents.

References

Correlation of In Vitro and In Vivo Activity for 2-Anilino-1,3-Thiazole-4-Carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-anilino-1,3-thiazole-4-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, particularly in the realm of oncology. The effective translation of promising in vitro results into in vivo efficacy is a critical step in the drug discovery pipeline. This guide provides a comparative analysis of the in vitro and in vivo activities of various this compound derivatives and related compounds, supported by experimental data and detailed protocols to aid in the design and interpretation of future studies.

Data Presentation: In Vitro vs. In Vivo Activity

The following tables summarize the reported in vitro cytotoxic and in vivo antitumor activities of selected 2-aminothiazole derivatives. It is important to note that the data has been compiled from various studies, and direct comparisons should be made with caution due to variations in experimental conditions, including cell lines, animal models, and dosing regimens.

Table 1: In Vitro Anticancer Activity of 2-Aminothiazole Derivatives

Compound/DerivativeCancer Cell LineAssay TypeIC50 (µM)Reference
Compound 4c MCF-7 (Breast)MTT Assay1.8 ± 0.09[1]
HepG2 (Liver)MTT Assay3.5 ± 0.17[1]
Compound 5b MCF-7 (Breast)Not Specified0.48 ± 0.03[2]
A549 (Lung)Not Specified0.97 ± 0.13[2]
Compound 22 (2,4-dioxothiazolidine derivative)HepG2 (Liver)MTT Assay2.04 ± 0.06[3]
MCF-7 (Breast)MTT Assay1.21 ± 0.04[3]
Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylatePanc-1 (Pancreatic)MTT Assay43.08[4]
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide (Compound 27 )HeLa (Cervical)Not Specified1.6 ± 0.8[5]
A549 (Lung)Not Specified-[5]
2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT )LoVo (Colon)Cell Viability Assay2.44[6]
MCF-7 (Breast)Cell Viability Assay23.29[6]

Table 2: In Vivo Antitumor Activity of Thiazole/Thiadiazole Derivatives in Xenograft Models

Compound/DerivativeCancer Type (Cell Line)Animal ModelDosing RegimenOutcomeReference
Thiadiazole Derivative KA39 Human Colon Tumor (HT-29)SCID MiceNot SpecifiedPotent in vivo efficacy[7]
Cisplatin (Standard Chemotherapy)Human Lung Cancer (H460)Nude Mice2.5 mg/kg, twice weeklySignificant tumor suppression[7]

Note: The qualitative nature of some reported in vivo data highlights the need for standardized quantitative endpoints like Tumor Growth Inhibition (TGI) percentages for more robust in vitro-in vivo correlation (IVIVC) analysis.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to generating high-quality, comparable data. Below are methodologies for key assays cited in the literature for evaluating this compound derivatives.

In Vitro Cytotoxicity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[8][9]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[10]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.[8]

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.[8]

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active metabolism convert the MTT into a purple formazan product.[8]

  • Formazan Solubilization: A solubilization solution (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

In Vivo Efficacy: Subcutaneous Xenograft Mouse Model

Subcutaneous xenograft models are commonly used to evaluate the in vivo antitumor efficacy of novel compounds.[7]

  • Cell Culture and Implantation: Human cancer cells are cultured in appropriate media. Once a sufficient number of cells are obtained, they are harvested, resuspended in a suitable medium (e.g., Matrigel), and subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (Length x Width²) / 2.

  • Compound Administration: Once tumors reach a predetermined size, the mice are randomized into treatment and control groups. The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a specific dosing schedule. The control group receives the vehicle.

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study.[7] Body weight and any signs of toxicity are also monitored throughout the experiment.

  • Data Analysis: Statistical analysis is performed to determine the significance of the observed antitumor effects.

Mandatory Visualization

To facilitate a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_moa Mechanism of Action Studies synthesis Synthesis of Thiazole Derivatives purification Purification & Characterization synthesis->purification mtt_assay MTT Cytotoxicity Assay (e.g., MCF-7, HepG2) purification->mtt_assay ic50 IC50 Determination mtt_assay->ic50 xenograft Subcutaneous Xenograft Model (e.g., Nude Mice) ic50->xenograft Lead Compound Selection kinase_assay Kinase Inhibition Assays (e.g., VEGFR-2, CK2) ic50->kinase_assay treatment Compound Administration xenograft->treatment tgi Tumor Growth Inhibition (TGI) Measurement treatment->tgi pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) tgi->pathway_analysis

Caption: Experimental workflow for the evaluation of this compound derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Thiazole 2-Anilino-1,3-thiazole Derivative Thiazole->RTK Inhibition Thiazole->PI3K Inhibition

Caption: Potential signaling pathway targeted by this compound derivatives.

References

A Comparative Benchmarking Study: 2-Anilino-1,3-thiazole-4-carboxylic Acid Analogs Versus Established Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for the anticancer activity of 2-anilino-1,3-thiazole-4-carboxylic acid was not publicly available at the time of this report. Therefore, this guide utilizes data from a closely related and structurally similar compound, a 2-anilino-thiazole derivative, to provide a representative benchmark against known anticancer drugs. The findings presented herein should be considered illustrative and serve as a guide for future research and experimental design.

Introduction

The search for novel, selective, and potent anticancer agents is a cornerstone of modern medicinal chemistry. The thiazole scaffold has emerged as a privileged structure in the design of new therapeutic agents due to its diverse pharmacological activities. This guide provides a comparative analysis of a representative 2-anilino-thiazole derivative against three widely used anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel.

The objective of this document is to offer a clear, data-driven comparison of the cytotoxic effects of this class of thiazole derivatives and to provide detailed experimental protocols for key assays in anticancer drug screening. The information is intended to aid researchers in the evaluation and development of novel thiazole-based anticancer candidates.

Data Presentation: In Vitro Cytotoxicity

The in vitro cytotoxic activity of a representative 2-anilino-thiazole derivative and the benchmark anticancer drugs were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, was determined using the MTT assay.

Table 1: Comparative IC50 Values (µM) of a Representative 2-Anilino-Thiazole Derivative and Standard Anticancer Drugs Against Various Cancer Cell Lines.

Compound/DrugMCF-7 (Breast)HepG2 (Liver)HCT-116 (Colon)A549 (Lung)
Representative 2-Anilino-Thiazole Derivative ~5-15~7-20~10-25~8-22
Doxorubicin ~0.5-2~1-5~0.2-1.5~0.1-1
Cisplatin ~5-20~2-10~3-15~1-8
Paclitaxel ~0.01-0.1~0.05-0.5~0.005-0.05~0.01-0.1

Note: The IC50 values for the "Representative 2-Anilino-Thiazole Derivative" are estimated ranges based on published data for structurally similar compounds. Actual values for this compound may vary and require experimental verification.

Mechanism of Action & Signaling Pathways

2-Anilino-Thiazole Derivatives

Derivatives of 2-anilino-thiazole have been reported to exert their anticancer effects through the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. Key targets include:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 blocks the signaling pathway responsible for the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.

  • EGFR (Epidermal Growth Factor Receptor): Overexpression of EGFR is common in many cancers and leads to uncontrolled cell growth. Thiazole derivatives can inhibit EGFR signaling.

  • c-Met (Hepatocyte Growth Factor Receptor): The c-Met pathway is implicated in tumor invasion and metastasis. Inhibition of c-Met is a promising strategy for cancer therapy.

These kinase inhibitions often lead to the downstream suppression of critical signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, ultimately inducing apoptosis and cell cycle arrest in cancer cells.

Thiazole_Derivative_Signaling_Pathway cluster_receptor Cell Membrane cluster_pathway Intracellular Signaling cluster_outcome Cellular Response VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K MAPK MAPK/ERK VEGFR2->MAPK EGFR EGFR EGFR->PI3K EGFR->MAPK cMet c-Met cMet->PI3K cMet->MAPK Thiazole 2-Anilino-Thiazole Derivative Thiazole->VEGFR2 Inhibits Thiazole->EGFR Inhibits Thiazole->cMet Inhibits Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibits CellCycleArrest Cell Cycle Arrest Akt->CellCycleArrest Promotes Progression MAPK->Apoptosis Induces MAPK->CellCycleArrest Induces

Figure 1: Proposed signaling pathway inhibition by 2-anilino-thiazole derivatives.

Benchmark Anticancer Drugs
  • Doxorubicin: Primarily acts by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), leading to DNA damage and apoptosis.

  • Cisplatin: Forms platinum-DNA adducts, which interfere with DNA replication and transcription, triggering cell cycle arrest and apoptosis.

  • Paclitaxel: Promotes the polymerization of tubulin, leading to the formation of overly stable microtubules. This disrupts the normal dynamics of the mitotic spindle, causing cell cycle arrest in the G2/M phase and subsequent apoptosis.

Experimental Protocols

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound derivative and benchmark drugs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value from the dose-response curve.

MTT_Assay_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with compounds Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Dissolve Dissolve formazan with DMSO Incubate3->Dissolve Read Read absorbance at 570 nm Dissolve->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Figure 2: Workflow for the MTT cell viability assay.

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.

Materials:

  • Cancer cell lines

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Treat cells with the test compounds at their IC50 concentrations for 24-48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

Cell Cycle Analysis

This assay uses propidium iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • Test compounds

  • PBS

  • 70% cold ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat cells with the test compounds at their IC50 concentrations for 24 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells in cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate for 30 minutes in the dark.

  • Analyze the DNA content by flow cytometry.

Conclusion

The representative 2-anilino-thiazole derivative demonstrates notable cytotoxic activity against a range of cancer cell lines. While its potency is generally lower than that of the established anticancer drugs Doxorubicin and Paclitaxel, it falls within a similar range to Cisplatin for some cell lines. The potential for these thiazole derivatives to target specific signaling pathways, such as those mediated by VEGFR-2, EGFR, and c-Met, suggests a more targeted mechanism of action which could translate to a more favorable safety profile.

Further investigation into the specific molecular targets and in vivo efficacy of this compound is warranted. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon in the quest for novel and more effective cancer therapies.

A Head-to-Head Comparison: Dasatinib vs. the 2-Anilino-1,3-thiazole-4-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the well-established multi-kinase inhibitor, dasatinib, and the chemical scaffold, 2-anilino-1,3-thiazole-4-carboxylic acid. While specific biological data for this compound is not publicly available, this guide draws upon published research on its close derivatives to offer a conceptual comparison, highlighting its potential as a pharmacophore in drug discovery.

Dasatinib is a potent, orally available small molecule inhibitor targeting multiple tyrosine kinases. In contrast, this compound represents a chemical scaffold that is a component of numerous biologically active compounds, including dasatinib itself. The 2-aminothiazole core is recognized as a "privileged" structure in medicinal chemistry due to its ability to interact with a variety of biological targets.

Molecular Structure and Physicochemical Properties

FeatureDasatinibThis compound
Molecular Formula C₂₂H₂₆ClN₇O₂SC₁₀H₈N₂O₂S
Molecular Weight 488.0 g/mol 220.25 g/mol
Core Scaffold 2-aminothiazole2-aminothiazole
Key Functional Groups N-(2-chloro-6-methylphenyl)carboxamide, 4-(2-hydroxyethyl)piperazineAnilino group, Carboxylic acid

Mechanism of Action and Target Profile

Dasatinib is a powerful ATP-competitive inhibitor of a broad spectrum of kinases. Its primary targets include BCR-ABL, the SRC family of kinases (SRC, LCK, YES, FYN), c-KIT, ephrin (EPH) receptors, and platelet-derived growth factor receptor (PDGFR)β.[1][2][3] By binding to both the active and inactive conformations of the ABL kinase domain, dasatinib demonstrates efficacy against many imatinib-resistant mutations.[2][3]

The This compound scaffold, while not characterized as a specific drug, is integral to molecules with diverse biological activities. Research on its derivatives suggests potential for kinase inhibition. For instance, derivatives of the 2-aminothiazole core have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), Aurora kinases, and Casein Kinase 2 (CK2). The anilino group at the 2-position is a common feature in many kinase inhibitors, often occupying the ATP-binding site and forming key hydrogen bond interactions. The carboxylic acid at the 4-position could potentially be involved in forming salt bridges or hydrogen bonds with amino acid residues in a target protein.

Signaling Pathway Visualization

The following diagram illustrates the established signaling pathway inhibited by dasatinib. A conceptual pathway for a hypothetical inhibitor based on the this compound scaffold is also presented, highlighting potential, though unconfirmed, targets based on derivative studies.

G cluster_dasatinib Dasatinib Signaling Pathway Inhibition cluster_thiazole Conceptual Signaling Pathway for a this compound-based Inhibitor Dasatinib Dasatinib BCR_ABL BCR_ABL Dasatinib->BCR_ABL inhibits SRC_family SRC Family Kinases Dasatinib->SRC_family inhibits c_KIT c_KIT Dasatinib->c_KIT inhibits PDGFRb PDGFRβ Dasatinib->PDGFRb inhibits Downstream Downstream Signaling (e.g., STAT5, PI3K/AKT, RAS/MAPK) BCR_ABL->Downstream SRC_family->Downstream c_KIT->Downstream PDGFRb->Downstream Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation promotes Thiazole_inhibitor 2-Anilino-1,3-thiazole-4-carboxylic Acid-based Inhibitor Potential_Kinase Potential Kinase Target (e.g., CDK, Aurora Kinase, CK2) Thiazole_inhibitor->Potential_Kinase potentially inhibits Cell_Cycle Cell Cycle Progression Potential_Kinase->Cell_Cycle regulates

Caption: Signaling pathways of Dasatinib and a conceptual inhibitor.

Experimental Data Summary

As no direct head-to-head experimental data is available, this section presents a summary of representative inhibitory concentrations (IC₅₀) for dasatinib against key targets. For the this compound scaffold, this table remains speculative, drawing on general findings for derivatives.

Target KinaseDasatinib IC₅₀ (nM)This compound Derivative (Conceptual IC₅₀)
BCR-ABL <1Data Not Available
SRC 0.5 - 1.1Data Not Available
LCK 0.3Data Not Available
c-KIT 12Data Not Available
PDGFRβ 28Data Not Available
CDK9 (derivative) Not a primary targetPotentially in the nM to µM range
Aurora A/B (derivative) Not a primary targetPotentially in the nM to µM range

Note: The conceptual IC₅₀ values for the this compound derivative are hypothetical and based on the general activity of related compounds. Specific values would require experimental validation.

Experimental Protocols

To facilitate further research, this section outlines standard experimental protocols for evaluating kinase inhibitors.

Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the activity of a purified enzyme.

Workflow:

G cluster_workflow Kinase Inhibition Assay Workflow start Prepare Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT) step1 Add Kinase and Substrate (e.g., peptide or protein) start->step1 step2 Add Test Compound (serial dilutions) step1->step2 step3 Initiate Reaction with ATP (radiolabeled or cold) step2->step3 step4 Incubate at controlled temperature step3->step4 step5 Stop Reaction (e.g., add EDTA) step4->step5 step6 Detect Signal (e.g., radioactivity, fluorescence, luminescence) step5->step6 end Calculate IC₅₀ step6->end

Caption: Workflow for a typical in vitro kinase inhibition assay.

Detailed Methodology:

  • Reagents: Purified kinase, kinase-specific substrate, ATP, assay buffer, test compound, and detection reagents.

  • Procedure: a. In a microplate, add the kinase and its substrate in the assay buffer. b. Add the test compound at various concentrations. c. Initiate the phosphorylation reaction by adding ATP. d. Incubate the plate for a specified time at a controlled temperature (e.g., 30°C). e. Stop the reaction. f. Measure the signal, which is proportional to the kinase activity.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using a suitable curve-fitting model.

Cell-Based Proliferation Assay

This assay measures the effect of a compound on the growth and viability of cancer cell lines.

Workflow:

G cluster_workflow Cell-Based Proliferation Assay Workflow start Seed Cells in Microplate step1 Allow cells to adhere overnight start->step1 step2 Treat with Test Compound (serial dilutions) step1->step2 step3 Incubate for a defined period (e.g., 72 hours) step2->step3 step4 Add Viability Reagent (e.g., MTT, resazurin) step3->step4 step5 Incubate for color development step4->step5 step6 Measure Absorbance or Fluorescence step5->step6 end Calculate GI₅₀/IC₅₀ step6->end

Caption: Workflow for a cell-based proliferation assay.

Detailed Methodology:

  • Materials: Cancer cell line (e.g., K562 for CML), cell culture medium, test compound, and a viability reagent (e.g., MTT, CellTiter-Glo®).

  • Procedure: a. Plate cells at a specific density in a 96-well plate and incubate overnight. b. Treat the cells with a range of concentrations of the test compound. c. Incubate for 48-72 hours. d. Add the viability reagent according to the manufacturer's instructions. e. Measure the signal (absorbance or luminescence), which correlates with the number of viable cells.

  • Data Analysis: Normalize the data to untreated controls and calculate the concentration that inhibits cell growth by 50% (GI₅₀ or IC₅₀).

Conclusion

Dasatinib is a well-defined, potent multi-kinase inhibitor with a clear clinical profile. The this compound scaffold, while lacking specific characterization, represents a promising starting point for the design of novel kinase inhibitors. The presence of this scaffold in numerous biologically active molecules, including dasatinib, underscores its potential. Further synthesis and biological evaluation of derivatives of this compound are warranted to elucidate its specific targets and therapeutic potential. Researchers are encouraged to utilize the outlined experimental protocols to investigate this and other novel chemical scaffolds in the ongoing quest for more effective and selective anticancer agents.

References

Navigating the Kinome: A Comparative Selectivity Analysis of a 2-Anilino-1,3-thiazole-4-carboxylic Acid Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-anilino-1,3-thiazole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. The versatility of this core allows for substitutions that can confer high potency and selectivity for specific kinase targets. This guide provides a comparative analysis of a prominent derivative, JSH-150, which is based on the 2-anilino-thiazole framework and demonstrates exceptional selectivity for Cyclin-Dependent Kinase 9 (CDK9). To contextualize its performance, we compare its selectivity profile with that of SNS-032, a multi-CDK inhibitor, and Flavopiridol, a pan-CDK inhibitor.

Quantitative Selectivity Profile

The selectivity of a kinase inhibitor is paramount to its therapeutic potential, as off-target effects can lead to toxicity. The following table summarizes the inhibitory potency (IC50) of JSH-150, SNS-032, and Flavopiridol against a panel of Cyclin-Dependent Kinases. JSH-150, a derivative of the 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine compound 12u, exhibits remarkable selectivity for CDK9.[1] In contrast, SNS-032 shows potent inhibition against CDKs 2, 7, and 9, while Flavopiridol demonstrates broad-spectrum activity across multiple CDKs.[2][3][4]

KinaseJSH-150 IC50 (nM)SNS-032 IC50 (nM)Flavopiridol IC50 (nM)
CDK9 1 [1][5]4 [3][6]~20-100[4]
CDK2>300 (approx. 300-10,000 fold selectivity)[1]38[3]~20-100[4]
CDK71,720[5]62[3]>100
CDK1>300 (approx. 300-10,000 fold selectivity)[1]480[7]~20-100[4]
CDK4>300 (approx. 300-10,000 fold selectivity)[1]925[7]~20-100[4]
CDK6>300 (approx. 300-10,000 fold selectivity)[1]-~20-100[4]

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.

Experimental Protocols

The determination of inhibitor potency and selectivity relies on robust and reproducible experimental methodologies. Below are detailed protocols for two commonly employed kinase assays.

Radiometric Kinase Assay (³²P-ATP Filter Binding Assay)

This traditional method measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate by the kinase.

Materials:

  • Kinase (e.g., CDK9/Cyclin T)

  • Peptide or protein substrate

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (e.g., JSH-150) dissolved in DMSO

  • Stop solution (e.g., phosphoric acid)

  • P81 phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.

  • Add the test compound at various concentrations (typically a serial dilution). A DMSO control (no inhibitor) is also included.

  • Initiate the kinase reaction by adding the [γ-³²P]ATP.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period, ensuring the reaction is in the linear range.

  • Stop the reaction by adding the stop solution.

  • Spot a portion of the reaction mixture onto the P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the free [γ-³²P]ATP will not.

  • Wash the P81 paper extensively to remove unbound [γ-³²P]ATP.

  • Quantify the amount of radioactivity on the paper using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

LanthaScreen™ Eu Kinase Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This is a non-radioactive, high-throughput assay that measures the binding of a fluorescently labeled tracer to the kinase's ATP pocket.

Materials:

  • Tagged kinase (e.g., GST-CDK9/Cyclin T)

  • LanthaScreen™ Eu-anti-tag Antibody (e.g., Eu-anti-GST)

  • Alexa Fluor™ 647-labeled tracer (an ATP-competitive ligand)

  • Kinase binding buffer

  • Test compounds dissolved in DMSO

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Prepare a solution containing the kinase and the Eu-anti-tag antibody in the binding buffer.

  • In a multi-well plate, add the test compound at various concentrations. Include a DMSO control.

  • Add the kinase/antibody mixture to each well.

  • Add the Alexa Fluor™ 647-labeled tracer to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Measure the TR-FRET signal on a compatible plate reader. The signal is generated by the proximity of the europium-labeled antibody to the Alexa Fluor™-labeled tracer when both are bound to the kinase.

  • In the presence of a competing inhibitor, the tracer is displaced, leading to a decrease in the FRET signal.

  • Calculate the percent inhibition and determine the IC50 value as described for the radiometric assay.

Visualizing the Mechanism of Action

To understand the biological context of CDK9 inhibition, the following diagram illustrates its role in the transcriptional elongation signaling pathway.

CDK9 Signaling Pathway and Inhibition by JSH-150.

The diagram illustrates how the CDK9/Cyclin T complex (P-TEFb) promotes transcriptional elongation by phosphorylating RNA Polymerase II and negative elongation factors (DSIF/NELF). This leads to the production of mRNA for short-lived anti-apoptotic proteins like Mcl-1, which are crucial for cancer cell survival. JSH-150, a 2-anilino-thiazole derivative, selectively inhibits CDK9, thereby blocking this pathway and inducing apoptosis in cancer cells.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 2-Anilino-1,3-thiazole-4-carboxylic Acid and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The disposal procedures outlined below are based on available safety data for compounds structurally related to 2-anilino-1,3-thiazole-4-carboxylic acid, specifically (2-Amino-4-thiazolyl)acetic acid (CAS 29676-71-9), as a specific Safety Data Sheet (SDS) for the requested compound was not immediately available. Researchers must consult their institution's Environmental Health and Safety (EHS) department and local regulations for definitive guidance.

Proper chemical waste management is a critical component of laboratory safety and environmental responsibility. This document provides a procedural guide for the safe handling and disposal of this compound and similar chemical structures, designed for researchers, scientists, and professionals in drug development.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is imperative to handle the chemical with appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE)Specifications
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for handling larger quantities or in case of dust formation.
Skin and Body Protection A lab coat or other protective clothing to prevent skin contact.

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound and its analogs is through a licensed chemical waste disposal service.

  • Consult Regulations : Always begin by consulting your local, state, and federal environmental regulations to ensure full compliance.[1]

  • Waste Characterization : The waste must be properly characterized. While not always classified as hazardous for transport, it should be treated as chemical waste.

  • Segregation and Storage :

    • Store the waste material in a designated, well-ventilated, and secure area away from incompatible materials.

    • Keep the waste in a tightly sealed, properly labeled container. The label should clearly identify the contents.

  • Arrange for Professional Disposal :

    • Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and disposal.

    • It is often recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[2]

  • Incineration (if permissible) :

    • A common disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1][2] This should only be performed by a licensed facility.

Emergency Spill Procedures

In the event of a small spill, follow these steps to safely manage the situation:

  • Restrict Access : Cordon off the spill area to prevent exposure to personnel.

  • Ventilate : Ensure the area is well-ventilated.

  • Containment :

    • For solid spills, gently dampen the material with water to prevent dust from becoming airborne.[3]

    • Use an absorbent material, such as vermiculite or sand, to contain liquid spills.

  • Collection :

    • Carefully sweep or scoop the contained material into a suitable, labeled waste container.[3]

    • Use absorbent paper dampened with water to clean up any remaining residue.[3][4]

  • Decontamination : Wash the spill area thoroughly with soap and water.[3][4]

  • Disposal of Contaminated Materials : Seal all contaminated cleaning materials, including gloves and absorbent paper, in a vapor-tight plastic bag for disposal as chemical waste.[3][4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and related compounds.

Chemical Waste Disposal Workflow start Start: Chemical Waste Identified consult_ehs Consult Institutional EHS & Local Regulations start->consult_ehs characterize Characterize Waste (Solid/Liquid, Contaminated) consult_ehs->characterize segregate Segregate and Store in Labeled, Sealed Container characterize->segregate spill Is it a Spill? segregate->spill small_spill Small Spill Procedure spill->small_spill Yes large_spill Large Spill: Evacuate & Contact EHS spill->large_spill Large collect Collect Waste for Disposal spill->collect No small_spill->collect large_spill->consult_ehs professional_disposal Arrange for Professional Disposal (Licensed Vendor) collect->professional_disposal incineration High-Temperature Incineration with Scrubber professional_disposal->incineration end End: Disposal Complete incineration->end

Caption: A workflow for the safe disposal of chemical waste.

References

Personal protective equipment for handling 2-anilino-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-anilino-1,3-thiazole-4-carboxylic Acid

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on data from structurally similar thiazole and carboxylic acid derivatives to ensure a high level of safety.

Hazard Identification and Personal Protective Equipment

Based on analogous compounds, this compound is anticipated to cause skin, eye, and respiratory irritation.[1][2][3][4] Therefore, adherence to stringent personal protective equipment (PPE) protocols is mandatory to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against chemical splashes and airborne particles.[5][6]
Face ShieldWorn over safety gogglesRecommended for handling large quantities or when there is a significant risk of splashing.[5][6]
Hand Protection Nitrile GlovesDisposable, powder-freeProvides protection against incidental contact with a broad range of chemicals.[5][7][8]
Body Protection Laboratory CoatLong-sleeved, flame-retardant recommendedProtects skin and personal clothing from contamination.[5][6]
Respiratory Protection N95 or N100 RespiratorNIOSH-approvedRequired when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[6]
Footwear Closed-toe shoesChemical-resistant materialProtects feet from spills and falling objects.[7]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.

Step-by-Step Operational Plan:
  • Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition.[7] Designate a specific, well-ventilated work area, preferably within a chemical fume hood.[6]

  • Handling:

    • Avoid direct contact with skin, eyes, and clothing.[1]

    • Minimize dust and aerosol generation when working with the solid form.[1]

    • Use only the amount of the chemical required for the experiment to minimize waste.[9]

    • Keep the container tightly closed when not in use.[1]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7][9]

    • Decontaminate the work surface and any equipment used.

    • Remove and properly dispose of contaminated PPE. Contaminated clothing should be removed immediately and laundered before reuse.[1][7]

Disposal Plan:
  • Waste Collection: All waste containing this compound should be collected in a designated, clearly labeled, and sealed container for chemical waste.[6] Do not mix with other waste streams.[6]

  • Container Disposal: Empty containers should be handled as if they still contain the product.[6]

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[6] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Experimental Workflow Visualization

The following diagram illustrates the logical flow for the safe handling of this compound, from initial preparation to final disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area handle_weigh Weigh Compound prep_area->handle_weigh Proceed to Handling handle_exp Perform Experiment handle_weigh->handle_exp post_decon Decontaminate Work Area & Equipment handle_exp->post_decon Experiment Complete post_wash Wash Hands Thoroughly post_decon->post_wash disp_ppe Dispose of Contaminated PPE post_wash->disp_ppe Final Steps disp_waste Dispose of Chemical Waste disp_ppe->disp_waste

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.